2,4-Dichloro-3,5-difluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYFSYCXGWMSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544813 | |
| Record name | 2,4-Dichloro-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50408-95-2 | |
| Record name | 2,4-Dichloro-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3,5-difluoroaniline is a halogenated aromatic amine of significant interest in the fields of agrochemicals and medicinal chemistry. Its rigid structure, substituted with both chlorine and fluorine atoms, imparts unique electronic and lipophilic properties that make it a valuable building block in the synthesis of complex organic molecules. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights based on analogous structures. A thorough understanding of these properties is critical for its effective utilization in synthesis, for the development of analytical methods, and for predicting its behavior in biological and environmental systems.
The primary and most well-documented application of this compound is as a key intermediate in the manufacture of Teflubenzuron[1], a benzoylurea insecticide that inhibits chitin synthesis in insects[1]. The unique substitution pattern of the aniline ring is crucial for the biological activity of the final product. Beyond this, its structural motifs suggest potential applications in the development of novel pharmaceuticals and advanced materials.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting the compound's behavior in various solvents and for designing appropriate experimental conditions for its use.
| Property | Value | Source(s) |
| CAS Number | 83121-15-7 | [2] |
| Molecular Formula | C₆H₃Cl₂F₂N | [2] |
| Molecular Weight | 197.99 g/mol | [2] |
| Appearance | White to gray or brown crystalline powder | [3] |
| Melting Point | 72 - 77 °C | [3] |
| Boiling Point | 268.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.596 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Methanol | [2] |
| pKa | 1.15 ± 0.10 (Predicted) | [2] |
Spectroscopic Characterization: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the aromatic proton and a broad signal for the amine protons.
-
Aromatic Region: The single aromatic proton (H-6) would likely appear as a triplet or a more complex multiplet due to coupling with the two adjacent fluorine atoms. Its chemical shift would be influenced by the electron-withdrawing effects of the four halogen substituents.
-
Amine Protons: The -NH₂ protons would typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns dictated by the attached halogens. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants, while smaller two- and three-bond couplings will also be observed.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. Two distinct resonances are expected for the two non-equivalent fluorine atoms (at C-3 and C-5). The chemical shifts and coupling patterns will provide valuable information about the electronic environment of each fluorine atom.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group and the substituted aromatic ring.
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[4].
-
N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1580-1650 cm⁻¹[4].
-
C-N Stretching: The aromatic C-N stretching vibration usually occurs in the 1250-1335 cm⁻¹ region[4].
-
Aromatic C=C Stretching: Several bands in the 1400-1600 cm⁻¹ region will be indicative of the aromatic ring.
-
C-Halogen Stretching: The C-Cl and C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be a suitable technique.
-
Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (197.99). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with M+2 and M+4 peaks having relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.
-
Fragmentation Pattern: Common fragmentation pathways for halogenated anilines include the loss of a halogen atom (Cl or F) and the loss of HCN from the aromatic ring. The fragmentation pattern can provide valuable structural information.
Analytical Methodologies
The purity and identity of this compound are critical for its use as a synthetic intermediate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.
Experimental Protocol: HPLC-UV Analysis
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically used. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape.
-
Detection: UV detection at a wavelength around 254 nm is generally effective for aromatic compounds.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of approximately 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like halogenated anilines.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector at a temperature of around 250 °C.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 70 °C) to a high final temperature (e.g., 280 °C) is used to elute the analyte and any impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected molecular weight and fragments.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Caption: Workflow for GC-MS analysis of this compound.
Reactivity and Stability
The reactivity of this compound is primarily dictated by the amino group and the halogenated aromatic ring.
-
Amine Group Reactivity: The amino group can undergo typical reactions of anilines, such as acylation, alkylation, and diazotization. The electron-withdrawing nature of the four halogen substituents will decrease the basicity of the amine compared to aniline.
-
Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the halogen atoms. Nucleophilic aromatic substitution is possible but would require harsh reaction conditions.
-
Stability: The compound is generally stable under normal storage conditions, kept in a dark place under an inert atmosphere at room temperature[2]. Thermal decomposition may generate toxic fumes of carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides[5].
-
Degradation: As an intermediate in the synthesis of Teflubenzuron, its environmental fate is linked to the degradation of the parent pesticide. Studies on the degradation of Teflubenzuron have shown that this compound can be a degradation product, formed through the hydrolysis of the urea linkage[6]. Further degradation of this aniline in the environment would likely proceed through microbial action.
Synthesis Overview
A common synthetic route to this compound involves a two-step process starting from 2,4-difluoronitrobenzene.
-
Chlorination: 2,4-difluoronitrobenzene is chlorinated to produce 3,5-dichloro-2,4-difluoronitrobenzene. This step is crucial for establishing the correct substitution pattern.
-
Reduction: The nitro group of 3,5-dichloro-2,4-difluoronitrobenzene is then reduced to an amine, yielding the final product, this compound. This reduction is typically carried out using catalytic hydrogenation.
Caption: A simplified two-step synthesis of this compound.
Conclusion
This compound is a specialized chemical with important applications in the agrochemical industry and potential for use in other areas of chemical synthesis. This guide has provided a detailed overview of its physicochemical properties, drawing on both available data and predictive analysis. A comprehensive understanding of its spectral characteristics, analytical methodologies, reactivity, and synthesis is essential for its safe and effective use in research and development. As a key building block, further experimental investigation into its properties, particularly its pKa, LogP, and detailed spectral data, would be of great value to the scientific community.
References
-
Teflubenzuron (Ref: CME 13406). AERU - University of Hertfordshire. [Link]
-
TRANSFORMATION OF THE INSECTICIDE TEFLUBENZURON BY MICROORGANISMS. [Link]
-
IR Spectroscopy Tutorial: Amines. [Link]
-
teflubenzuron Chemical name: IUPAC: 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6 - Food and Agriculture Organization of the United Nations. [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]
-
Teflubenzuron Techn min 98% - Simonis BV. [Link]
-
3,5-Dichloro-2,4-difluoroaniline. [Link]
Sources
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2,4-Dichloro-3,5-difluoroaniline
Introduction
Welcome, researchers and drug development professionals. In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the unambiguous structural confirmation of intermediates is a cornerstone of procedural safety and success. 2,4-Dichloro-3,5-difluoroaniline, a polysubstituted aromatic amine, represents a class of molecule where complex substitution patterns can pose significant challenges to routine analysis. Its analogues are known intermediates in the synthesis of specialized chemicals, making a robust analytical framework for its characterization essential.[1][2]
As a Senior Application Scientist, I can attest that Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of such molecules. However, the absence of a complete, published reference spectrum for this compound in common databases necessitates a more fundamental, predictive, and methodological approach.
This guide is designed not merely to present data, but to provide you with the strategic workflow and foundational principles required to acquire, interpret, and validate the NMR spectra of this compound and structurally related compounds. We will delve into the prediction of its spectral features, outline a comprehensive experimental protocol for data acquisition, and detail a self-validating strategy for complete spectral assignment.
PART 1: Predictive Analysis of NMR Spectra
Given the specific substitution pattern of this compound, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are based on established substituent chemical shift (SCS) effects and known coupling constant ranges in halogenated aromatic systems.[3][4][5]
Predicted ¹H NMR Spectrum
The molecule has two distinct proton environments: the single aromatic proton (H-6) and the two amine protons (-NH₂).
-
Aromatic Proton (H-6): This proton is flanked by a chlorine atom and the amino group. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent chlorine and the electron-donating nature of the amino group. We predict this signal to appear in the aromatic region. Critically, H-6 will exhibit spin-spin coupling to the two nearby fluorine nuclei, F-5 (meta) and F-3 (para). Long-range H-F coupling is common, with typical meta-coupling (⁴JHF) values around 3-8 Hz and para-coupling (⁵JHF) being smaller, often 0-3 Hz.[6][7] This will likely result in a complex multiplet, specifically a doublet of doublets.
-
Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. The signal will typically be broad and may not show coupling to other nuclei.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 6.8 - 7.2 | dd (doublet of doublets) | ⁴J(H-F) ≈ 3-8 Hz, ⁵J(H-F) ≈ 0-3 Hz |
| -NH₂ | 3.5 - 5.5 (variable) | br s (broad singlet) | N/A |
Predicted ¹³C NMR Spectrum
The molecule has six unique carbon atoms. Proton-decoupled ¹³C NMR will show six distinct signals. The most significant feature will be the large one-bond and smaller multi-bond couplings between the carbon and fluorine atoms.[8][9]
-
Carbons bonded to Fluorine (C-3, C-5): These will exhibit very large one-bond C-F coupling constants (¹JCF), typically in the range of 240-320 Hz, appearing as doublets.[10]
-
Carbons bonded to Chlorine (C-2, C-4): The chemical shifts will be influenced by the electronegativity of chlorine.
-
Carbon bonded to Nitrogen (C-1): This carbon will be significantly influenced by the amino group.
-
Carbon bonded to Hydrogen (C-6): This will be the only carbon to show a signal in a DEPT-135 experiment as a positive peak (CH). It will also exhibit multi-bond C-F couplings.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (-NH₂) | 140 - 150 | t (triplet) or dd (doublet of doublets) |
| C-2 (-Cl) | 115 - 125 | dd (doublet of doublets) |
| C-3 (-F) | 150 - 160 | d (¹JCF ≈ 250 Hz) |
| C-4 (-Cl) | 110 - 120 | dd (doublet of doublets) |
| C-5 (-F) | 145 - 155 | d (¹JCF ≈ 250 Hz) |
| C-6 (-H) | 115 - 125 | dd (doublet of doublets) |
Predicted ¹⁹F NMR Spectrum
With two chemically non-equivalent fluorine atoms, the ¹⁹F NMR spectrum is expected to show two distinct signals.[11] The chemical shifts are sensitive to the surrounding substituents.[12][13]
-
F-3 and F-5: Each fluorine signal will be split by the other fluorine through a three-bond coupling (³JFF), which is typically in the range of 5-20 Hz for meta-related fluorines. Each will also be split by the H-6 proton. F-5 will show a larger meta-coupling (⁴JHF), while F-3 will show a smaller para-coupling (⁵JHF).[6][14] This results in each fluorine signal appearing as a doublet of doublets.
| Fluorine | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-3 | -120 to -140 | dd | ³J(F-F) ≈ 5-20 Hz, ⁵J(H-F) ≈ 0-3 Hz |
| F-5 | -130 to -150 | dd | ³J(F-F) ≈ 5-20 Hz, ⁴J(H-F) ≈ 3-8 Hz |
PART 2: Experimental Protocol for NMR Data Acquisition
This section provides a field-proven, step-by-step methodology for acquiring high-quality NMR data for this compound. The causality behind each step is explained to ensure robust and reproducible results.
Step 1: Sample Preparation (The Foundation of Quality Data)
The quality of your NMR data is fundamentally limited by the quality of your sample.[15]
-
Massing the Sample: Weigh approximately 10-15 mg of the purified compound for ¹H NMR and a comprehensive 2D NMR dataset. If only ¹³C NMR is required, a higher concentration of 30-50 mg is advisable due to the lower natural abundance of the ¹³C isotope.[16]
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended starting solvent. Its non-polar nature is well-suited for halogenated aromatic compounds, and it has a minimal residual proton signal.[16] For observing the -NH₂ protons without exchange broadening, or if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[17] Causality: Performing the dissolution in a separate vial ensures complete solubilization before transfer and makes the next step easier. Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[18] Causality: This filtration step is critical. It removes any microscopic particulate matter that would severely degrade the magnetic field homogeneity (shimming), leading to broad, poorly resolved peaks.
-
Tube Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation. Before insertion into the spectrometer, wipe the lower portion of the tube with a lint-free tissue dampened with isopropanol to remove any grease or dust.[19]
Step 2: Data Acquisition Workflow
This workflow is designed as a self-validating system, where each experiment builds upon the last to construct a complete and unambiguous structural picture.[20][21]
-
¹H Scout Spectrum: Acquire a quick, standard ¹H NMR spectrum. This confirms the sample is correct, assesses its purity, and allows for optimization of spectral width and transmitter offset for subsequent experiments.
-
¹³C and DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum. The DEPT-135 experiment is run in parallel; its primary function is to differentiate carbon types: CH/CH₃ signals appear positive, while CH₂ signals are negative. In this case, it will definitively identify the C-6 carbon as a positive signal.
-
¹⁹F Spectrum: Acquire a standard ¹⁹F spectrum. This is a highly sensitive nucleus, and this experiment will quickly confirm the presence and electronic environment of the two fluorine atoms.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment.[22] It correlates each proton signal with the carbon to which it is directly attached (one-bond correlation). For this molecule, it will provide an unambiguous link between the H-6 signal and the C-6 signal.[23]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[24] It is the key to assembling the molecular skeleton. For instance, the H-6 proton should show correlations to C-1, C-2, C-4, and C-5, definitively placing it within the ring structure.
-
2D H-H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[22] For this specific molecule, it is of limited use as there is only one aromatic proton, but in related analogues with more protons, it is essential for identifying adjacent protons.
PART 3: Strategy for Spectral Assignment and Structure Verification
The power of the multi-spectrum approach lies in its ability to create a self-validating network of correlations. Any proposed structure must be consistent with all observed data.
The Assignment Workflow
-
Anchor Point Identification: The HSQC spectrum provides the primary anchor. It will show a single cross-peak, definitively connecting the ¹H signal of H-6 to the ¹³C signal of C-6.
-
Building the Framework with HMBC: From the now-assigned H-6 proton, trace its long-range correlations in the HMBC spectrum. You should observe cross-peaks to the carbons at positions 1, 2, 4, and 5. This confirms the connectivity around the ring. The amine protons (-NH₂), if visible as a sharp peak (e.g., in DMSO), would show HMBC correlations to C-1 and C-2, locking in the position of the amino group.
-
Assigning Quaternary and Halogenated Carbons:
-
The two carbons showing large ¹JCF splittings in the 1D ¹³C spectrum are C-3 and C-5.
-
The HMBC correlations from H-6 to C-4 and C-5 will help distinguish between them.
-
The remaining unassigned carbons are C-1, C-2, C-3, and C-4. Their final assignment is made by considering all observed HMBC correlations and known substituent effects. For example, C-1 is typically downfield due to the attached nitrogen.
-
-
Cross-Validation with ¹⁹F Data: The couplings observed in the ¹⁹F spectrum must align with the determined structure. The observation of two distinct fluorine signals, each split by the other (³JFF) and by H-6 (⁴JHF and ⁵JHF), provides the final layer of confirmation.
Visualization of the Correlation Network
The expected 2D NMR correlations form a unique fingerprint for the this compound structure.
Conclusion
While a readily available reference spectrum for this compound is elusive, its structure can be unequivocally confirmed through a systematic and logical application of modern NMR techniques. This guide provides the predictive framework and experimental blueprint necessary for any researcher or drug development professional to confidently undertake this analysis. By focusing on a comprehensive data acquisition workflow—combining 1D ¹H, ¹³C, and ¹⁹F with 2D HSQC and HMBC experiments—one creates a self-validating dataset. This methodical approach not only ensures the correct structural assignment for this specific molecule but also serves as a robust template for the characterization of other novel, complex aromatic compounds.
References
-
Blackwell, J. T., & Ciavarino, J. A. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 41(22), 3583–3586. [Link]
-
O'Hagan, D. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of St Andrews. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (Patent No. CN101693701A).
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved January 22, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 22, 2026, from [Link]
-
Kaschabek, S. R., & Reineke, W. (1995). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. FEMS Microbiology Letters, 126(3), 267-272. [Link]
-
Kaszynski, P., & Douglass, A. G. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 22, 2026, from [Link]
-
University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Retrieved January 22, 2026, from [Link]
-
Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 39(8), 491-503. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). Process for producing 3,5-difluoroaniline. (Patent No. EP0497213A2).
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved January 22, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 22, 2026, from [Link]
-
Powers, D. C., & Siegel, D. S. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 81(19), 9110-9114. [Link]
-
Kwan, E. E. (n.d.). 2D NMR Solutions. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline. (Patent No. US5965775A).
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 22, 2026, from [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
-
University of York. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved January 22, 2026, from [Link]
-
Griffiths, L. (2010). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. Retrieved January 22, 2026, from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 22, 2026, from [Link]
-
Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved January 22, 2026, from [Link]
-
Perumal, S., Ganesan, S., & Chandrasekaran, R. (1988). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 293-301. [Link]
-
Chem LibreTexts. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 22, 2026, from [Link]
-
Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
-
Chem LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved January 22, 2026, from [Link]
-
Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99-103. [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 22, 2026, from [Link]
Sources
- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 2. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. sfu.ca [sfu.ca]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. ulethbridge.ca [ulethbridge.ca]
- 21. ekwan.github.io [ekwan.github.io]
- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 23. youtube.com [youtube.com]
- 24. web.uvic.ca [web.uvic.ca]
IR and mass spectrometry of 2,4-Dichloro-3,5-difluoroaniline
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-3,5-difluoroaniline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output. We detail field-proven protocols for sample analysis, interpret the resulting spectra with reference to first principles, and predict characteristic fragmentation pathways. The methodologies and interpretations presented herein are structured to serve as a self-validating framework for the structural elucidation and confirmation of this and similar halogenated aromatic amines.
Introduction to this compound
This compound is a polysubstituted aromatic amine. Its structure, featuring an aniline core with chlorine and fluorine atoms at specific positions, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agricultural chemicals. The precise arrangement of electron-withdrawing halogen substituents and the electron-donating amino group creates a unique electronic and steric environment, which is directly reflected in its spectroscopic signature.
Molecular Structure and Properties:
-
Molecular Formula: C₆H₃Cl₂F₂N
-
Molecular Weight (Monoisotopic): 196.96 Da (for ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N)
-
Molecular Weight (Average): 198.00 g/mol
-
Core Structure: Aniline (aminobenzene)
-
Substituents:
-
Amino (-NH₂) at C1
-
Chloro (-Cl) at C2 and C4
-
Fluoro (-F) at C3 and C5
-
The accurate characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This guide establishes the foundational IR and MS data for confident identification.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, covalent bonds absorb energy at specific frequencies corresponding to their natural modes of vibration (stretching, bending, scissoring, etc.).[1][2] This provides a unique "fingerprint" of the functional groups present.
Experimental Protocol: Fourier Transform Infrared (FTIR) with Attenuated Total Reflectance (ATR)
FTIR-ATR is the method of choice for its speed, minimal sample preparation, and high-quality data for solid and liquid samples. The protocol is designed to be self-validating by including essential background and cleaning steps.
Methodology:
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has reached thermal equilibrium.
-
Crystal Cleaning: Meticulously clean the ATR diamond crystal surface with a lint-free wipe soaked in ACS-grade isopropanol or acetone. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: Collect a background spectrum of the clean, empty crystal. This is a critical step to computationally subtract the absorbance of ambient air (CO₂ and H₂O vapor) from the sample spectrum, ensuring that the final spectrum is solely that of the analyte.
-
Sample Application: Place a small amount (typically 1-2 mg) of solid this compound directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal as described in Step 2.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is dominated by vibrations from the N-H, C-H, C=C, C-N, C-F, and C-Cl bonds. The electron-withdrawing nature of the halogens and the resonance effect of the amino group influence the exact position and intensity of these bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Authoritative Grounding |
| 3450 - 3350 | N-H Asymmetric Stretch | Medium | Primary aromatic amines exhibit two distinct N-H stretching bands. The higher frequency band is the asymmetric stretch.[3][4] |
| 3380 - 3280 | N-H Symmetric Stretch | Medium | The lower frequency band corresponds to the symmetric N-H stretch. Hydrogen bonding can broaden these peaks.[3][5] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | The stretching vibration of the C-H bond on the aromatic ring typically appears above 3000 cm⁻¹.[6] |
| 1650 - 1580 | N-H Scissoring (Bending) | Strong | This bending vibration is characteristic of primary amines and is often a strong, sharp absorption.[3][7] |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | The benzene ring exhibits several stretching vibrations in this region. The specific pattern can be indicative of the substitution pattern.[6][8] |
| 1360 - 1000 | C-F Stretch | Strong | The C-F bond is highly polar, resulting in a strong absorption. The exact position is sensitive to the molecular environment; for aromatic fluorides, this is the expected range.[9][10] |
| 1335 - 1250 | Aromatic C-N Stretch | Strong | The stretching of the C-N bond in aromatic amines is typically strong and found at a higher frequency than in aliphatic amines.[3] |
| 850 - 550 | C-Cl Stretch | Strong | The C-Cl stretching vibration appears in the lower frequency "fingerprint" region of the spectrum.[6][11][12] |
Mass Spectrometry (MS) Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a powerful technique that bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides a detailed structural puzzle of the original molecule.[13][14]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
GC-MS is the ideal platform for analyzing volatile and semi-volatile compounds like this compound, providing both separation and structural identification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC-MS System Configuration:
-
Injector: Split/splitless, set to 250 °C.
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Mass Spectrometer Settings (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Acquisition: Acquire data in full scan mode to capture all fragment ions.
Fragmentation Pathway Analysis
The key to interpreting the EI-MS spectrum lies in understanding the stability of the resulting ions and the characteristic isotopic patterns of the elements involved.
The Molecular Ion (M⁺˙) and Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[15][16] A molecule containing two chlorine atoms will therefore exhibit a highly characteristic cluster of three peaks for the molecular ion and its fragments:
-
M⁺˙: Contains two ³⁵Cl atoms.
-
(M+2)⁺˙: Contains one ³⁵Cl and one ³⁷Cl atom.
-
(M+4)⁺˙: Contains two ³⁷Cl atoms.
The relative intensity of these peaks follows a predictable ratio. For two chlorine atoms, this ratio is approximately 9:6:1 , providing an unequivocal indicator of a dichloro-substituted compound.[17] For this compound, the molecular ion cluster will appear at m/z 197, 199, and 201 .
Predicted Fragmentation Pathways: The 70 eV ionization energy imparts significant excess energy, leading to bond cleavages. The most probable fragmentations involve the loss of stable neutral species or radicals.
Caption: Predicted EI fragmentation of this compound.
-
Loss of a Chlorine Radical (α-Cleavage): The most common initial fragmentation for alkyl and aryl halides is the loss of a halogen radical.[18] This would result in a fragment ion cluster at m/z 162 and 164 . This is often a very prominent peak.
-
Loss of Hydrogen Chloride (HCl): Elimination of a stable neutral molecule like HCl is also a favorable pathway, leading to a radical cation at m/z 161 and 163 .
-
Loss of Hydrogen Cyanide (HCN): Following the initial loss of a chlorine atom, the resulting aniline-like cation can lose HCN, a characteristic fragmentation for aromatic amines. This would produce a fragment at m/z 135 and 137 .
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 197, 199, 201 | [C₆H₃Cl₂F₂N]⁺˙ | Molecular ion (M⁺˙). Exhibits the characteristic ~9:6:1 intensity ratio for two chlorine atoms. |
| 162, 164 | [M - Cl]⁺ | Loss of a chlorine radical. The remaining fragment still contains one chlorine atom, showing a ~3:1 isotope pattern. |
| 161, 163 | [M - HCl]⁺˙ | Loss of neutral HCl. The remaining fragment still contains one chlorine atom. |
| 135, 137 | [M - Cl - HCN]⁺ | Subsequent loss of HCN from the [M - Cl]⁺ fragment. |
Integrated Spectroscopic Workflow
Neither IR nor MS alone can definitively prove a structure. However, when used in concert, they provide orthogonal and confirmatory data. IR identifies the functional groups present (the "what"), while MS provides the total mass and pieces of the molecular puzzle (the "how it's connected").
Caption: Integrated workflow for spectroscopic structural confirmation.
Conclusion
The structural identity of this compound can be confidently established through the combined application of IR spectroscopy and mass spectrometry. The key spectroscopic identifiers are:
-
In the IR spectrum: The presence of two N-H stretching bands (~3450-3280 cm⁻¹), a strong N-H bending vibration (~1650-1580 cm⁻¹), and strong absorptions corresponding to C-F (~1360-1000 cm⁻¹) and C-Cl (~850-550 cm⁻¹) bonds.
-
In the mass spectrum: A molecular ion cluster at m/z 197, 199, and 201 with a characteristic 9:6:1 intensity ratio, confirming the presence of two chlorine atoms. This is further supported by predictable fragment ions corresponding to the loss of Cl, HCl, and HCN.
This guide provides the foundational analytical framework and expected data, enabling researchers to verify the identity and purity of this important chemical intermediate with a high degree of certainty.
References
-
Master Organic Chemistry. (2016). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 2,4-Dichloroaniline. National Center for Biotechnology Information. [Link]
-
Wade, Jr., L.G. (2003). The features of IR spectrum. Pearson Education Inc. [Link]
-
Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. [Link]
-
NIST. 2,4-Difluoroaniline. NIST Chemistry WebBook. [Link]
-
Wikipedia. Carbon–fluorine bond. [Link]
-
SpectraBase. 3,5-Difluoroaniline. Wiley. [Link]
-
Wikipedia. Isotopes of chlorine. [Link]
-
NIST. 3,5-Difluoroaniline. NIST Chemistry WebBook. [Link]
-
University of Colorado Boulder. IR: amines. Organic Chemistry at CU Boulder. [Link]
-
Rasayan Journal of Chemistry. (2009). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. [Link]
-
The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. [Link]
-
NIST. Aniline, 2,5-dichloro-, hydrochloride. NIST Chemistry WebBook. [Link]
-
University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
University of Colorado Boulder. IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]
-
USGS. Periodic Table--Chlorine. U.S. Geological Survey. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
-
Canadian Journal of Chemistry. (1969). On the characteristic vibrations of the NH2 group. [Link]
-
Canadian Science Publishing. (1971). Fermi Resonance of Infrared Vibrations in the —NH2 Groups of Polynucleotides. [Link]
-
National Isotope Development Center. Chlorine. [Link]
-
Michigan State University. Infrared Spectroscopy. Department of Chemistry. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1,1-dichloroethane. [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
-
IUPAC. Chlorine. Commission on Isotopic Abundances and Atomic Weights. [Link]
-
NIST. 2,4-Difluoroaniline. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]
-
PubChem. 5-Chloro-2,4-difluoroaniline. National Center for Biotechnology Information. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. whitman.edu [whitman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 16. Chlorine | NIDC: National Isotope Development Center [isotopes.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
An In-Depth Technical Guide to 2,4-Dichloro-3,5-difluoroaniline (CAS: 50408-95-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dichloro-3,5-difluoroaniline is a halogenated aromatic amine, a specialized chemical building block with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring both chloro and fluoro groups at specific positions—imparts distinct physicochemical properties that are of considerable interest for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, safety protocols, and its emerging role as a key intermediate in the development of novel therapeutics.
Core Chemical Identity and Properties
Correctly identifying the specific isomer is critical, as its properties and reactivity are distinct from its positional isomers, such as the more commercially prevalent 3,5-dichloro-2,4-difluoroaniline (CAS: 83121-15-7).
The precise arrangement of electron-withdrawing halogen substituents on the aniline ring significantly influences the compound's reactivity, pKa, and metabolic stability, making it a valuable synthon for drug discovery programs.[1][2] The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, while the chlorine atoms provide reactive sites for further synthetic modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50408-95-2 | [3][4][5] |
| Molecular Formula | C₆H₃Cl₂F₂N | [3] |
| Molecular Weight | 198.00 g/mol | [4] |
| IUPAC Name | This compound | [] |
| Synonyms | 3,5-Difluoro-2,4-dichloroaniline | [] |
| Appearance | Crystalline Solid | [7] |
| Purity | Typically ≥97% | [3] |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted anilines like this compound requires a strategic, multi-step approach to control the regioselectivity of the halogenation. While specific, detailed public-domain syntheses for this exact isomer are not as widespread as for its agrochemical counterpart, a logical synthetic pathway can be constructed based on established principles of aromatic chemistry. A plausible route involves the controlled halogenation of a difluoro-aniline or difluoronitrobenzene precursor.
The primary challenge in such syntheses is managing the directing effects of the amine (or nitro) group and the existing halogens to install the incoming substituents at the desired positions, avoiding the formation of undesired isomers.[8]
Conceptual Synthesis Workflow
A common strategy for producing halogenated anilines involves the nitration of a suitable precursor, followed by controlled halogenation and subsequent reduction of the nitro group.[9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. labsolu.ca [labsolu.ca]
- 4. 50408-95-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - Wikidata [wikidata.org]
- 7. labproinc.com [labproinc.com]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 2,4-Dichloro-3,5-difluoroaniline in Common Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of 2,4-Dichloro-3,5-difluoroaniline in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental protocols to empower researchers in their laboratory work.
Executive Summary
This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility profile is a critical parameter influencing reaction kinetics, purification strategies such as crystallization, and formulation development. This guide navigates the theoretical underpinnings of solubility and provides actionable experimental workflows for its determination. We will explore the physicochemical properties of the target molecule, the principles of solvent selection, and detailed methodologies for accurate solubility measurement.
Physicochemical Characterization of this compound
A thorough understanding of the solute's molecular properties is paramount to predicting its solubility. Key characteristics of this compound are outlined in Table 1. The presence of an amino group (-NH2) allows for hydrogen bonding, while the halogen substituents (chlorine and fluorine) contribute to the molecule's polarity and molecular weight.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3,5-Dichloro-2,4-difluoroaniline | 2,4-Difluoroaniline | 3,5-Difluoroaniline | 2,4-Dichloroaniline |
| CAS Number | 50408-95-2 | 83121-15-7[1][2] | 367-25-9 | 372-39-4[3] | 554-00-7[4] |
| Molecular Formula | C₆H₃Cl₂F₂N[5] | C₆H₃Cl₂F₂N[1][2] | F₂C₆H₃NH₂ | C₆H₅F₂N[3] | C₆H₅Cl₂N[4] |
| Molecular Weight | 198.0 g/mol [5] | 198.0 g/mol [1][2] | 129.11 g/mol | 129.11 g/mol [3] | 162.02 g/mol |
| Melting Point | Not available | ~75 °C[1][2] | -7.5 °C | 37-41 °C[3] | 63-64 °C[4] |
| Boiling Point | Not available | 268.1 °C[1] | 170 °C | ~80 °C[3] | 245 °C[4] |
| Appearance | White to Gray to Brown powder/crystal[2] | Crystalline solid[1] | Liquid | White crystalline powder[3] | White to beige crystals[4] |
| Predicted Solubility | Soluble in Methanol[2] | Not specified | Not specified | Not specified | Limited solubility in water; soluble in alcohol and ether[4] |
Note: Data for the target compound is limited. Properties of structurally similar molecules are provided for comparative purposes.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[6][7] This concept suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its polarity, hydrogen bonding capability, and dispersion forces when selecting an appropriate solvent.
Polarity
The asymmetrical arrangement of electron-withdrawing halogen atoms and the electron-donating amino group imparts a significant dipole moment to the molecule, making it polar. Therefore, it is expected to have higher solubility in polar solvents. A qualitative prediction of solubility in various solvent classes is presented in Table 2.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino group. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | Strong dipole-dipole interactions with the polar solute. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Primarily dispersion forces; some interaction with the aromatic ring. |
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[8][9] HSP is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][10] A solvent is likely to dissolve a solute if their HSP values are similar.
The HSP for a molecule can be estimated using group contribution methods or specialized software. Once the HSP of this compound is estimated, the "distance" (Ra) between its HSP and that of a solvent can be calculated to predict solubility.[11]
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The following sections detail two widely accepted methods for determining the thermodynamic solubility of a solid in a liquid solvent.
Equilibrium Shake-Flask Method
The shake-flask method is considered a reliable and widely used technique for measuring equilibrium solubility.[12][13] It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solid.
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of excess solid is crucial to ensure saturation.[13][14]
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours.[12][14][15] A shaker bath or orbital shaker is recommended for consistent agitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via filtration or centrifugation.[12][14]
-
Quantification: Accurately measure the concentration of this compound in the clear, saturated solution. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a prepared calibration curve.[12][15]
Caption: Workflow for the Equilibrium Shake-Flask Method.
Crystal-Clear Point Method (Solvent Addition)
The crystal-clear point method, also known as the solvent addition method, is a faster technique for determining solubility at a constant temperature.[16][17][18] It involves adding a solvent to a suspension of the solute until all the solid has dissolved.
-
Initial Suspension: Prepare a suspension of a known mass of this compound in a known volume of the solvent at a constant temperature.
-
Solvent Titration: Gradually add the same solvent to the suspension at a constant, slow rate while continuously monitoring for the disappearance of solid particles.[16][17]
-
Clear Point Detection: The "clear point" is reached when the last crystal dissolves. This can be detected visually or with the aid of turbidity sensors or particle imaging systems.[19]
-
Calculation: The solubility is calculated from the total volume of solvent added to dissolve the known mass of the solute.
Caption: Workflow for the Crystal-Clear Point (Solvent Addition) Method.
Data Interpretation and Application
The experimentally determined solubility data, typically expressed in units such as g/100 mL, mg/mL, or mol/L, can be used to:
-
Select appropriate solvents for chemical reactions: Ensuring reactants remain in the solution phase.
-
Develop crystallization and purification processes: Identifying suitable solvent/anti-solvent systems.
-
Guide formulation development: For creating stable solutions or suspensions in drug delivery systems.
-
Validate thermodynamic models: Comparing experimental data with predictions from models like HSP.[20][21][22]
Conclusion
References
-
Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004–1011. [Link]
-
Pal, T., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
-
Kauffman, J. F., & Jarrow, P. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 38-43. [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]
-
Ghanadzadeh, H., et al. (2007). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Molecular Liquids, 135(1-3), 118-123. [Link]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]
-
Murdock, R. J., et al. (2023). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling, 63(21), 6758-6769. [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]
-
Murdock, R. J., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ChemRxiv. [Link]
-
Kyu, S., & Dif, T. (2017). Physics-Based Solubility Prediction for Organic Molecules. Journal of Pharmaceutical Sciences, 106(10), 2847-2855. [Link]
-
ResearchGate. (2015). Solubility Determination from Clear Points upon Solvent Addition. [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]
-
Technobis Crystallization Systems. (2018). Modeling approaches to increase the efficiency of Clear-Point-Based solubility characterization. [Link]
-
Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
Grokipedia. (n.d.). 2,4-Dichloroaniline. [Link]
-
Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. (n.d.). [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four.... [Link]
-
Hansen Solubility Parameters. (n.d.). [Link]
- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. grokipedia.com [grokipedia.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. quora.com [quora.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 19. crystallizationsystems.com [crystallizationsystems.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 2,4-Dichloro-3,5-difluoroaniline
Abstract: This technical guide provides an in-depth analysis of 2,4-Dichloro-3,5-difluoroaniline, a halogenated aromatic amine of significant interest in the chemical industry. The document delineates its fundamental chemical and physical properties, offers a representative synthetic pathway with mechanistic insights, and outlines robust analytical methods for its characterization. Furthermore, it explores the compound's critical applications, particularly as a key intermediate in the synthesis of high-value agrochemicals. This guide is intended for researchers, chemists, and professionals in drug development and materials science, providing expert insights and actionable protocols to support their work with this versatile chemical building block.
Chemical Identity and Core Properties
This compound is a substituted aniline featuring a unique halogenation pattern that imparts specific reactivity and makes it a valuable precursor in multi-step organic synthesis.
Nomenclature and Identifiers
Accurate identification of this compound is crucial. It is important to distinguish it from its isomer, 3,5-Dichloro-2,4-difluoroaniline (CAS No. 83121-15-7), which is also a common chemical intermediate and can be a source of confusion in sourcing and literature review.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 50408-95-2 | [1][2][3] |
| Molecular Formula | C₆H₃Cl₂F₂N | [1][2][4][5][6] |
| Molecular Weight | 198.00 g/mol | [2][4][5] |
| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)F)Cl)N | [1] |
| InChIKey | CQYFSYCXGWMSBI-UHFFFAOYSA-N | [1] |
| PubChem CID | 13603255 | [1][2] |
Physicochemical Properties
The physical properties of halogenated anilines are heavily influenced by their substitution patterns, which affect crystal packing and intermolecular forces. The data below pertains to the closely related and more extensively documented isomer, 3,5-Dichloro-2,4-difluoroaniline, and serves as a strong predictive baseline.
| Property | Value | Source(s) |
| Appearance | White to pale gray or brown crystalline powder | [4][6] |
| Melting Point | ~75 °C | [4][5][6] |
| Boiling Point | ~268.1 °C (Predicted) | [4][5] |
| Density | ~1.596 g/cm³ (Predicted) | [4][5] |
| Solubility | Soluble in methanol | [4] |
Synthesis and Mechanistic Insights
Representative Synthetic Workflow
The described two-step route is advantageous as it often produces a product with no isomers and involves a relatively straightforward synthesis process.[7]
Step 1: Electrophilic Aromatic Substitution (Chlorination) The synthesis begins with a commercially available difluorinated starting material, 2,4-difluoronitrobenzene. The nitro group is a powerful deactivating group and a meta-director. However, the ortho- and para-directing influence of the fluorine atoms, combined with reaction conditions, facilitates the introduction of chlorine atoms.
Step 2: Reduction of the Nitro Group The intermediate, 3,5-dichloro-2,4-difluoronitrobenzene, is then converted to the target aniline via the reduction of the nitro group. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean conversion.
Visualization of Synthetic Pathway
Caption: A common two-step synthesis route for dichlorodifluoroanilines.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions.
Part A: Chlorination of 2,4-Difluoronitrobenzene
-
Reactor Setup: Charge a glass-lined reactor suitable for chlorination with 2,4-difluoronitrobenzene and a suitable solvent (e.g., a chlorinated solvent).
-
Catalyst Introduction: Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to facilitate the electrophilic substitution. The catalyst polarizes the Cl-Cl bond, generating a potent electrophile.
-
Reaction Execution: Sparge chlorine gas through the solution at a controlled rate. The reaction temperature is a critical parameter and must be carefully monitored to prevent the formation of isomers.[7]
-
Monitoring: Track the disappearance of the starting material using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, quench the reaction by carefully adding water or a basic solution to neutralize the catalyst. Separate the organic layer, wash it to remove impurities, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Isolation: Remove the solvent under reduced pressure to yield the crude 3,5-dichloro-2,4-difluoronitrobenzene intermediate.
Part B: Reduction to 3,5-Dichloro-2,4-difluoroaniline
-
Reactor Setup: In a high-pressure autoclave certified for hydrogenation, dissolve the nitro-intermediate from Part A in a solvent like methanol or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[7] These catalysts provide a surface for the adsorption of hydrogen gas and the organic substrate, lowering the activation energy of the reaction.
-
Reaction Execution: Seal the autoclave, purge it with an inert gas like nitrogen, and then pressurize with hydrogen gas. Heat the reaction mixture to the target temperature. Both hydrogen pressure and temperature are key to achieving complete reduction without undesirable side reactions like dehalogenation.[7]
-
Monitoring: Monitor the reaction's progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor, vent the excess hydrogen, and purge again with nitrogen. The catalyst, which can be pyrophoric, must be handled with extreme care under an inert atmosphere or solvent.[7] Filter the reaction mixture to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude aniline. The final product can be purified by recrystallization or distillation to achieve the desired purity (e.g., >99%).
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and quality of the synthesized compound.
Quality Control Workflow
A standard workflow ensures that the final product meets specifications for subsequent applications.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dichlorodifluoroanilines
An In-depth Guide for Researchers and Drug Development Professionals on the Safe Handling of 3,5-Dichloro-2,4-difluoroaniline (CAS No. 83121-15-7)
Introduction: Understanding the Molecule
Substituted anilines are foundational building blocks in modern medicinal chemistry and materials science. 3,5-Dichloro-2,4-difluoroaniline, a solid crystalline powder, is a highly functionalized intermediate valuable in the synthesis of complex organic molecules.[1][2] It is identified by CAS Number 83121-15-7 and is also referred to by its isomer's name, 2,4-Dichloro-3,5-difluoroaniline.[1] The strategic placement of four halogen atoms on the aniline ring imparts unique chemical properties but also necessitates a rigorous and informed approach to its handling. This guide provides a comprehensive framework for its safe use, grounded in the principles of risk assessment, hazard control, and emergency preparedness.
The toxicological profile of halogenated anilines is driven by the aniline moiety, which can be absorbed dermally, inhaled, or ingested, and the specific halogen substituents that modify its reactivity and metabolic fate.[3] Studies on related compounds, such as 3,4-dichloroaniline, have shown potential for liver and kidney toxicity.[4] The chlorine and fluorine atoms can also contribute to the formation of hazardous decomposition products like hydrochloric and hydrofluoric acid under fire conditions. Therefore, a robust safety protocol is not merely procedural—it is a critical component of sound scientific practice.
Section 1: Hazard Identification and Risk Analysis
A thorough understanding of the potential hazards is the cornerstone of safe laboratory operations. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-Dichloro-2,4-difluoroaniline presents several acute health risks.
Table 1: GHS Classification for 3,5-Dichloro-2,4-difluoroaniline [5]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[5] The designation as a Category 1 risk for serious eye damage is of critical importance, indicating that even brief contact can cause irreversible harm.[5] Skin irritation is also a significant concern, and the harm from oral ingestion underscores the need for strict hygiene measures.[5]
Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm
Effective risk management prioritizes proactive measures over reactive ones. The hierarchy of controls is a fundamental concept in chemical safety that systematically minimizes risk. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: Hierarchy of Controls model applied to handling hazardous chemical compounds.
For 3,5-Dichloro-2,4-difluoroaniline, engineering controls are paramount. All handling of the solid, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne dust particles.[6] Administrative controls, such as documented training and Standard Operating Procedures (SOPs), ensure that all personnel are aware of the hazards and follow established safety protocols.[6]
Section 3: Standard Operating Protocol for Handling
This protocol outlines the essential steps for safely handling 3,5-Dichloro-2,4-difluoroaniline powder.
3.1 Pre-Handling Preparations
-
Verification: Confirm the locations of the nearest safety shower and eyewash station.[7] Ensure they are unobstructed.
-
PPE Adornment: Put on all required PPE as detailed in Table 2 before entering the designated work area.
-
Fume Hood Check: Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
-
Area Preparation: Decontaminate the work surface within the fume hood. Lay down absorbent, disposable bench paper to contain any minor spills.
-
Material Assembly: Gather all necessary equipment (spatulas, weigh boats, glassware, waste container) and place them inside the fume hood to minimize movement in and out of the containment area.
3.2 Weighing and Transfer Procedure
-
Containment: Perform all weighing and transfer operations deep within the fume hood.
-
Static Control: If working with large quantities, use an anti-static gun or ionizer to prevent static electricity from causing the fine powder to become airborne.
-
Gentle Handling: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.
-
Secure Closure: Tightly close the primary container immediately after dispensing.
-
Controlled Transfer: Carefully add the weighed solid to the reaction vessel. If adding to a solvent, do so slowly to avoid splashing.
-
Immediate Cleanup: Use a damp cloth or a specialized laboratory vacuum with a HEPA filter to clean any residual powder from the work surface. Do not use a dry brush, as this will aerosolize the particles.
3.3 Post-Handling Procedures
-
Waste Disposal: Place all contaminated disposable items (weigh boats, bench paper, gloves) into a designated, sealed hazardous waste container.[5]
-
Decontamination: Thoroughly clean all non-disposable equipment and the work surface.
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[5]
Section 4: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure.
Table 2: Required PPE for Handling 3,5-Dichloro-2,4-difluoroaniline [5]
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Viton). Nitrile may be suitable for incidental contact but should be checked for breakthrough time. | Prevents skin contact and irritation. Halogenated anilines can be absorbed through the skin. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against airborne dust particles and splashes, preventing serious eye damage.[5] |
| Skin/Body Protection | Fully-fastened laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator with P100 (particulate) filters. | Required if there is a risk of dust inhalation, such as during a spill or if engineering controls are insufficient.[5] |
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be trained on these procedures.
Caption: Emergency response workflow for spills and personnel exposures.
5.1 First Aid Measures [5]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
5.2 Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.
-
Hazards: Combustion may produce toxic gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.
Section 6: Storage and Waste Management
6.1 Storage Store 3,5-Dichloro-2,4-difluoroaniline in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[5] The storage area should be accessible only to trained and authorized personnel.
6.2 Waste Disposal All waste containing this compound, including contaminated lab supplies, must be treated as hazardous waste. Collect waste in clearly labeled, sealed containers.[6] Disposal must be conducted through an authorized hazardous waste management facility, typically via incineration with appropriate flue gas scrubbing to handle the halogenated byproducts.[5] Do not dispose of this chemical down the drain or in regular trash.
References
-
SINOPEG. (n.d.). 2,4-Difluoro-3,5-dichloroaniline. Retrieved January 22, 2026, from [Link]
-
CP Lab Safety. (n.d.). 3,5-Dichloro-2,4-difluoroaniline, 5g, Each. Retrieved January 22, 2026, from [Link]
-
SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved January 22, 2026, from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Retrieved January 22, 2026, from [Link]
-
Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved January 22, 2026, from [Link]
-
Washington State University. (n.d.). Chemical Safety SOP for Aniline. Retrieved January 22, 2026, from [Link]
-
Valentovic, M. A., et al. (1997). 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. Toxicology, 124(2), 125-34. Retrieved from [Link]
-
Long, N. (2020). Organochlorines. LITFL - Life in the Fast Lane. Retrieved January 22, 2026, from [Link]
-
Long, N. (2020). Chlorine toxicity. LITFL - Life in the Fast Lane. Retrieved January 22, 2026, from [Link]
Sources
- 1. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]
- 2. labproinc.com [labproinc.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
A Technical Guide to the Purity Specifications of 2,4-Dichloro-3,5-difluoroaniline for Pharmaceutical and Agrochemical Development
Abstract
2,4-Dichloro-3,5-difluoroaniline is a critical halogenated intermediate, pivotal in the synthesis of advanced pharmaceutical agents and specialized agrochemicals. The efficacy, safety, and regulatory compliance of these final products are directly contingent upon the purity and impurity profile of this starting material. This technical guide provides an in-depth framework for establishing robust purity specifications for this compound (CAS No: 50408-95-2). We will explore the rationale behind key analytical parameters, detail validated testing methodologies, and discuss the common process-related impurities that must be controlled. This document is intended for researchers, quality control analysts, and process chemists who require a comprehensive understanding of how to define and verify the quality of this essential chemical building block.
The Imperative of Purity in Synthesis
In the multi-step synthesis pathways common in drug development and agrochemical manufacturing, the quality of each intermediate is paramount. For this compound, impurities can have significant downstream consequences, including the formation of undesired side-products, reduced reaction yields, and the introduction of potentially toxic components into the final product. Isomeric impurities, for instance, may react differently or not at all, complicating stoichiometry and purification. Therefore, a stringent set of specifications, validated by orthogonal analytical techniques, is not merely a quality control measure but a foundational element of process control and product safety.
Physicochemical and Identity Parameters
A precise identification of the material is the first step in quality assessment. The fundamental properties of this compound are summarized below.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 50408-95-2[1][2] |
| Molecular Formula | C₆H₃Cl₂F₂N[1] |
| Molecular Weight | 198.00 g/mol [1] |
| Appearance | White to off-white or light brown crystalline solid |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and ether.[3] |
Core Purity Specifications
The following specifications represent a robust framework for ensuring the quality of this compound for its intended use. The limits provided are typical starting points and may be tightened based on the sensitivity of the subsequent synthetic steps.
| Parameter | Typical Limit | Analytical Method | Rationale and Field Insights |
| Appearance | White to off-white crystalline powder | Visual Inspection | Color deviations can indicate the presence of degradation products or metallic impurities from the synthesis process. A consistent appearance is the first indicator of batch-to-batch consistency. |
| Assay | ≥ 97.0% | HPLC or GC | This is the most critical parameter, quantifying the amount of the desired compound. An accurate assay is essential for correct stoichiometry in downstream reactions, directly impacting yield and the impurity profile of the next-stage intermediate. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Aniline compounds can be hygroscopic. Excess water can interfere with moisture-sensitive reactions, particularly those involving organometallics or strong bases, leading to side reactions and yield loss. |
| Individual Impurity | ≤ 0.5% | HPLC or GC | Controls specific known impurities (e.g., isomers, starting materials). Isomers like 2,6-dichloro-3,5-difluoroaniline or monochloro/trichloro analogs can have different reactivity, leading to complex and difficult-to-separate mixtures.[4][5] |
| Total Impurities | ≤ 2.0% | HPLC or GC | Provides an overall measure of the material's cleanliness. This specification prevents the accumulation of numerous small, unidentified impurities that could collectively impact the final product's quality. |
Validated Analytical Methodologies
A multi-faceted analytical approach is required to validate the purity specifications. The use of orthogonal methods (e.g., HPLC and GC) provides a high degree of confidence in the results.
Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying non-volatile organic compounds and their impurities due to its high resolution and sensitivity.[6]
Experimental Protocol:
-
Column: C18 Reverse-Phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A gradient is crucial for separating closely eluting isomers. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of a 1:1 acetonitrile/water mixture.
-
Quantification: Use an external standard of known purity for assay calculation. Impurities are typically reported as area percent relative to the main peak.
Causality Behind Choices: A C18 column provides excellent hydrophobic retention for the aniline ring. The formic acid in the mobile phase ensures the aniline nitrogen is protonated, leading to better peak shape. A gradient elution is essential because process impurities can have very different polarities, and an isocratic method may fail to elute or resolve all components.[7]
Identification and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for confirming the identity of the main component and for detecting volatile impurities that may not be well-retained by HPLC.[8]
Experimental Protocol:
-
GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 50 to 400 amu.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methylene chloride or ethyl acetate.
Causality Behind Choices: The DB-5ms column is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds. The temperature program allows for the separation of volatile starting materials from the higher-boiling aniline product and any heavier impurities. Mass spectrometry provides definitive identification by comparing the fragmentation pattern to a reference library.[8][9]
General Analytical Workflow
The interplay between these techniques ensures a comprehensive quality assessment.
Caption: A comprehensive workflow for the quality control of this compound.
Common Impurity Profile and Control Strategies
Understanding the synthesis of this compound is key to predicting its potential impurities. Synthesis often involves multi-step processes including chlorination and reduction steps.[10][11] This can lead to several classes of impurities:
-
Isomeric Impurities: Incomplete regioselectivity during halogenation can lead to other isomers, such as 2,6-dichloro-3,5-difluoroaniline.[4]
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Under-/Over-halogenated Species: Such as 2-chloro-3,5-difluoroaniline or 2,4,6-trichloro-3,5-difluoroaniline.[4]
-
-
Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.
Controlling these requires careful optimization of reaction conditions (temperature, stoichiometry, catalyst) and robust purification steps like recrystallization or column chromatography.[6]
Caption: Common impurities associated with the synthesis of this compound.
Safe Handling, Storage, and Stability
As with many halogenated anilines, this compound requires careful handling.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and oxidizing agents.[13] Proper storage is crucial to prevent degradation and moisture absorption.
-
Stability: The compound is generally stable under recommended storage conditions. However, prolonged exposure to light and air can lead to oxidation and discoloration.
Conclusion
The quality of this compound is a non-negotiable prerequisite for its successful application in the pharmaceutical and agrochemical industries. Establishing a comprehensive specification sheet that includes tests for appearance, assay, water content, and a detailed impurity profile is essential. This must be supported by validated, orthogonal analytical methods, primarily HPLC and GC-MS, to ensure accurate and reliable results. By understanding the potential impurity landscape based on the synthetic route and implementing the rigorous quality control workflow described herein, researchers and manufacturers can ensure the integrity of their synthetic processes and the safety and efficacy of their final products.
References
- Vertex AI Search. (n.d.). This compound. Retrieved January 22, 2026.
- Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124, 39–43.
- SynQuest Laboratories, Inc. (2016).
- European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline - EP 0497213 A2.
- Taylor & Francis Online. (2021).
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,3-Difluoroaniline. Retrieved January 22, 2026.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Difluoroaniline. Retrieved January 22, 2026.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3,5-Dichloroaniline. Retrieved January 22, 2026.
-
SIELC Technologies. (n.d.). Separation of 2,4-Dichloroaniline on Newcrom R1 HPLC column. Retrieved January 22, 2026, from [Link]
-
Anhui Tokind Advanced Material Co., Ltd. (n.d.). 2,4-Difluoro-3,5-dichloroaniline. Retrieved January 22, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved January 22, 2026, from [Link]
-
PubMed. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Retrieved January 22, 2026, from [Link]
- Environment Canada. (n.d.).
- Regulations.gov. (n.d.). List of compounds analyzed for composite be samples. Retrieved January 22, 2026.
-
PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved January 22, 2026, from [Link]
-
MDPI. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved January 22, 2026, from [Link]
- CDH Fine Chemical. (n.d.).
- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved January 22, 2026, from [Link]
-
AERU. (n.d.). 3,5-dichloro-2,4-difluoroaniline. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved January 22, 2026, from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. echemi.com [echemi.com]
- 3. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Untapped Potential of 2,4-Dichloro-3,5-difluoroaniline in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic use of halogenated building blocks is a cornerstone of rational drug design. The intricate dance of electronics and sterics introduced by halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide delves into the untapped potential of 2,4-Dichloro-3,5-difluoroaniline, a polysubstituted aniline with a unique halogenation pattern. While direct applications of this specific isomer in medicinal chemistry are not yet widely documented, its structural motifs suggest significant promise. This document will explore the foundational principles of how its distinct chemical architecture could be leveraged by researchers, scientists, and drug development professionals to engineer novel therapeutics. We will dissect its chemical properties, propose potential applications in key therapeutic areas, and provide a theoretical framework for its integration into drug discovery pipelines, supported by insights from closely related analogues.
The Strategic Advantage of Polychlorofluorinated Aromatics in Drug Design
The introduction of chlorine and fluorine atoms onto an aromatic scaffold is a well-established strategy in medicinal chemistry to modulate a range of properties critical for therapeutic efficacy.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa.[3] Chlorine, being larger and more polarizable, can also improve binding affinity and provides a vector for further chemical modification.[4]
The combination of these halogens on a single aniline ring, as seen in this compound, presents a unique constellation of properties. The ortho-chlorine and meta-fluorine substituents create a distinct electronic and steric environment around the aniline's amino group, which can influence its reactivity and its ability to participate in hydrogen bonding.[5] This specific substitution pattern is poised to offer a nuanced tool for fine-tuning the properties of drug candidates.[6]
Table 1: Physicochemical Properties of Dichlorodifluoroaniline Isomers
| Property | This compound | 3,5-Dichloro-2,4-difluoroaniline |
| CAS Number | 50408-95-2 | 83121-15-7 |
| Molecular Formula | C₆H₃Cl₂F₂N | C₆H₃Cl₂F₂N |
| Molecular Weight | 198.00 g/mol | 198.00 g/mol |
| Primary Application | Research/Synthesis | Intermediate for Teflubenzuron (insecticide)[7] |
Potential Therapeutic Applications: A Forward-Looking Analysis
While the isomeric 3,5-dichloro-2,4-difluoroaniline is primarily used as an intermediate in the synthesis of the insecticide Teflubenzuron, the unique substitution pattern of this compound suggests its potential utility in the pharmaceutical realm.[7][8] Based on the established roles of similar halogenated anilines in medicinal chemistry, we can extrapolate several promising avenues for its application.
As a Scaffold for Kinase Inhibitors
Aromatic amines are a common feature in a multitude of kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase domain.[9] The specific substitution pattern of this compound could offer distinct advantages in this context. The steric bulk of the ortho-chlorine can enforce a specific torsional angle, potentially leading to higher selectivity for the target kinase. The electronic withdrawing nature of the four halogen substituents can modulate the basicity of the aniline nitrogen, which can be crucial for optimizing binding and pharmacokinetic properties.
For instance, the related compound 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the EGFR tyrosine kinase inhibitor, gefitinib.[10] This highlights the precedent for using polychlorofluorinated anilines in this therapeutic class.
Caption: Potential interaction of the aniline moiety with a kinase hinge region.
In the Development of Antimicrobial Agents
Halogenated anilines have demonstrated broad-spectrum antimicrobial and antibiofilm activities.[6] The presence of halogens can enhance the lipophilicity of a compound, facilitating its passage through bacterial cell membranes. Furthermore, halogenated compounds can interfere with key bacterial targets such as dihydrofolate reductase and DNA gyrase.[6] The specific electronic properties of this compound could be exploited to design novel antimicrobial agents with enhanced potency and a reduced likelihood of resistance development.
As a Bioisosteric Replacement
In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar properties, is a powerful tool for lead optimization.[11] The 2,4-dichloro-3,5-difluorophenyl group could serve as a bioisostere for other polysubstituted aromatic rings. This replacement can be used to fine-tune a compound's size, shape, and electronic distribution to improve its interaction with a biological target, or to block unwanted metabolic pathways.[3]
Synthetic Accessibility and Reactivity
The utility of a building block in medicinal chemistry is intrinsically linked to its synthetic accessibility and predictable reactivity. While a specific, high-yield synthesis for this compound is not extensively detailed in readily available literature, its synthesis can be inferred from established methods for preparing polysubstituted anilines.
A plausible synthetic route could involve the chlorination and fluorination of a suitable aniline or nitrobenzene precursor. For example, a common route to a related isomer, 3,5-dichloro-2,4-difluoroaniline, involves the chlorination of 2,4-difluoronitrobenzene followed by catalytic hydrogenation of the nitro group.[12] A similar strategy could likely be adapted for the synthesis of the 2,4-dichloro-3,5-difluoro isomer.
The reactivity of the aniline's amino group allows for a range of standard transformations, including acylation, sulfonylation, and participation in cross-coupling reactions, providing a versatile handle for the construction of more complex molecules.
Hypothetical Synthetic Protocol: A Two-Step Approach
Disclaimer: The following protocol is a hypothetical pathway based on known chemical transformations for analogous compounds and should be optimized and validated in a laboratory setting.
Step 1: Dichlorination of 3,5-difluoronitrobenzene
-
To a solution of 3,5-difluoronitrobenzene in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst (e.g., trifluoroacetic acid).
-
The reaction would likely require careful temperature control to manage selectivity.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture would be worked up using standard aqueous extraction procedures and the crude product purified by column chromatography or recrystallization to yield 2,4-dichloro-3,5-difluoronitrobenzene.
Step 2: Reduction of the Nitro Group
-
The purified 2,4-dichloro-3,5-difluoronitrobenzene would then be subjected to reduction.
-
A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Alternatively, reduction can be achieved using metals in acidic media (e.g., tin and hydrochloric acid).
-
After the reduction is complete, the catalyst is filtered off, and the product, this compound, is isolated and purified.
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Untapped Potential of 2,4-Dichloro-3,5-difluoroaniline in the Architecture of Next-Generation Protein Degraders: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. The modular nature of PROTACs—comprising a warhead for target protein engagement, an E3 ligase binder, and a connecting linker—offers vast chemical space for optimization.[1] This guide delves into the prospective role of a unique, heavily halogenated building block, 2,4-dichloro-3,5-difluoroaniline, in the design and synthesis of novel protein degraders. While not a precursor to currently widespread E3 ligase ligands, its distinct substitution pattern presents a compelling scaffold for innovation in all three components of a PROTAC. We will explore the chemical rationale for its use, propose synthetic strategies, and outline the rigorous experimental workflows required to validate degraders incorporating this moiety.
Introduction to Targeted Protein Degradation and PROTAC Design
The core principle of TPD is to co-opt the cell's intrinsic protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[2] PROTACs are heterobifunctional molecules that act as a bridge between a POI and an E3 ubiquitin ligase, a key component of the UPS. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The success of a PROTAC is contingent on the intricate interplay of its three components: the warhead, the linker, and the E3 ligase ligand.[4] The majority of PROTACs in development utilize ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[3][5]
The chemical properties of each component are critical for the overall efficacy, selectivity, and pharmacokinetic profile of the degrader. The linker, for instance, is not merely a spacer but plays a crucial role in dictating the formation of a productive ternary complex between the POI and the E3 ligase.[1] The warhead's affinity and selectivity for the POI are paramount, while the E3 ligase ligand must effectively recruit the degradation machinery. The quest for novel building blocks that can enhance these properties is a continuous effort in the field.
The Chemical Landscape of this compound: A Multifaceted Building Block
This compound is an aromatic amine distinguished by its heavy halogenation. This unique substitution pattern of two chlorine and two fluorine atoms on the aniline ring imparts a specific set of physicochemical properties that are of significant interest in medicinal chemistry.
Physicochemical Impact of Polychlorination and Polyfluorination
Halogenation is a widely employed strategy in drug design to modulate a molecule's properties.[6]
-
Fluorine: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influence pKa, and enhance metabolic stability by blocking sites of oxidation.[7] Fluorine substitution can also increase a compound's lipophilicity, which can impact cell permeability and target engagement.[6] Furthermore, fluorine can participate in favorable electrostatic interactions and hydrogen bonds.[6]
-
Chlorine: Chlorine is also a lipophilic atom that can enhance a molecule's ability to cross cell membranes.[8] It can participate in halogen bonding, a non-covalent interaction that can contribute to protein-ligand binding affinity.[9] The presence of multiple chlorine atoms can also influence the conformation of the molecule.
The combination of both fluorine and chlorine on the same aromatic ring in this compound creates a unique electronic and steric environment, offering a tunable platform for drug design.
Reactivity and Synthetic Utility
The aniline functional group of this compound serves as a versatile synthetic handle for a variety of chemical transformations, including N-alkylation, N-arylation, and acylation. The halogen atoms on the ring can also be exploited for cross-coupling reactions, although their reactivity will be influenced by their position and the electronic nature of the other substituents. The electron-withdrawing nature of the halogens will decrease the nucleophilicity of the aniline nitrogen, a factor to be considered in reaction planning.[10]
Hypothetical Applications in PROTAC Architecture
The unique properties of this compound make it a compelling candidate for incorporation into all three components of a PROTAC.
A Scaffold for Novel E3 Ligase Ligands
While not a known precursor to common VHL or CRBN ligands, the rigid and decorated scaffold of this compound could serve as a starting point for the discovery of ligands for novel E3 ligases. The discovery of new E3 ligase ligands is a critical area of research to expand the scope of TPD.[3][5]
Hypothetical Synthetic Workflow for Novel E3 Ligase Ligand Discovery:
Caption: A workflow for discovering novel E3 ligase ligands.
A Rigid and Tunable Linker Component
The linker in a PROTAC is a key determinant of its efficacy. The length, rigidity, and chemical composition of the linker influence the formation of a stable and productive ternary complex.[1][11] The dichlorodifluorophenyl moiety from this compound can be envisioned as a rigid spacer within a linker, potentially pre-organizing the warhead and E3 ligase ligand for optimal binding.
Conceptual Design of a PROTAC with a Halogenated Linker:
Caption: A PROTAC with a halogenated rigid linker core.
The halogen atoms would also allow for fine-tuning of the linker's lipophilicity and polarity, which can impact the overall physicochemical properties and cell permeability of the PROTAC.
A Modulator of Warhead Properties
Incorporating the 2,4-dichloro-3,5-difluorophenyl moiety into a warhead could modulate its binding affinity and selectivity for the target protein. The halogen atoms can engage in specific interactions within the binding pocket, such as halogen bonding, or alter the electronic landscape of the warhead to enhance potency.[9]
Synthetic Approach for Warhead Modification:
A plausible synthetic route would involve the coupling of this compound with a suitable electrophilic partner on a known warhead scaffold via nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.
Experimental Validation of Novel Degraders
The development of any new protein degrader requires a rigorous and systematic validation process.
Biochemical and Biophysical Characterization
The initial assessment of a novel degrader involves confirming its binding to both the target protein and the E3 ligase.
| Assay | Purpose | Typical Method |
| Target Binding | To determine the affinity of the warhead for the POI. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| E3 Ligase Binding | To confirm the recruitment of the E3 ligase. | AlphaScreen, TR-FRET, FP |
| Ternary Complex Formation | To demonstrate the PROTAC-induced formation of the POI-PROTAC-E3 complex. | SPR, FRET-based assays |
Cellular Assays for Degradation Efficacy
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.
Step-by-Step Protocol for Determining DC50 and Dmax:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard method such as the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Experimental Workflow for Cellular Validation:
Caption: Workflow for cellular validation of a PROTAC.
Proteomics for Selectivity Profiling
To assess the selectivity of a novel degrader, mass spectrometry-based proteomics is the gold standard. This technique allows for the unbiased and global quantification of thousands of proteins in the cell, providing a comprehensive view of the degrader's on-target and off-target effects.
Conclusion and Future Directions
This compound represents an intriguing and underexplored building block for the design of next-generation protein degraders. Its unique polychlorinated and polyfluorinated structure offers a rich platform for modulating the physicochemical and pharmacological properties of PROTACs. While its direct application as a precursor to established E3 ligase ligands has not been reported, its potential to serve as a scaffold for novel E3 ligase binders, as a rigid and tunable linker component, or as a modulator of warhead activity warrants further investigation. The synthetic strategies and validation workflows outlined in this guide provide a framework for researchers to explore the utility of this and other novel building blocks in the ever-expanding field of targeted protein degradation. The continued exploration of new chemical matter is essential for unlocking the full therapeutic potential of this transformative technology.
References
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
- Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2019). "Linkers" in PROTACs. In Comprehensive Supramolecular Chemistry II (pp. 375-403). Elsevier.
- Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949-963.
- Linclau, B., & Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton.
- Kyzas, P. A., & Agorastos, T. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert opinion on drug discovery, 9(7), 747-760.
- Masterson, D. S. (2018). Electrophilic Aromatic Substitution (1) - Halogenation of Benzene. Master Organic Chemistry.
- U.S. Patent No. US20230405134A1. (2023). Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.
- Rodríguez-Gimeno, A., & Galdeano, C. (2025). Drug Discovery Approaches to Target E3 Ligases. Chembiochem, 26(1), e202400656.
- Marsh, E. N. (2014). Fluorine: a new element in protein design. Chemical biology & drug design, 84(5), 533-541.
- Jetha, K. A., & Brown, J. M. (2022). Fluorine in drug discovery: Role, design and case studies. Bioorganic & Medicinal Chemistry, 68, 116851.
- Scott, D. E., & Leach, A. G. (2012). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. ACS medicinal chemistry letters, 3(10), 781-786.
- U.S. Patent No. US5294742A. (1994). Process for preparing 3,5-difluoroaniline.
- Bricelj, A., Steinebach, C., & Gütschow, M. (2021). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Chemical Biology, 2(4), 1007-1043.
- Gabizon, R., Shraga, A., & London, N. (2023). Quantifying the impact of halogenation on intermolecular interactions and binding modes of aromatic molecules. The Journal of Physical Chemistry A, 127(25), 5345-5355.
- Chen, K. H., Hsu, C. N., & Chen, C. C. (2023). A Novel Rational PROTACs Design and Validation via AI-Driven Drug Design Approach. International Journal of Molecular Sciences, 24(11), 9453.
- Sun, Y., & Wang, J. (2022). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Acta Pharmaceutica Sinica B, 12(1), 1-17.
- Bond, M. J., & Crews, C. M. (2025). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell chemical biology.
- LibreTexts. (2019). 18.
- Kaszynski, P., & Tlusty, M. (2003). Synthesis and thiolation of 1, 3-difluoro-2, 4, 6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43.
- Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 13(12), 1459-1473.
- Sahu, S., & Panda, A. K. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35058-35071.
- Fónagy, A., & Nagy, J. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(16), 10045-10113.
- Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). Classification of most common linkers used in PROTAC design based on....
- Zhai, Y., & Chu, W. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(16), 11099-11109.
- Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 62(21), 9341-9362.
- Iovine, V., & Al-Karadaghi, S. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1689.
- ChemicalBook. (2025). 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7. ChemicalBook.
- Xia, G., & Xi-Sheng, W. (2019). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 116(44), 22039-22044.
- Ciulli, A. (2020). Chapter 6: Structure-based PROTAC Design. Royal Society of Chemistry.
- Rodríguez-Gimeno, A., & Galdeano, C. (2024). Drug Discovery Approaches to Target E3 Ligases.
- Wilcken, R., Zimmermann, M. O., Lange, A., & Joerger, A. C. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of medicinal chemistry, 56(4), 1363-1388.
- Taylor, C. G., & Gouverneur, V. (2020). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 11(4), 875-887.
- van der Meer, R., & Dekker, F. J. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11529-11551.
- Chem Help ASAP. (2019).
- Szlávik, Z., & Tárkányi, G. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2548-2557.
- Ningbo Inno Pharmchem Co.,Ltd. (2026). The Chemical Profile of 3,5-Dichloro-2,4-difluoroaniline: Properties and Uses. ningboinno.com.
- Eurofins Discovery. (2023). Identify & Characterize New, Potent & Selective Ligands with E3scan Ligand-Binding Assay Technology. YouTube.
- Zhai, Y., & Chu, W. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Zhao, Q., & Ren, C. (2023). PROTACs: A novel strategy for cancer drug discovery and development. Journal of Experimental & Clinical Cancer Research, 42(1), 138.
- BenchChem. (2025). improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis. BenchChem.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of pharmaceutical intermediates using 2,4-Dichloro-3,5-difluoroaniline
An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 2,4-Dichloro-3,5-difluoroaniline
Authored by a Senior Application Scientist
Abstract
This compound is a highly functionalized aromatic amine that serves as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern—featuring two fluorine and two chlorine atoms—offers a versatile platform for constructing complex molecular architectures. The fluorine atoms are known to enhance crucial drug properties such as metabolic stability and target binding affinity, while the chlorine atoms provide reactive handles for sophisticated cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on precursors for kinase inhibitors. We will dissect the molecule's reactivity and present detailed, field-proven protocols for its key transformations, including nucleophilic functionalization of the amino group and regioselective palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Polysubstituted Anilines
In the landscape of drug discovery, particularly for targeted therapies like kinase inhibitors, the starting materials often dictate the feasibility and efficiency of a synthetic campaign.[3][4][5] this compound has emerged as a valuable intermediate due to its pre-installed structural features that address common challenges in drug design.
-
Metabolic Stability: The presence of fluorine atoms on the aromatic ring can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of the final drug candidate.[1]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the pKa of the aniline nitrogen and modulate lipophilicity, which are critical parameters for cell permeability and solubility.
-
Synthetic Versatility: The aniline moiety is a versatile functional group, readily undergoing acylation, sulfonylation, and diazotization reactions.[6] Concurrently, the two distinct chlorine atoms serve as orthogonal synthetic handles for building molecular complexity through metal-catalyzed cross-coupling reactions, allowing for the stepwise and controlled introduction of different aryl or alkyl groups.[7]
This combination of properties makes this compound an ideal scaffold for synthesizing intermediates for a range of active pharmaceutical ingredients (APIs), including those developed as anti-cancer and anti-inflammatory agents.[8]
Reactivity Profile and Strategic Considerations
The synthetic utility of this compound is governed by the interplay of its functional groups. Understanding this reactivity is key to designing successful synthetic routes.
-
The Amino Group: As the most reactive site for nucleophilic and electrophilic reactions, the amino group is typically the first position to be functionalized. Standard protection or derivatization strategies, such as sulfonylation or acylation, are often employed to modulate its reactivity and introduce key pharmacophoric features. This initial step is crucial as it also influences the electronic properties of the entire ring, which can affect subsequent reactions.
-
The Chlorine Atoms: The chlorine atoms are prime candidates for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Due to the electronic environment, the chlorine at the C4 position is generally more activated towards oxidative addition than the chlorine at the C2 position, potentially allowing for regioselective functionalization under carefully controlled conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 83121-15-7 |
| Molecular Formula | C₆H₃Cl₂F₂N |
| Molecular Weight | 198.00 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 49-53 °C |
| Boiling Point | 235-237 °C |
Note: Data is compiled from publicly available sources and may vary slightly between suppliers.[9]
Workflow: From Building Block to Advanced Intermediate
A common strategy in kinase inhibitor synthesis involves the initial functionalization of an aniline building block, followed by the construction of a bi-aryl system through cross-coupling. The workflow below illustrates this logical progression using this compound.
Caption: General synthetic workflow for kinase inhibitor intermediates.
Detailed Application Protocol 1: N-Sulfonylation
This protocol details the synthesis of an N-sulfonylated intermediate, a common core structure in many kinase inhibitors, including the BRAF inhibitor Vemurafenib.[10] The sulfonyl group often plays a critical role in binding to the kinase hinge region.
Causality: The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion and preventing the protonation of the starting aniline, which would render it non-nucleophilic. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and the product.
Table 2: Materials and Reagents for N-Sulfonylation
| Reagent | CAS Number | M.W. | Quantity | Role |
| This compound | 83121-15-7 | 198.00 | 1.0 eq (e.g., 5.0 g) | Starting Material |
| Propane-1-sulfonyl chloride | 10147-37-2 | 142.60 | 1.1 eq | Electrophile |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 eq | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~10 mL / g | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (~10 mL per gram of aniline) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.
-
Reagent Addition: Slowly add propane-1-sulfonyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally, brine. The acid wash removes excess triethylamine, while the base wash removes any remaining sulfonyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Table 3: Expected Characterization Data for N-(2,4-Dichloro-3,5-difluorophenyl)propane-1-sulfonamide
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Yield | 85-95% (after purification) |
| ¹H NMR (CDCl₃) | δ ~7.5 (m, 1H, Ar-H), ~7.0 (s, 1H, NH), ~3.1 (t, 2H, CH₂), ~1.8 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃) |
| ¹⁹F NMR (CDCl₃) | Two distinct multiplets in the aromatic region. |
| MS (ESI+) | m/z = 304.0 [M+H]⁺ |
Detailed Application Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol describes the selective coupling at the C4-chloro position, leveraging its higher reactivity. This step is fundamental for building the bi-aryl core of many pharmaceutical agents.
Causality: The Suzuki reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand (like XPhos) is critical. It promotes the oxidative addition of the less reactive aryl chloride to the Pd(0) center and accelerates the subsequent steps of the catalytic cycle, leading to higher yields and preventing side reactions. A robust inorganic base like Cs₂CO₃ is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 4: Materials and Reagents for Suzuki Coupling
| Reagent | CAS Number | M.W. | Quantity | Role |
| N-Sulfonylated Intermediate | - | ~303.14 | 1.0 eq | Starting Material |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 eq | Coupling Partner |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 eq | Palladium Pre-catalyst |
| XPhos | 564483-18-7 | 476.66 | 0.05 eq | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.5 eq | Base |
| 1,4-Dioxane / Water (4:1) | 123-91-1 | 88.11 | ~20 mL / g | Solvent System |
Step-by-Step Methodology
-
Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the N-sulfonylated intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Cesium Carbonate (2.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1). The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) before use.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS. The reaction is typically complete within 8-16 hours.
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to afford the desired bi-aryl product.
Conclusion and Future Prospects
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols detailed herein provide a robust framework for its utilization, focusing on two of the most critical transformations in modern drug synthesis: N-functionalization and palladium-catalyzed cross-coupling. By understanding the inherent reactivity of this molecule and applying rational, field-tested methodologies, researchers can efficiently construct advanced molecular scaffolds. The intermediates derived from this starting material are poised to accelerate the development of next-generation targeted therapies, particularly in the ever-expanding field of kinase inhibitors.
References
- Title: The Critical Role of Intermediates in Vemurafenib Synthesis.
- Title: Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
- Title: WO2015075749A1 - Novel processes for the preparation of vemurafenib.
- Title: Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging.
- Title: Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
- Title: 3,5-Dichloro-2,4-difluoroaniline.
- Title: Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing.
- Title: 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7.
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Title: 2,4-Difluoroaniline.
-
Title: The synthesis of novel kinase inhibitors using click chemistry. Source: Semantic Scholar. URL: [Link]
- Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Title: Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- Title: What is the application of 3,4-Difluoroaniline in organic synthesis and pharmaceutical chemistry?
- Title: Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- Title: Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. soci.org [soci.org]
- 6. Page loading... [guidechem.com]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]
- 10. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3,5-Dichloro-2,4-difluoroaniline in the Synthesis of Advanced Agrochemicals
Introduction: The Architectural Significance of a Halogenated Aniline
In the landscape of modern agrochemical development, the precise molecular architecture of active ingredients is paramount to achieving high efficacy, selectivity, and favorable toxicological profiles. Within this context, 3,5-dichloro-2,4-difluoroaniline (CAS No. 83121-15-7) has emerged as a critical building block, primarily for the synthesis of benzoylurea insecticides.[1][2] Its unique substitution pattern of chlorine and fluorine atoms on the aniline ring imparts specific physicochemical properties that are instrumental in the biological activity of the final agrochemical product. This technical guide provides an in-depth exploration of the application of 3,5-dichloro-2,4-difluoroaniline, with a focus on the synthesis of the commercially significant insecticide, Teflubenzuron. We will delve into the synthetic pathways, detailed experimental protocols, and the chemical rationale that underpins these processes, offering valuable insights for researchers and professionals in the field.
Core Application: Synthesis of the Insecticide Teflubenzuron
Teflubenzuron is a potent insect growth regulator that functions by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[1] This mode of action leads to abortive molting and is particularly effective against the larval stages of a broad spectrum of insect pests. The synthesis of Teflubenzuron is a convergent process that hinges on the reaction between two key intermediates: 3,5-dichloro-2,4-difluoroaniline and 2,6-difluorobenzoyl isocyanate.[3]
Synthetic Workflow for Teflubenzuron
The overall synthetic strategy can be visualized as a three-stage process, beginning with the synthesis of the two primary intermediates, followed by their final coupling to yield Teflubenzuron.
Caption: Convergent synthesis pathway for Teflubenzuron.
Experimental Protocols
The following protocols are derived from established patent literature and represent robust methods for the synthesis of Teflubenzuron and its key intermediates.
Protocol 1: Synthesis of 3,5-Dichloro-2,4-difluoroaniline (Intermediate 1)
The synthesis of this key aniline intermediate is achieved through the reduction of its nitro precursor. The choice of reducing agent and conditions is critical to ensure high yield and purity, avoiding unwanted dehalogenation.[3][4]
Reaction: 3,5-dichloro-2,4-difluoronitrobenzene → 3,5-dichloro-2,4-difluoroaniline
Materials:
-
3,5-dichloro-2,4-difluoronitrobenzene
-
Solvent (e.g., Dimethylformamide - DMF, Methanol, Ethanol)[3][4]
-
Catalyst (e.g., Raney Nickel, Palladium on Carbon - Pd/C)[3]
-
Hydrogen source (e.g., Hydrogen gas)
-
Dehalogenation inhibitor (optional, but recommended for improved purity)[4]
Procedure:
-
In a high-pressure reactor, charge 3,5-dichloro-2,4-difluoronitrobenzene (1.0 eq) and the chosen solvent (e.g., DMF).[3]
-
Add the hydrogenation catalyst (e.g., Raney Nickel, 5% w/w).[3] A dehalogenation inhibitor may also be added at this stage.[4]
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.25 MPa).[3]
-
Heat the reaction mixture to the target temperature (e.g., 50°C) with vigorous stirring.[3]
-
Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 3-5 hours.[3]
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield crude 3,5-dichloro-2,4-difluoroaniline.
-
The crude product can be further purified by vacuum distillation.[3]
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups. Catalysts like Raney Nickel and Pd/C are highly effective for this transformation.
-
Solvent: Polar aprotic solvents like DMF are often used for their ability to dissolve the reactants and facilitate the reaction. Alcohols like methanol or ethanol are also effective.[4]
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting side reactions such as dehalogenation.
-
Dehalogenation Inhibitor: The presence of multiple halogen substituents on the aromatic ring increases the risk of their reductive cleavage. An inhibitor can selectively prevent this, leading to a purer product.[4]
Protocol 2: Synthesis of 2,6-Difluorobenzoyl isocyanate (Intermediate 2)
This reactive isocyanate intermediate is typically prepared from 2,6-difluorobenzamide and a phosgene derivative like diphosgene or triphosgene.[5][6]
Reaction: 2,6-difluorobenzamide + Phosgene derivative → 2,6-difluorobenzoyl isocyanate
Materials:
-
2,6-difluorobenzamide
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve 2,6-difluorobenzamide (1.0 eq) in an anhydrous solvent like chloroform.[5]
-
Cool the solution in an ice bath.
-
Slowly add a solution of diphosgene (or triphosgene) in the same solvent dropwise to the cooled amide solution.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction until completion (typically indicated by the cessation of HCl gas evolution).
-
After the reaction is complete, remove the solvent and any excess phosgene derivative by distillation. The resulting crude 2,6-difluorobenzoyl isocyanate can be used directly in the next step or purified by vacuum distillation.[5]
Causality of Experimental Choices:
-
Phosgene Derivatives: Diphosgene and triphosgene are safer and easier to handle alternatives to gaseous phosgene for the synthesis of isocyanates from amides.
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of the corresponding urea and other byproducts. Therefore, anhydrous solvents and reagents are essential.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion.
Protocol 3: Synthesis of Teflubenzuron
This final step involves the nucleophilic addition of the amino group of 3,5-dichloro-2,4-difluoroaniline to the carbonyl group of 2,6-difluorobenzoyl isocyanate, forming the stable urea linkage of Teflubenzuron.[3]
Reaction: 3,5-dichloro-2,4-difluoroaniline + 2,6-difluorobenzoyl isocyanate → Teflubenzuron
Materials:
-
3,5-dichloro-2,4-difluoroaniline (1.0 eq)
-
2,6-difluorobenzoyl isocyanate (1.0 eq)
-
Anhydrous aromatic solvent (e.g., Toluene, Xylene)[3]
Procedure:
-
In a reaction vessel, dissolve 3,5-dichloro-2,4-difluoroaniline (0.1 mol, 19.8 g) in an anhydrous aromatic solvent such as toluene (50 mL).[3]
-
Heat the solution to reflux with stirring.
-
Slowly add a solution of 2,6-difluorobenzoyl isocyanate in the same solvent dropwise to the refluxing aniline solution.
-
Continue to heat the reaction mixture at reflux for 4-8 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to yield Teflubenzuron as a white crystalline solid.[3]
Causality of Experimental Choices:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is a fundamental and efficient reaction for forming urea bonds.
-
Aromatic Solvent and Reflux: Toluene and xylene are good solvents for the reactants and their high boiling points allow the reaction to be carried out at an elevated temperature, ensuring a sufficient reaction rate.
-
Work-up: The product, Teflubenzuron, is typically a solid with limited solubility in the reaction solvent at room temperature, allowing for its easy isolation by precipitation and filtration.
Quantitative Data Summary
| Reaction Stage | Starting Material(s) | Key Reagents/Catalysts | Solvent | Temperature | Time | Yield | Melting Point | Reference |
| Intermediate 1 | 3,5-dichloro-2,4-difluoronitrobenzene | Raney Ni, H₂ | DMF | 50°C | 3h | High | - | [3] |
| Intermediate 2 | 2,6-difluorobenzamide | Diphosgene | Chloroform | Reflux | - | High | - | [5] |
| Teflubenzuron | 3,5-dichloro-2,4-difluoroaniline, 2,6-difluorobenzoyl isocyanate | - | Toluene | Reflux | 4h | 93.7% | 222.1-223.3°C | [3] |
| Teflubenzuron | 3,5-dichloro-2,4-difluoroaniline, 2,6-difluorobenzoyl isocyanate | - | Xylene | Reflux | 6h | 93.2% | 222.2-223.6°C | [3] |
Conclusion
3,5-Dichloro-2,4-difluoroaniline is a cornerstone intermediate in the synthesis of the potent insecticide Teflubenzuron. The synthetic route, while involving multiple steps, relies on well-established and high-yielding chemical transformations. A thorough understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions is crucial for the successful and efficient production of this important agrochemical. The protocols and data presented herein provide a solid foundation for researchers and professionals working in the field of agrochemical synthesis.
References
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. CN1683318A.
-
The Chemical Profile of 3,5-Dichloro-2,4-difluoroaniline: Properties and Uses. (2026-01-20). [Link]
- Synthetic method of insecticide fluazuron and intermediate 2, 6-difluorobenzamide thereof. CN111995538B.
- Method for preparing teflubenzuron intermediate 3, 5-dichloro-2, 4-difluoroaniline. CN109369414B.
- Method for preparing diflubenzuron serving as pesticide. CN102180813B.
- Method for continuously producing 2, 6-difluorobenzoyl isocyan
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 4. CN109369414B - Method for preparing teflubenzuron intermediate 3, 5-dichloro-2, 4-difluoroaniline - Google Patents [patents.google.com]
- 5. CN111995538B - Synthetic method of insecticide fluazuron and intermediate 2, 6-difluorobenzamide thereof - Google Patents [patents.google.com]
- 6. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions with 2,4-Dichloro-3,5-difluoroaniline
Introduction: The Strategic Value of a Polysubstituted Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and the precise construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are paramount for modulating molecular properties. 2,4-Dichloro-3,5-difluoroaniline is a highly functionalized aromatic building block that offers a unique convergence of reactive sites. Its electron-deficient nature, a consequence of the four halogen substituents, presents both a challenge and an opportunity for synthetic chemists. The differential reactivity of the C-Cl versus the more robust C-F bonds allows for selective functionalization, making this substrate a valuable precursor for a diverse array of complex molecules, including kinase inhibitors and other pharmaceutically active compounds.[1][2]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—namely Suzuki, Buchwald-Hartwig, and Sonogashira couplings—utilizing this compound. We will delve into the mechanistic underpinnings that govern these transformations, offering field-proven insights and detailed protocols to empower researchers to harness the full synthetic potential of this versatile substrate.
Core Principles: Navigating Reactivity and Selectivity
The primary challenge in employing this compound lies in controlling the regioselectivity of the cross-coupling reaction. The two chlorine atoms are more labile than the fluorine atoms in typical palladium-catalyzed cycles. The C-F bond is significantly stronger than the C-Cl bond, making C-F activation less favorable under standard cross-coupling conditions.[3] Consequently, reactions are expected to occur selectively at the C-Cl positions.
Furthermore, the electronic deficiency of the aniline ring can decrease the nucleophilicity of the amino group and influence the oxidative addition step of the catalytic cycle. Therefore, the choice of catalyst, ligand, base, and solvent is critical to achieving high yields and selectivities. For instance, electron-rich and bulky phosphine ligands are often necessary to promote the reactivity of electron-deficient aryl chlorides.[4]
Experimental Workflows and Methodologies
General Laboratory Setup and Best Practices
All cross-coupling reactions described herein are sensitive to air and moisture. Therefore, it is imperative to employ standard Schlenk techniques or conduct the experiments in a glovebox. Solvents should be anhydrous and thoroughly degassed prior to use. All solid reagents should be dried in a vacuum oven and handled under an inert atmosphere (e.g., argon or nitrogen).
Below is a generalized workflow for setting up a cross-coupling reaction with this compound.
Caption: General experimental workflow for cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures.[4] When using this compound, the reaction can be directed to selectively form mono- or diarylated products by controlling the stoichiometry of the boronic acid coupling partner.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Mon-arylation of this compound
This protocol is designed for the selective coupling at one of the C-Cl positions. The C4-position is generally more reactive in dichlorinated systems like 2,4-dichloropyrimidines due to electronic effects.[6][7]
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Molar Eq. |
| This compound | 198.00 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| SPhos (or other suitable ligand) | 410.48 | 0.08 | 0.08 |
| K₂CO₃ (anhydrous) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (198 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
In a separate vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol).
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the Schlenk flask via syringe.
-
Add the catalyst/ligand mixture to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8] For an electron-deficient substrate like this compound, a strong base and a highly active catalyst system are typically required.[9][10]
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl chloride to Pd(0). The resulting complex then coordinates with the amine. A strong base deprotonates the amine, leading to the formation of a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[11]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol: Mono-amination of this compound
This protocol outlines the coupling with a primary or secondary amine. The choice of a bulky, electron-rich ligand like XPhos is crucial for activating the C-Cl bond.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Molar Eq. |
| This compound | 198.00 | 1.0 | 1.0 |
| Amine (primary or secondary) | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.49 | 0.02 | 0.02 |
| XPhos | 476.67 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous, degassed) | - | 5 mL | - |
Step-by-Step Procedure:
-
In a glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.
-
Add this compound (198 mg, 1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Add degassed toluene (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Application Note 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[12] The reaction typically employs both palladium and copper(I) catalysts.
Mechanistic Insight: The Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those previously described. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[1]
Caption: Simplified Sonogashira catalytic cycle.
Protocol: Mono-alkynylation of this compound
This protocol describes the selective coupling of a terminal alkyne at one of the C-Cl positions. The use of a mild base like triethylamine is common.
Table 3: Reagents and Materials for Sonogashira Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Molar Eq. |
| This compound | 198.00 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| THF (anhydrous, degassed) | - | 10 mL | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (198 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The protocols detailed in this guide demonstrate the viability of this compound as a versatile substrate in palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalytic system and reaction conditions, chemists can achieve selective functionalization at the C-Cl positions, paving the way for the synthesis of complex and biologically relevant molecules. The resulting arylated, aminated, and alkynylated difluoroanilines are valuable intermediates for further synthetic transformations, offering a gateway to novel chemical space in pharmaceutical and materials science research. Further optimization of these protocols, including the exploration of more sustainable catalysts and solvent systems, will continue to enhance the utility of this powerful building block.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. thermofishersci.in [thermofishersci.in]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Synthetic Routes to Novel Herbicides from 2,4-Dichloro-3,5-difluoroaniline: A Guided Approach to N-Aryl Picolinamides
An Application Note and Protocols for Researchers
Introduction
In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of starting materials is paramount. Halogenated anilines are a cornerstone of synthetic chemistry for crop protection, offering a versatile scaffold for a multitude of herbicidal classes.[1][2] Among these, 2,4-Dichloro-3,5-difluoroaniline stands out as a particularly intriguing building block. Its unique substitution pattern—featuring both chlorine and fluorine atoms—imparts distinct electronic properties and metabolic stability to derivative molecules, making it a prime candidate for the development of next-generation herbicides.[3]
This application note provides a detailed synthetic route and protocols for the synthesis of a novel N-aryl picolinamide herbicide starting from this compound. The N-aryl picolinamides are a well-established class of synthetic auxin herbicides, which includes commercially successful compounds like picloram and the more recent florpyrauxifen-benzyl.[4][5][6][7] By incorporating the 2,4-dichloro-3,5-difluorophenyl moiety, we aim to generate novel candidates with potentially enhanced biological activity. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering both a conceptual framework and practical, step-by-step methodologies.
Synthetic Strategy: Amide Coupling with an Electron-Deficient Amine
The core of our synthetic strategy is the formation of a robust amide bond between the starting aniline and a picolinic acid derivative. This approach is logical as the picolinamide structure is a known herbicidal pharmacophore.[8] The primary challenge in this synthesis lies in the reduced nucleophilicity of this compound. The cumulative electron-withdrawing effects of the four halogen substituents significantly decrease the electron density on the nitrogen atom, rendering it a poor nucleophile and making standard amide coupling reactions sluggish and inefficient.[9]
To overcome this, a robust activation of the carboxylic acid is necessary. Our chosen protocol utilizes a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the primary coupling agent, 1-hydroxybenzotriazole (HOBt) as an activating additive, and 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.[9]
-
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt intercepts this intermediate to form an active ester. This step is critical as it minimizes the risk of epimerization if the picolinic acid has a chiral center and, more importantly, creates a more stable, yet highly reactive, intermediate for the subsequent nucleophilic attack by the aniline.
-
DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate that is readily attacked by the weakly nucleophilic aniline.[9]
This combination of reagents provides a powerful system for promoting amide bond formation even with challenging, electron-deficient amines.
Caption: Overall synthetic scheme for the novel N-aryl picolinamide herbicide.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dichloro-3,5-difluorophenyl)-4-amino-3,6-dichloropicolinamide
This protocol describes the coupling of the title aniline with a commercially available, herbicidally relevant picolinic acid.
Materials:
-
4-Amino-3,6-dichloropicolinic acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)
-
4-Dimethylaminopyridine (DMAP) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-3,6-dichloropicolinic acid (1.0 eq) and anhydrous acetonitrile. Stir the suspension at room temperature.
-
Activation: Add EDC (1.2 eq), HOBt (0.1 eq), DMAP (1.1 eq), and DIPEA (3.0 eq) to the suspension. Stir the mixture at room temperature for 20 minutes. The mixture should become a clear solution as the active ester forms.
-
Aniline Addition: Add this compound (1.1 eq) dissolved in a minimal amount of anhydrous acetonitrile to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent, to afford the pure N-(2,4-dichloro-3,5-difluorophenyl)-4-amino-3,6-dichloropicolinamide.
Self-Validation through Characterization:
The identity and purity of the synthesized compound must be rigorously confirmed.
| Technique | Expected Results for Target Herbicide |
| ¹H NMR | Peaks corresponding to the aromatic protons on both the picolinamide and aniline rings, and a broad singlet for the amide N-H. Chemical shifts will be influenced by the halogen substituents. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aniline ring. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. The carbons attached to halogens will show characteristic chemical shifts. |
| HRMS (ESI) | The calculated exact mass of the [M+H]⁺ or [M-H]⁻ ion should be observed, confirming the molecular formula. |
| Purity (HPLC) | A single major peak with >95% purity. |
Herbicidal Activity Evaluation
To assess the biological efficacy of the newly synthesized compound, a standardized post-emergence herbicidal assay is conducted in a greenhouse environment.
Protocol 2: Post-Emergence Herbicidal Activity Assay
Caption: Workflow for the post-emergence herbicidal activity assay.
Procedure:
-
Plant Cultivation: Grow indicator weed species, such as Amaranthus retroflexus (pigweed, a broadleaf weed) and Echinochloa crus-galli (barnyard grass, a grass weed), in pots containing standard potting mix until they reach the 2-4 true leaf stage.
-
Herbicide Formulation: Prepare a stock solution of the synthesized N-aryl picolinamide in acetone. For application, create a spray solution by diluting the stock solution with deionized water containing a surfactant (e.g., 0.5% v/v Tween 20) to achieve the desired application rates (e.g., 250, 125, 62.5, 31.25 g ai/ha).
-
Application: Apply the herbicide formulations to the test plants using a calibrated track sprayer to ensure uniform coverage. Include a negative control (surfactant in water) and a positive control (a commercial standard like florpyrauxifen-benzyl).
-
Incubation: Transfer the treated plants to a greenhouse with controlled conditions (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod).
-
Evaluation: After 14 to 21 days, visually assess the herbicidal damage on a percentage scale, where 0% represents no injury and 100% represents complete plant death. Calculate the GR₅₀ (the dose required for 50% growth reduction) for each species.
Hypothetical Herbicidal Activity Data:
The following table presents plausible data for the novel herbicide, demonstrating its potential efficacy.
| Compound | Application Rate (g ai/ha) | % Control - A. retroflexus | % Control - E. crus-galli |
| Novel Herbicide | 250 | 100 | 85 |
| 125 | 95 | 70 | |
| 62.5 | 80 | 55 | |
| 31.25 | 60 | 30 | |
| Florpyrauxifen-benzyl | 250 | 100 | 90 |
| (Standard) | 125 | 98 | 80 |
| 62.5 | 85 | 60 | |
| 31.25 | 70 | 40 | |
| Control | N/A | 0 | 0 |
Conclusion
This application note details a robust and rational synthetic pathway to a novel class of N-aryl picolinamide herbicides derived from this compound. By employing a powerful amide coupling strategy, the inherent challenge of the starting material's low nucleophilicity is effectively overcome. The provided protocols for synthesis, characterization, and biological evaluation offer a comprehensive guide for researchers seeking to explore this promising area of agrochemical discovery. The unique halogenation pattern of the aniline precursor provides a strong foundation for developing new active ingredients with potentially novel modes of action or improved properties, thereby contributing to the advancement of weed management solutions.
References
-
Li, X., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Feng, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
-
Liu, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
-
ResearchGate. (2024). Discovery of N‐benzyl‐6‐methylpicolinamide as a potential scaffold for bleaching herbicides. [Link]
-
Yang, Z., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceuticals. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Penta, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
ResearchGate. (2024). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
ResearchGate. (2020). Synthesis and Evaluation of Halogenated 5-(2-Hydroxyphenyl)pyrazoles as Pseudilin Analogues Targeting the Enzyme IspD in the MEP Pathway. [Link]
-
PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
RSC Publishing. (2019). Practical catalytic method for synthesis of sterically hindered anilines. [Link]
-
Nature. (2022). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
-
ResearchGate. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 2,4-Dichloro-3,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2,4-Dichloro-3,5-difluoroaniline in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel bioactive compounds. This compound, a polyhalogenated aromatic amine, represents a highly versatile and strategic scaffold for the construction of a diverse array of heterocyclic compounds. The unique substitution pattern of this aniline derivative, featuring both chloro and fluoro groups, offers a handle for selective chemical transformations and imparts distinct electronic properties to the resulting heterocyclic systems. These properties can significantly influence the pharmacological activity of the final compounds, making this compound a valuable building block for the synthesis of potential therapeutic agents.
This technical guide provides in-depth application notes and detailed protocols for the preparation of three key classes of bioactive heterocyclic compounds from this compound: quinazolines, benzimidazoles, and benzoxazoles. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing insights into potential challenges and optimization strategies. The anticipated biological activities of the resulting compounds are also discussed, supported by relevant scientific literature.
I. Synthesis of 6,8-Dichloro-5,7-difluoro-4(3H)-quinazolinone: A Privileged Scaffold in Oncology
Quinazolines and their derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potent antitumor properties.[1][2] The synthesis of a novel 6,8-dichloro-5,7-difluoro-4(3H)-quinazolinone from this compound is a promising route to new anticancer drug candidates. The presence of multiple halogen atoms on the quinazoline core can enhance the lipophilicity and binding affinity of the molecule to its biological target.
Synthetic Workflow
The synthesis of 6,8-dichloro-5,7-difluoro-4(3H)-quinazolinone from this compound can be achieved through a two-step process involving an initial formylation followed by a cyclization reaction with a suitable nitrogen source.
Sources
Application Notes and Protocols for the Analytical Derivatization of 2,4-Dichloro-3,5-difluoroaniline
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2,4-dichloro-3,5-difluoroaniline for analytical purposes. Designed for researchers, scientists, and drug development professionals, this document outlines derivatization strategies for both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analysis. The methodologies presented herein are grounded in established chemical principles to enhance analyte volatility, thermal stability, and detectability, thereby ensuring robust and reliable quantification.
Introduction: The Rationale for Derivatization
This compound is a halogenated aromatic amine, a class of compounds often encountered as building blocks in the synthesis of pharmaceuticals and agrochemicals. Direct analysis of such compounds can be challenging due to their polarity, which can lead to poor peak shape, low sensitivity, and thermal degradation in gas chromatography systems. While HPLC is a viable alternative, derivatization can significantly enhance detection sensitivity, especially when using fluorescence detectors.
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more amenable to a specific analytical technique.[1] For this compound, the primary amine group (-NH₂) is the target for derivatization. The key objectives of derivatizing this analyte are:
-
For Gas Chromatography (GC):
-
Increase Volatility: By replacing the polar N-H bonds with less polar groups, the boiling point of the analyte is lowered, allowing it to be readily vaporized in the GC inlet.
-
Improve Thermal Stability: The resulting derivatives are often more resistant to thermal degradation in the high-temperature environment of the GC system.
-
Enhance Detector Response: Introducing specific functional groups, such as perfluoroacyl groups, can dramatically increase the sensitivity of electron capture detectors (ECD) or improve fragmentation patterns in mass spectrometry (MS).
-
-
For High-Performance Liquid Chromatography (HPLC):
This guide will explore two primary derivatization strategies for this compound: acylation for GC-MS analysis and fluorescent labeling for HPLC analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Acylation
Acylation is a robust and widely used derivatization technique for primary and secondary amines. It involves the reaction of the amine with an acylating agent, typically an acid anhydride or acyl chloride, to form a stable amide derivative. For halogenated compounds like this compound, perfluoroacylation is particularly advantageous as it introduces fluorine atoms that enhance volatility and provide a strong signal in electron capture detection.[4]
Causality Behind Experimental Choices in Acylation
The choice of a perfluorinated anhydride, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), is deliberate. The resulting N-perfluoroacyl derivatives are not only more volatile and thermally stable but also produce characteristic mass spectra with prominent fragment ions, aiding in structural confirmation. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the anhydride reagent. A base, such as pyridine, can be used to catalyze the reaction and neutralize the acid byproduct, though it is not always necessary.
The workflow for the acylation of this compound is depicted in the following diagram:
Protocol: Acylation of this compound with Trifluoroacetic Anhydride (TFAA)
This protocol describes the derivatization of this compound with TFAA for subsequent GC-MS analysis.
Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate (or other suitable aprotic solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in anhydrous ethyl acetate at a concentration of 1 mg/mL. Pipette 100 µL of this solution into a reaction vial.
-
Reagent Addition: Add 50 µL of TFAA to the reaction vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Byproduct Removal (Optional but Recommended): Gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in 100 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Expected GC-MS Data
The following table summarizes the expected GC-MS parameters and data for the N-trifluoroacetyl derivative of this compound.
| Parameter | Value |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time | ~10-15 minutes (dependent on specific system) |
| Expected Molecular Ion (M+) | m/z 293 (with characteristic chlorine isotope pattern) |
| Key Fragment Ions | Fragments corresponding to the loss of CF₃, COCF₃, and chlorine atoms. |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis: Fluorescent Labeling
For trace-level quantification of this compound, derivatization with a fluorescent labeling agent can significantly enhance sensitivity and selectivity in HPLC analysis. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary amines to form highly fluorescent sulfonamide derivatives.[5]
Rationale for Fluorescent Labeling
The primary amine of this compound is nucleophilic and readily reacts with the sulfonyl chloride group of dansyl chloride. This reaction, carried out under mild basic conditions, results in a stable, highly fluorescent derivative that can be detected at very low concentrations using a fluorescence detector. The choice of dansyl chloride is based on its high reactivity, the excellent fluorescent properties of its derivatives, and its commercial availability.
The workflow for the fluorescent labeling of this compound is illustrated below:
Protocol: Fluorescent Labeling with Dansyl Chloride
This protocol details the derivatization of this compound with dansyl chloride for HPLC analysis with fluorescence detection.
Materials:
-
This compound standard
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Acetone
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in acetone. In a reaction vial, mix 100 µL of the standard solution with 100 µL of sodium bicarbonate buffer.
-
Reagent Addition: Add 200 µL of the dansyl chloride solution to the vial.
-
Reaction: Tightly cap the vial and incubate at 60°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 20 µL) of the reaction mixture directly into the HPLC system.
Expected HPLC Data
The following table outlines the typical HPLC conditions and expected data for the analysis of the dansyl derivative of this compound.
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Fluorescence Detection | Excitation: 337 nm, Emission: 492 nm |
| Expected Retention Time | Dependent on the specific gradient program, but the derivative will be significantly more retained than the underivatized aniline. |
Method Validation and Trustworthiness
To ensure the reliability of analytical data, any derivatization method must be properly validated. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]
Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | No interference at the retention time of the derivatized analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results. | Relative Standard Deviation (RSD) ≤ 15% |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 |
| LOQ | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
A well-documented validation process is crucial for the trustworthiness of the analytical method and is a requirement in regulated environments such as drug development.[7]
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive analysis by both GC-MS and HPLC. Acylation with reagents like TFAA enhances volatility and provides robust mass spectral data for GC-MS, while fluorescent labeling with dansyl chloride enables highly sensitive detection in HPLC. The choice of method will depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided in this guide, coupled with a thorough method validation, will enable researchers to obtain accurate and precise quantitative data for this compound in a variety of applications.
References
- Al-Kindy, S. M. Z., Al-Kalbani, A., Al-Harasi, A. F., Suliman, F. E. O., Al-Lawati, H. J., & Al-Hamadi, A. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University Journal for Science, 18(1), 37-46.
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2013). Request PDF. Retrieved January 22, 2026, from [Link]
-
Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. (2013). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. (2019). ScienceOpen. Retrieved January 22, 2026, from [Link]
-
GC/MS chromatograms of the heptafluorobutyrate derivatives material... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
HPLC of amino acids as dansyl and dabsyl derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. Retrieved January 22, 2026, from [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2003). Vanderbilt University. Retrieved January 22, 2026, from [Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. (2021). PMC. Retrieved January 22, 2026, from [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2022). NIH. Retrieved January 22, 2026, from [Link]
-
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1981). PubMed. Retrieved January 22, 2026, from [Link]
-
Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. (2003). PubMed. Retrieved January 22, 2026, from [Link]
-
3,5-Difluoroaniline. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]
-
Derivatives suitable for GC-MS. (1978). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
3,5-Difluoroaniline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- Method of preparing 2,4-difluoroaniline. (1980). Google Patents.
-
An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2010). PMC. Retrieved January 22, 2026, from [Link]
-
(PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Application and Protocol for the Selective Palladium-Catalyzed Amination of 2,4-Dichloro-3,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Selectivity in Polyhalogenated Systems
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This reaction has become indispensable in pharmaceutical and materials science for the synthesis of arylamines.[4] The amination of polyhalogenated aromatic compounds, such as 2,4-dichloro-3,5-difluoroaniline, presents a significant challenge in controlling regioselectivity. The presence of multiple potential reactive sites necessitates a carefully designed catalytic system to achieve the desired monoamination product. This guide provides a comprehensive overview of the theoretical considerations and a detailed protocol for the selective amination of this specific substrate.
The reactivity of aryl halides in the Buchwald-Hartwig amination is influenced by a combination of electronic and steric factors. In the case of this compound, we have two carbon-chlorine bonds and two carbon-fluorine bonds. It is well-established that the palladium-catalyzed activation of C-F bonds is significantly more challenging than that of C-Cl bonds due to the high bond dissociation energy of the C-F bond.[5] Therefore, the reaction is expected to occur exclusively at one of the C-Cl bonds.
The key to selectivity lies in the differentiation between the chlorine atoms at the C-2 and C-4 positions. The electronic environment of these two positions is distinct. The C-4 chlorine is para to the strongly electron-donating amino group, while the C-2 chlorine is ortho to it. The fluorine atoms at C-3 and C-5 are strongly electron-withdrawing, which can influence the overall reactivity of the ring. In similar polychlorinated systems, such as dichloroquinolines, the position of the halogen relative to other functional groups dictates its reactivity in palladium-catalyzed aminations.[6] For this compound, the chlorine at the 4-position is generally more activated towards nucleophilic aromatic substitution due to the para-directing effect of the amino group. However, in a palladium-catalyzed cycle, the outcome can be influenced by the steric hindrance around the C-Cl bond and the electronic nature of the ligand on the palladium center.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The cycle initiates with the oxidative addition of the aryl chloride to a palladium(0) complex. This is often the rate-determining step. The choice of a bulky, electron-rich ligand is critical to facilitate this step, especially with less reactive aryl chlorides.[7] Following oxidative addition, the amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.
Experimental Protocol: Selective Monoamination
This protocol is designed for the selective monoamination of this compound with a primary or secondary amine. The choice of ligand and base is crucial for achieving high selectivity. A bulky biarylphosphine ligand such as XPhos is recommended to favor the reaction at the less sterically hindered C-4 position and to promote the challenging oxidative addition to the electron-rich, polyhalogenated ring.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| This compound | C₆H₃Cl₂F₂N | 198.00 | Major Supplier | Starting material |
| Amine (e.g., n-hexylamine) | C₆H₁₅N | 101.19 | Major Supplier | Nucleophile (1.2 equivalents) |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Major Supplier | Palladium precursor (2 mol%) |
| XPhos | C₃₃H₄₉P | 476.72 | Major Supplier | Ligand (4 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | Major Supplier | Base (1.5 equivalents) |
| Toluene | C₇H₈ | 92.14 | Major Supplier | Anhydrous, degassed solvent |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.5 mmol, 144.2 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Pre-catalyst Formation: Stir the mixture at room temperature for 10 minutes. The color should change, indicating the formation of the active catalyst.
-
Substrate Addition: Add this compound (1.0 mmol, 198.0 mg) followed by the amine (e.g., n-hexylamine, 1.2 mmol, 0.16 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired monoaminated product.
Workflow Diagram
Figure 2: Step-by-step workflow for the selective monoamination.
Expected Outcomes and Selectivity
The reaction is expected to yield the monoaminated product with high selectivity. Based on steric considerations, the amination is more likely to occur at the C-4 position, which is less hindered than the C-2 position flanked by a chlorine and a fluorine atom. The electron-donating nature of the amino group at C-1 may also play a role in directing the oxidative addition.
Table 1: Potential Products and Side Products
| Compound | Structure | Notes |
| Desired Product (4-amino derivative) | 4-Amino-2-chloro-3,5-difluoroaniline derivative | The expected major product due to lower steric hindrance at the C-4 position. |
| Isomeric Product (2-amino derivative) | 2-Amino-4-chloro-3,5-difluoroaniline derivative | A potential minor product. Its formation can be minimized by using a bulky ligand. |
| Diaminated Product | 2,4-Diamino-3,5-difluoroaniline derivative | Can be formed if an excess of the amine and prolonged reaction times are used. Stoichiometric control is key to minimizing this side product. |
| Hydrodehalogenation Product | 2-Chloro-3,5-difluoroaniline or 4-chloro-3,5-difluoroaniline | A common side reaction in Buchwald-Hartwig aminations, where a C-Cl bond is replaced by a C-H bond. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature or using a more active palladium precatalyst, such as a pre-formed Pd(0) source like Pd₂(dba)₃.
-
Poor Selectivity: If a mixture of monoaminated isomers is obtained, screening different bulky ligands (e.g., RuPhos, BrettPhos) may improve selectivity. Using a slightly bulkier amine can also enhance steric differentiation.
-
Formation of Side Products: The formation of the diamination product can be suppressed by using a slight excess of the this compound relative to the amine. Hydrodehalogenation can sometimes be minimized by ensuring strictly anhydrous and oxygen-free conditions.
Conclusion
The palladium-catalyzed amination of this compound is a challenging yet feasible transformation that provides access to valuable building blocks for drug discovery and materials science. By carefully selecting the catalyst system, particularly a bulky and electron-rich phosphine ligand, and optimizing the reaction conditions, a high degree of regioselectivity for monoamination can be achieved. The protocol provided herein serves as a robust starting point for researchers to explore the synthesis of novel aniline derivatives from this polyhalogenated substrate.
References
-
Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Wiley Online Library. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis and Reactivity of Palladium Trifluorides and Fluorides Towards Aryl C-CF3 and C-F Bond Formation. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC - PubMed Central. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling protocols for 2,4-Dichloro-3,5-difluoroaniline
An Application Guide to Suzuki-Miyaura Coupling Protocols for 2,4-Dichloro-3,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions on this compound. As a challenging, electron-deficient substrate, successful coupling requires careful consideration of catalyst systems and reaction conditions. This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale, enabling researchers to troubleshoot and optimize these critical C-C bond-forming reactions.
This compound is a valuable starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its polysubstituted aromatic core, featuring both chloro and fluoro groups, offers multiple points for diversification. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron species, stands as one of the most robust and versatile methods for constructing biaryl or aryl-heteroaryl scaffolds from this precursor.[3][4][5][6][7]
However, the electronic properties of this specific aniline derivative present a distinct challenge. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[8][9][10] The presence of electron-withdrawing fluorine atoms further deactivates the ring, making this a particularly demanding substrate that necessitates modern, highly active catalyst systems. This guide details protocols designed to overcome these hurdles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][8] Understanding this mechanism is fundamental to rational protocol design and optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is typically the rate-determining step for aryl chlorides and requires an electron-rich palladium center.[5][8]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[11][12][13] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5][8]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Core Components and Strategic Considerations
A successful coupling of this compound hinges on the judicious selection of four key components: the catalyst (precatalyst and ligand), the base, the solvent, and the boronic acid derivative.
Palladium Catalyst System: The Engine of the Reaction
For challenging aryl chlorides, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Modern catalyst systems employ bulky, electron-rich ligands that stabilize the Pd(0) species and accelerate the difficult oxidative addition step.
-
Buchwald Ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are exceptionally effective for coupling electron-deficient aryl chlorides.[14] Their bulk and electron-donating properties create a highly active catalytic center.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong sigma-donors that form very stable and active palladium complexes, often showing high turnover numbers for aryl chloride substrates.[11][13]
-
Precatalysts: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to form the active catalyst in situ with the ligand, pre-formed precatalysts (e.g., SPhos G3, PEPPSI-IPr) often provide greater reliability and activity by ensuring efficient generation of the active Pd(0) species.
Base: The Activator
The base plays a critical role in activating the boronic acid for transmetalation.[11][12] It reacts with the boronic acid to form an anionic boronate, which is significantly more nucleophilic and readily transfers its organic moiety to the palladium center.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for hindered substrates and can accelerate the reaction.
-
Alkoxides (e.g., KOtBu): Very strong bases used in challenging cases, but their high reactivity can sometimes lead to side reactions.
Solvent System: The Reaction Medium
The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base. Aprotic polar solvents are typically preferred.
-
Ethers (1,4-Dioxane, THF): Excellent choices that are compatible with a wide range of catalysts and bases.
-
Aromatic Hydrocarbons (Toluene): Suitable for higher temperature reactions.
-
Aqueous Mixtures: A small amount of water is often beneficial, as it helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the formation of the active boronate species.[3]
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: General Procedure for Mono-Suzuki Coupling
This protocol provides a robust starting point for the selective mono-arylation of this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 198.01 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| SPhos G3 Precatalyst | 791.08 | 0.02 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| Water (degassed) | - | 1.0 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (198 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Add the SPhos G3 precatalyst (15.8 mg, 0.02 mmol).
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.
Protocol 2: Procedure for Double-Suzuki Coupling
To achieve di-substitution, more forcing conditions are typically required, including a higher loading of the boronic acid and potentially a stronger catalyst system or higher temperature.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 198.01 | 1.0 | 1.0 |
| Arylboronic Acid | - | 2.5 | 2.5 |
| PEPPSI-IPr Catalyst | 677.85 | 0.03 | 0.03 (3 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 3.0 |
| Toluene | - | 5.0 mL | - |
Step-by-Step Procedure:
-
To a flame-dried pressure tube equipped with a magnetic stir bar, add this compound (198 mg, 1.0 mmol), the arylboronic acid (2.5 mmol), and cesium carbonate (977 mg, 3.0 mmol).
-
Add the PEPPSI-IPr catalyst (20.3 mg, 0.03 mmol).
-
Seal the tube tightly with a screw cap.
-
Evacuate and backfill the tube with Argon three times.
-
Add anhydrous toluene (5.0 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 110-120 °C.
-
Stir the reaction vigorously for 24-48 hours. Monitor progress by LC-MS, observing the disappearance of the mono-coupled intermediate.
-
After cooling to room temperature, carefully unseal the tube.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the di-arylated product.
Caption: Fig. 2: General Experimental Workflow.
Optimization and Troubleshooting
Achieving high yields and selectivity often requires optimization.[15][16][17][18] The following table provides a guide for troubleshooting common issues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low temperature. | 1. Screen different ligands (e.g., switch from SPhos to RuPhos or an NHC ligand). Use a pre-formed catalyst. 2. Change base from K₂CO₃ to K₃PO₄ or Cs₂CO₃. 3. Increase temperature in 10 °C increments. |
| Protodeboronation (Boronic acid is consumed but no product forms) | 1. Presence of excess water or protic sources. 2. Reaction is too slow. | 1. Use anhydrous solvents and ensure reagents are dry. 2. Increase catalyst loading or switch to a more active catalyst system to accelerate the desired coupling. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas. |
| Poor Mono/Di Selectivity | Reaction conditions are too forcing for mono-coupling or too mild for di-coupling. | For mono-coupling, use fewer equivalents of boronic acid (e.g., 1.05-1.1 eq) and milder conditions. For di-coupling, use a larger excess of boronic acid (≥2.5 eq) and more forcing conditions as in Protocol 2. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful but challenging transformation. Success relies on overcoming the low reactivity of the aryl chloride C-Cl bonds through the use of modern, highly active palladium catalysts featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands. Careful selection of the base and solvent system is also critical for activating the boronic acid and facilitating the catalytic cycle. The protocols provided herein offer validated starting points for both mono- and di-arylation, while the troubleshooting guide serves as a practical tool for optimizing these reactions to achieve desired synthetic outcomes in drug discovery and materials science applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2007). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Tetrahedron. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ACS Publications. (n.d.). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]
-
National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
National Center for Biotechnology Information. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. [Link]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. mdpi.com [mdpi.com]
- 17. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. chemistryviews.org [chemistryviews.org]
Application Notes and Protocols: Sonogashira Coupling of 2,4-Dichloro-3,5-difluoroaniline with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of a structurally complex and electron-deficient substrate, 2,4-dichloro-3,5-difluoroaniline, with various terminal alkynes.
The unique substitution pattern of this compound, featuring both chloro and fluoro substituents as well as an amino group, presents specific challenges and considerations for achieving efficient and selective coupling. This document will delve into the mechanistic underpinnings of the reaction, offer guidance on reagent selection and reaction optimization, and provide step-by-step experimental protocols.
Mechanistic Overview: The Dual Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, a C-Cl bond of this compound) to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated aniline product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[3] This species is then ready to participate in the transmetalation step of the palladium cycle.
Figure 1: Simplified representation of the dual catalytic cycle in a copper-co-catalyzed Sonogashira coupling.
Key Considerations for the Coupling of this compound
The specific structure of this compound necessitates careful consideration of several factors:
-
Reactivity of Halogens: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl > F.[3] Therefore, for this compound, the Sonogashira coupling is expected to occur selectively at the chlorine-substituted positions. The C-F bonds are significantly less reactive under typical Sonogashira conditions.
-
Regioselectivity: The two chlorine atoms in the substrate are not chemically equivalent. The chlorine at the C4 position is para to the amino group, while the chlorine at the C2 position is ortho. Electronic and steric factors can influence the site of the initial coupling. The more electron-deficient and less sterically hindered position is generally favored for oxidative addition.
-
Influence of the Amino Group: The aniline functionality can act as a ligand for the palladium catalyst, potentially influencing its catalytic activity. In some cases, this can lead to catalyst inhibition. The basicity of the reaction medium and the choice of ligands are important to mitigate this effect. It has been noted that amines, often used as the base or solvent, can compete with phosphine ligands for coordination to the palladium center.[4]
-
Electron-Deficient Nature: The presence of four electron-withdrawing halogen atoms makes the aromatic ring electron-deficient. This can facilitate the oxidative addition step, which is often rate-limiting. However, it may also affect the subsequent steps in the catalytic cycle.
Recommended Reagents and Conditions
Based on established protocols for related electron-deficient and polyhalogenated substrates, the following reagents and conditions are recommended as a starting point for the Sonogashira coupling of this compound.
| Component | Recommended Reagents | Typical Loading/Concentration | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% | Standard, commercially available, and effective for a wide range of Sonogashira couplings.[3] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 2-10 mol% | Accelerates the reaction by facilitating alkyne deprotonation.[1] |
| Ligand | Triphenylphosphine (PPh₃) | 2-10 mol% (if not part of the Pd complex) | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | 2-3 equivalents or as solvent | Acts as a proton scavenger and can also serve as a ligand.[1] |
| Solvent | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene | 0.1 - 0.5 M | Aprotic polar solvents are generally effective in dissolving the reagents and facilitating the reaction. |
| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the specific terminal alkyne and the desired reaction rate. | |
| Atmosphere | Inert (Nitrogen or Argon) | N/A | Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst. |
Experimental Protocols
4.1 General Protocol for Mono-alkynylation
This protocol is designed as a starting point and may require optimization for specific terminal alkynes.
Figure 2: General experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed solvent (e.g., DMF, 5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-alkynylated product.
4.2 Protocol for Di-alkynylation
To achieve double coupling, more forcing conditions and a higher loading of the alkyne and reagents are typically required.
Step-by-Step Procedure:
-
Follow steps 1 and 2 of the general protocol.
-
To the Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add degassed DMF (10 mL) and diisopropylamine (5.0 mmol, 5.0 equiv).
-
Add the terminal alkyne (2.5 mmol, 2.5 equiv).
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and stir for an extended period (e.g., 12-24 hours).
-
Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.
-
Follow the work-up and purification procedure described in the general protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Use a fresh batch of catalyst and high-purity, degassed solvents and reagents. Increase the reaction temperature. Consider a more active catalyst system (e.g., with more electron-rich and bulky phosphine ligands). |
| Formation of Glaser Homocoupling Product | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents. Consider a copper-free Sonogashira protocol. |
| Dehalogenation of Starting Material | Presence of impurities, inappropriate base. | Use purified starting materials and high-purity base. Screen different bases (e.g., inorganic bases like K₂CO₃ or Cs₂CO₃). |
| Incomplete Conversion to Di-alkynylated Product | Insufficient reactivity, steric hindrance. | Increase the reaction temperature and time. Increase the loading of the alkyne, catalyst, and base. Consider a more active palladium catalyst. |
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents such as DMF and toluene are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.
-
Terminal alkynes can be volatile and flammable.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety measures.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes provides a valuable synthetic route to novel, highly functionalized aniline derivatives that can serve as key building blocks in drug discovery and materials science. While the electron-deficient and polyhalogenated nature of the substrate requires careful consideration of reaction conditions, the protocols and guidelines presented in this document offer a solid foundation for achieving successful and efficient couplings. Optimization of catalyst systems, bases, and solvents for specific terminal alkynes will be key to maximizing yields and minimizing side reactions.
References
- He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(24), 9714–9718.
-
Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102835.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2021). ACS Omega, 6(30), 20016–20026.
- Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 207-245.
- Politanskaya, L., Petyuk, M., & Tretyakov, E. (2019). Synthesis of polyfluorinated ortho-alkynylanilines. Journal of Fluorine Chemistry, 228, 109401.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-3,5-difluoroaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of halogenated anilines involves hazardous materials and reactions. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety protocols. This guide is for informational purposes only.
Introduction
Welcome to the Technical Support Center for the synthesis of 2,4-Dichloro-3,5-difluoroaniline. This molecule is a valuable building block in the development of novel pharmaceuticals and agrochemicals. However, its synthesis presents several challenges, primarily concerning regioselectivity and purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the primary challenges?
A common and direct approach to the synthesis of this compound is the electrophilic chlorination of 3,5-difluoroaniline. The amino group is an activating, ortho-, para-director, which guides the incoming chlorine atoms to the 2, 4, and 6 positions of the benzene ring.
The primary challenges associated with this route are:
-
Controlling Regioselectivity: The strong activating effect of the amino group can lead to the formation of a mixture of chlorinated isomers, including the desired 2,4-dichloro product, as well as 2-chloro-, 4-chloro-, 2,6-dichloro-, and 2,4,6-trichloro-3,5-difluoroaniline. Achieving a high yield of the specific 2,4-dichloro isomer is the principal difficulty.
-
Preventing Over-chlorination: The reaction can easily proceed to the thermodynamically stable 2,4,6-trichloro-3,5-difluoroaniline if the reaction conditions are not carefully controlled.
-
Purification of the Final Product: Separating the desired this compound from the various chlorinated isomers and unreacted starting material is a significant purification challenge due to their similar physical properties.
Q2: I am getting a mixture of chlorinated products. How can I improve the selectivity for this compound?
Improving the regioselectivity of the chlorination reaction is critical. Here are several strategies you can employ:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role.
-
Milder Agents: Using a milder chlorinating agent, such as N-chlorosuccinimide (NCS), can provide better control over the reaction compared to harsher agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). Studies on similar anilines have shown that NCS can be effective, although mixtures are still possible.[1][2]
-
Stoichiometry: Carefully controlling the stoichiometry of the chlorinating agent is essential. Using approximately two equivalents of NCS should theoretically favor dichlorination. However, empirical optimization is necessary.
-
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of reaction and may improve selectivity by favoring the kinetic product.
-
Solvent: The choice of solvent can influence the reactivity of the chlorinating agent and the selectivity of the reaction. Acetonitrile and chloroform are common solvents for NCS chlorinations.[3]
-
Protecting Group Strategy: While it adds extra steps, protecting the amino group as an acetanilide can moderate its activating effect and improve the control of chlorination. The acetyl group can be removed by hydrolysis after the chlorination step.
Q3: My reaction is producing a significant amount of 2,4,6-trichloro-3,5-difluoroaniline. How can I avoid this over-chlorination?
Over-chlorination is a common issue due to the highly activated nature of the aniline ring. To minimize the formation of the trichlorinated byproduct:
-
Precise Stoichiometry: Use no more than two equivalents of the chlorinating agent. It may be beneficial to use slightly less than two equivalents and accept a lower conversion to avoid the formation of the difficult-to-remove trichloro- byproduct.
-
Slow Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple chlorinations on the same molecule.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the desired product is maximized and before significant formation of the trichlorinated product is observed.
Q4: What are the best methods for purifying crude this compound from its isomers?
Purification is often the most challenging step. A multi-step approach is typically required:
-
Initial Work-up: After quenching the reaction, an aqueous work-up is necessary to remove any acid and water-soluble byproducts.
-
Column Chromatography: This is the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and eluent system is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), will likely be necessary to achieve separation.[4]
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used for further purification. The choice of solvent is crucial and will require screening.
-
Vacuum Distillation: For liquid products, vacuum distillation may be an option, but the boiling points of the isomers are likely to be very close, making this a less effective method for achieving high purity.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended to confirm the structure and assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the chemical shift and coupling patterns of the aromatic proton and the amine protons.
-
¹³C NMR: Will indicate the number of unique carbon environments.
-
¹⁹F NMR: Is particularly useful for confirming the presence and environment of the fluorine atoms. As seen in similar compounds, different isomers will have distinct ¹⁹F NMR signals.[1]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product and can provide fragmentation patterns to support the structure. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are excellent methods for determining the purity of the sample and quantifying any isomeric impurities.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Inactive chlorinating agent. | Use a fresh batch of the chlorinating agent. For NCS, ensure it has been stored in a cool, dark, and dry place. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress. | |
| Formation of a Complex Mixture of Products | Reaction conditions are too harsh. | Use a milder chlorinating agent (e.g., NCS). Lower the reaction temperature. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the chlorinating agent. | |
| Low Yield of Desired Product | Incomplete reaction. | Increase the reaction time or temperature cautiously. |
| Product loss during work-up or purification. | Optimize the extraction and purification procedures. | |
| Difficulty in Separating Isomers | Similar polarity of isomers. | Use a long chromatography column with a shallow solvent gradient. Consider using a different stationary phase. |
| Co-crystallization of isomers. | Screen for a more selective recrystallization solvent. |
Experimental Protocols
Protocol 1: Chlorination of 3,5-Difluoroaniline with N-Chlorosuccinimide (NCS)
This is a representative protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.
-
Addition of NCS: Cool the solution to 0 °C in an ice bath. Slowly add N-chlorosuccinimide (2.0 equivalents) in small portions over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is expected to be complete within a few hours.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualization of Challenges
Potential Chlorination Pathways of 3,5-Difluoroaniline
Caption: Potential products from the chlorination of 3,5-difluoroaniline.
References
-
Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43. [Link]
- Process for preparing 3,5-difluoroaniline. (1994).
-
Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(6), 1100-1108. [Link]
-
Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. (2009). Taylor & Francis Online. [Link]
- Process for the preparation of 3,5-difluoroaniline. (1999).
-
Process for producing 3,5-difluoroaniline. (1992). European Patent Office. [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.).
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. [Link]
- Method of preparing 2,4-difluoroaniline. (1981).
-
2,6-Dichloroaniline and 2,6-Dibromoaniline. (n.d.). Organic Syntheses. [Link]
-
Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. (2018). ResearchGate. [Link]
- Method of preparing 2,4-difluoroaniline. (1979).
Sources
Technical Support Center: Purification of 2,4-Dichloro-3,5-difluoroaniline
Welcome to the technical support guide for the purification of crude 2,4-Dichloro-3,5-difluoroaniline (CAS No. 83121-15-7). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate at the desired purity. We will move beyond simple protocols to explore the underlying principles and provide robust troubleshooting strategies based on extensive field experience.
Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)
Purifying this compound presents a unique set of challenges primarily due to the potential for isomeric impurities and colored byproducts from its synthesis. A successful purification strategy is not a one-size-fits-all approach but rather a logical workflow that begins with characterizing the crude material and selecting the most appropriate technique.
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common contaminants include:
-
Positional Isomers: Isomers such as 2,6-dichloro-3,5-difluoroaniline can form during synthesis and are often the most challenging to separate due to similar physical properties.[1][2]
-
Incompletely Halogenated Precursors: Starting materials or intermediates that have not fully undergone the required chlorination or fluorination steps.
-
Reaction Byproducts: Products from side reactions, which can be highly colored and may require specific removal steps.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, sulfolane) and unreacted reagents.[3]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to off-white or light brown crystalline solid.[4] Significant discoloration (e.g., dark brown, black) indicates the presence of impurities. The reported melting point is approximately 75°C.[4] A broad melting range is a key indicator of impurity.
Q3: Which analytical techniques are recommended for purity assessment?
A3: A multi-faceted approach is best for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and separating closely related isomers.[5] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product and byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for structural confirmation and identifying isomeric impurities that may co-elute in chromatography.
-
Thin-Layer Chromatography (TLC): A rapid, indispensable tool for monitoring reaction progress and developing solvent systems for column chromatography.
Q4: What is the general purification strategy for this compound?
A4: A multi-step approach is often the most effective. The initial step aims to remove bulk impurities, followed by a higher-resolution technique to eliminate trace contaminants and isomers.
Caption: Initial Purification Method Selection.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. Its success hinges on selecting a solvent in which the target compound is highly soluble at elevated temperatures but poorly soluble at cooler temperatures.
| Problem | Possible Cause | Solution & Scientific Rationale |
| Low Yield / Recovery | 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. | Screen for a better solvent system. An ideal solvent will dissolve the compound completely when hot but allow for maximum precipitation upon cooling. Consider a co-solvent (binary) system to fine-tune solubility. For instance, if the compound is too soluble in ethanol, adding water (an anti-solvent) can decrease its solubility at cold temperatures, promoting crystallization. |
| 2. Excessive Solvent Use: Using too much solvent prevents the solution from becoming supersaturated upon cooling, which is necessary for crystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures the solution is saturated.[5] | |
| 3. Premature Crystallization: Crystals form in the funnel during an optional hot filtration step. | Pre-heat the filtration apparatus (funnel, filter flask). Use a stemless funnel and keep the solution at a boil until just before filtration to prevent cooling and premature crystal formation. | |
| 4. Rapid Cooling: Cooling the solution too quickly leads to the formation of very fine crystals or powder, which can be difficult to filter and may trap impurities. | Allow the solution to cool slowly and undisturbed to room temperature first. This promotes the formation of larger, purer crystals. Once at room temperature, place it in an ice bath to maximize the yield.[5] | |
| Oily Precipitate ("Oiling Out") | 1. Solution Cooled Below Melting Point: The boiling point of the solvent is too high, and the saturated solution cools to a temperature below the melting point of the compound while it is still supersaturated. | Use a lower-boiling point solvent or add more solvent before heating. The goal is to ensure the saturation point is reached at a temperature above the compound's melting point (75°C). |
| 2. High Impurity Concentration: Impurities can depress the melting point of the mixture, leading to oiling out. | Perform a preliminary purification. If the crude material is very impure, a bulk purification like a quick filtration through a silica plug or an initial distillation might be necessary before attempting recrystallization. | |
| Product is Still Colored | 1. Colored Impurities are Soluble: The impurities responsible for the color have similar solubility profiles to the product. | Use activated charcoal. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal before cooling.[5] Caution: Using too much charcoal can adsorb your product and reduce the yield. |
| Purity Does Not Improve | 1. Impurities Co-crystallize: The impurities have very similar structures and properties to the desired compound (e.g., isomers) and get incorporated into the crystal lattice. | Recrystallization may not be the optimal method. For isomeric impurities, column chromatography is often required for effective separation.[5] Consider a second recrystallization with a different solvent system, as this may alter the co-crystallization dynamics. |
Section 3: Troubleshooting Guide for Column Chromatography
Column chromatography is the go-to method for separating complex mixtures, particularly isomers. It relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (eluent).
Caption: Workflow for Column Chromatography Troubleshooting.
| Problem | Possible Cause | Solution & Scientific Rationale |
| Poor Separation / Co-elution | 1. Inappropriate Eluent Polarity: The eluent is too polar, causing all components to move quickly down the column with little interaction with the stationary phase (high Rf values). | Decrease the eluent polarity. Use a higher proportion of the non-polar solvent (e.g., switch from 20% Ethyl Acetate in Hexane to 10%). A gradient elution, starting with low polarity and gradually increasing it, is highly effective for separating compounds with different polarities.[5] |
| 2. Column Overloading: Too much sample was loaded, exceeding the separation capacity of the column and causing bands to broaden and overlap. | Reduce the amount of sample loaded. As a rule of thumb, use a mass ratio of at least 30:1 (silica:sample) for good separation. Ensure the sample is loaded as a narrow, concentrated band. | |
| 3. Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling where the solvent and sample flow unevenly, causing distorted bands. | Repack the column carefully. Use a slurry packing method to ensure a homogenous bed. Gently tap the column during packing to settle the silica and remove air bubbles. | |
| Product Tailing on Column/TLC | 1. Acid-Base Interaction: The basic amino group (-NH₂) of the aniline interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction causes the product to "stick" and elute slowly and unevenly. | Add a small amount of a basic modifier to the eluent. Adding 0.5-1% triethylamine (Et₃N) to the eluent system will neutralize the acidic sites on the silica gel, preventing the strong interaction with the aniline and resulting in sharper, more symmetrical peaks.[7] |
| 2. Sample is too Concentrated: Loading a highly concentrated sample can lead to tailing. | Ensure the sample is fully dissolved in a minimal amount of solvent before loading. If using the "dry loading" method, ensure the sample is evenly adsorbed onto the silica. | |
| Low or No Product Recovery | 1. Product is Irreversibly Adsorbed: The product is too polar for the chosen eluent and is stuck at the top of the column. | Increase the polarity of the eluent. If the product has not eluted after several column volumes, gradually increase the percentage of the polar solvent. In extreme cases, flushing the column with a very polar solvent like methanol may be necessary. |
| 2. Product is Unstable on Silica: Some compounds can decompose on acidic silica gel. | Consider using a different stationary phase. Neutral or basic alumina, or a deactivated silica gel, can be used for compounds that are sensitive to acid. |
Section 4: Standardized Protocols
Disclaimer: These protocols are starting points. Optimization based on the specific impurity profile of your crude material is essential. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as halogenated anilines are toxic.[8]
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., Hexane, Ethanol, Isopropanol, Toluene, and mixtures thereof). Find a system where the material is poorly soluble at room temperature but dissolves completely upon heating.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated charcoal and swirl the hot solution for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a solvent system using TLC that gives the product an Rf value of approximately 0.25-0.35. A common starting point for halogenated anilines is a mixture of Ethyl Acetate and Hexane.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure an even bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Wet Loading: Carefully add the concentrated sample solution to the top of the column with a pipette.
-
Dry Loading: Alternatively, adsorb the sample solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This method often provides better resolution.
-
-
Elution: Begin eluting with the solvent system developed by TLC. If separation is difficult, a gradient elution (gradually increasing the proportion of the polar solvent) is recommended.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.
- Clariant GmbH. (1999). Process for the preparation of 3,5-difluoroaniline. U.S. Patent No. 5,965,775.
- Merck & Co., Inc. (1981). Method of preparing 2,4-difluoroaniline. U.S. Patent No. 4,294,988.
- Nippon Shokubai Co., Ltd. (1992). Process for producing 3,5-difluoroaniline. European Patent No. EP 0497213 A2.
- Benchchem. (n.d.). Improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis.
- Hoechst Aktiengesellschaft. (1994). Process for preparing 3,5-difluoroaniline. U.S. Patent No. 5,294,742.
- Merck & Co., Inc. (1979). Method of preparing 2,4-difluoroaniline. Patent 0001825.
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]
- Kaszynski, P., & Tabei, K. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43.
-
Grokipedia. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]
- Adams, R., & Miller, C. R. (1955). 2,6-Dichloroaniline and 2,6-Dibromoaniline. In Organic Syntheses (Vol. 3, p. 2). John Wiley & Sons, Inc.
-
ProQuest. (n.d.). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3,5-Dichloro-2,4-difluoroaniline. Retrieved from [Link]
-
ChemScence. (n.d.). 2,4-Difluoro-3,5-dichloroaniline. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 4. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Derivatization of 2,4-Dichloro-3,5-difluoroaniline
Welcome to the technical support center for the derivatization of 2,4-dichloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly functionalized aniline. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and field-proven insights to ensure both accuracy and practical utility.
Understanding the Reactivity of this compound
This compound is an electron-deficient aromatic amine. The presence of four halogen substituents (two chlorine and two fluorine atoms) significantly influences its reactivity. These electron-withdrawing groups deactivate the aromatic ring, making electrophilic aromatic substitution challenging. Conversely, the amino group is a powerful activating group and a versatile handle for a variety of transformations. The chlorine and fluorine atoms can also participate in different types of reactions, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), offering a rich landscape for chemical modification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Acylation and Sulfonylation Reactions
Q1: I am having trouble achieving complete N-acetylation of this compound. What conditions can I optimize?
A1: Incomplete acylation is a common issue with electron-deficient anilines. The reduced nucleophilicity of the amino group requires more forcing conditions compared to simple anilines. Here are key parameters to consider for optimization:
-
Choice of Acylating Agent: Acetic anhydride is a standard reagent, but for less reactive anilines, acetyl chloride is more potent.[1] For particularly stubborn cases, consider using a more reactive acylating agent or a catalyst.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. For reactions with acetyl chloride, a non-nucleophilic solvent is crucial.
-
Base: A base is typically used to neutralize the acid byproduct (e.g., HCl from acetyl chloride). Use a non-nucleophilic base like triethylamine (TEA) or pyridine. For sluggish reactions, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.
-
Temperature: While many acylations proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate. Monitor for potential side reactions at higher temperatures.
-
Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction, especially when using acetic anhydride.
Troubleshooting Workflow for Incomplete Acylation
Caption: Decision tree for troubleshooting incomplete N-acetylation.
Q2: My sulfonylation reaction with tosyl chloride is giving low yields. What could be the problem?
A2: Similar to acylation, sulfonylation of weakly nucleophilic anilines can be challenging. Key factors to optimize include:
-
Base: Pyridine is a classic choice as it can act as both a base and a nucleophilic catalyst. For this electron-deficient aniline, consider using a stronger base like sodium hydride (NaH) to first deprotonate the aniline, forming the more nucleophilic anilide anion. This must be done under anhydrous conditions.
-
Reaction Temperature: These reactions often require elevated temperatures. Refluxing in a suitable solvent like toluene or dioxane may be necessary.
-
Order of Addition: Adding the aniline to a pre-mixed solution of the sulfonyl chloride and base can sometimes improve yields by maintaining a consistent pH and minimizing side reactions.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Q3: I want to perform a Buchwald-Hartwig amination using one of the chloro-substituents on this compound. Is this feasible and what should I consider?
A3: Yes, this is a feasible and powerful method for forming C-N bonds.[2] However, the electronic and steric environment of your substrate presents specific challenges.
-
Reactivity of Halides: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination, often requiring more specialized catalysts.[3][4]
-
Ligand Choice: The success of coupling with aryl chlorides hinges on the choice of phosphine ligand.[4] Bulky, electron-rich biarylphosphine ligands are typically required. Examples include XPhos, SPhos, and RuPhos. These ligands promote the oxidative addition of the aryl chloride to the palladium center and facilitate the reductive elimination step.
-
Catalyst System: A common starting point is a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precatalyst like Pd(OAc)₂ combined with the appropriate ligand.[4]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for aryl chloride amination.[4] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective depending on the specific substrates.[3]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equivalents).
-
Add the anhydrous solvent (e.g., toluene).
-
Stir the mixture at room temperature for 5-10 minutes to allow for catalyst activation.
-
Add the this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water or saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Q4: I am attempting a Suzuki coupling with this compound and a boronic acid, but the reaction is not proceeding. How can I troubleshoot this?
A4: Suzuki coupling is an excellent method for C-C bond formation.[5] Similar to the Buchwald-Hartwig reaction, the success of Suzuki coupling with an electron-deficient aryl chloride depends heavily on the catalytic system.
-
Catalyst and Ligand: For aryl chlorides, a highly active catalyst system is necessary. A combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is often effective.[6][7]
-
Base: The choice of base is critical for activating the boronic acid for transmetalation.[7] Strong inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used.[6] Sometimes, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be beneficial, especially with trifluoroborate salts.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is often used to dissolve the inorganic base. Anhydrous conditions can also be employed depending on the specific base and substrates.
-
Boronic Acid Stability: Some boronic acids, particularly heteroaromatic or polyfluorinated ones, can be unstable and undergo protodeboronation under the reaction conditions.[8] Using a milder base, lower reaction temperatures, or switching to a more stable boronic acid derivative (e.g., a trifluoroborate salt or MIDA boronate) can mitigate this issue.[8]
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Common, effective Pd(II) precatalyst. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands effective for aryl chlorides.[6] |
| Base | K₃PO₄ (2-3 equivalents) | Strong base, generally effective and well-tolerated.[6] |
| Solvent | Toluene/Water (e.g., 10:1 v/v) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy to promote oxidative addition. |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Q5: Can I displace one of the fluorine atoms on this compound via an SNAr reaction? Which one is more likely to react?
A5: Yes, SNAr is a viable pathway for this substrate. The aromatic ring is highly electron-deficient due to the four halogen substituents, which stabilizes the negative charge in the intermediate Meisenheimer complex.[9][10]
-
Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[10] The rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[10]
-
Regioselectivity: The fluorine atom at the 3-position is para to a chlorine atom and ortho to the other chlorine and the amino group. The fluorine at the 5-position is ortho to a chlorine and meta to the amino group. The activating effect of electron-withdrawing groups is strongest at the ortho and para positions. Therefore, the fluorine at the 3-position is likely the most activated site for SNAr, being para to the C4-chloro group. The amino group, while activating for electrophilic substitution, is deactivating for nucleophilic substitution and its effect will be complex.
-
Reaction Conditions: SNAr reactions are typically run in polar aprotic solvents like DMF, DMSO, or NMP to solvate the nucleophile effectively.[11] A base may be required, depending on the nucleophile. Common nucleophiles include alkoxides, thiolates, and amines. High temperatures are often necessary to overcome the activation energy.[11]
SNAr Reaction Feasibility Diagram
Caption: Workflow for a typical SNAr experiment.
Section 4: Analytical and Purification Troubleshooting
Q6: How can I monitor the progress of my derivatization reaction?
A6: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring reaction progress.
-
TLC: Provides a quick and qualitative assessment. Use a solvent system that gives good separation between your starting aniline and the expected product. The derivatized product will likely have a different polarity and thus a different Rf value.
-
HPLC/LC-MS: Offers quantitative analysis of the reaction mixture, allowing you to track the disappearance of starting material and the appearance of the product with high precision.[12][13]
-
Gas Chromatography (GC): Can also be used, especially if the products are volatile.[14][15] For polar products, derivatization (e.g., silylation) might be necessary before GC analysis.[16][17]
Q7: I am struggling to purify my final product. What strategies can I use?
A7: Purification of halogenated aromatics can be challenging due to their similar polarities.
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing impurities.[13] You may need to screen several solvents or solvent pairs to find optimal conditions where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: This is the most common method for purifying reaction mixtures.[13]
-
Normal Phase (Silica Gel): Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM). A shallow gradient of the more polar solvent can improve separation.
-
Reverse Phase: If impurities are difficult to separate on silica, reverse-phase chromatography (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better resolution.
-
-
Vacuum Distillation: If your product is a thermally stable liquid or low-melting solid, vacuum distillation can be effective for separating it from non-volatile or much higher-boiling impurities.
References
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Aniline Derivatives.
- PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Hett, R. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wikipedia. (2023). Suzuki reaction.
- Benchchem. (n.d.). Protocol for N-acetylation of 2,4-Difluoroaniline Derivatives.
- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- Benchchem. (n.d.). improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis.
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
- NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
- Google Patents. (n.d.). US5977412A - Process for preparing 3,5-difluoroaniline.
- NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.
- ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
- Chemistry LibreTexts. (2023). Derivatization.
- YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.
- YouTube. (2021). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab.
- Google Patents. (n.d.). SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. epa.gov [epa.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Common side reactions in the synthesis of 2,4-Dichloro-3,5-difluoroaniline
Welcome to the technical support center for the synthesis of 2,4-Dichloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and purification challenges encountered during its synthesis.
The synthesis of halogenated anilines like this compound is a nuanced process where minor deviations in reaction conditions can lead to a variety of side products, impacting yield and purity. This guide provides practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound and what are the primary challenges?
A common and practical approach to synthesizing this compound is through the direct chlorination of 3,5-difluoroaniline. The primary challenge in this synthesis is controlling the regioselectivity of the chlorination. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 3,5-difluoroaniline, the ortho positions (2, 4, and 6) are activated. This often leads to a mixture of chlorinated isomers, with the main side product being the 2,6-dichloro-3,5-difluoroaniline isomer. Over-chlorination, resulting in the formation of trichloro derivatives, is also a significant concern.
Q2: What are the most critical parameters to control during the chlorination of 3,5-difluoroaniline?
To maximize the yield of the desired 2,4-dichloro isomer and minimize side reactions, the following parameters are critical:
-
Chlorinating Agent: The choice of chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide (NCS)) can influence the isomer ratio.
-
Reaction Temperature: Lower temperatures generally favor higher selectivity but may lead to longer reaction times.
-
Solvent: The polarity of the solvent can affect the reactivity of the chlorinating agent and the solubility of the starting material and products.
-
Rate of Addition: Slow and controlled addition of the chlorinating agent is crucial to prevent localized high concentrations, which can lead to over-chlorination.
-
Catalyst: While not always necessary, the presence of a catalyst can impact the reaction rate and selectivity.
Q3: How can I monitor the progress of the chlorination reaction?
Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of products. For more quantitative analysis, GC can be used to determine the relative ratios of the starting material and the different chlorinated products.
Q4: My final product is a mixture of 2,4-dichloro- and 2,6-dichloro-3,5-difluoroaniline. How can I separate them?
The separation of these isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure may be effective if there is a sufficient difference in their boiling points. However, for high purity, column chromatography is often the most reliable method. A normal-phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can be used to separate the isomers. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both analytical and preparative scale separations.
Troubleshooting Guide: Common Side Reactions
This section provides a detailed breakdown of common side reactions, their causes, and actionable solutions.
Issue 1: Formation of the 2,6-Dichloro-3,5-difluoroaniline Isomer
The co-formation of the 2,6-dichloro isomer is the most common side reaction during the chlorination of 3,5-difluoroaniline.
Root Cause Analysis:
The amino group in 3,5-difluoroaniline strongly activates the ortho-positions (2, 4, and 6) for electrophilic substitution. The electronic and steric environment dictates the ratio of the 2,4- and 2,6-dichloro isomers.
Troubleshooting Protocol:
-
Temperature Control: Lowering the reaction temperature can increase the selectivity towards the 2,4-isomer. Perform the reaction at 0°C or below.
-
Solvent Optimization: Experiment with different solvents. A less polar solvent may help to modulate the reactivity of the chlorinating agent and improve selectivity.
-
Controlled Addition: Add the chlorinating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.
Analytical Identification:
The isomers can be identified and quantified using HPLC or GC-MS. The retention times will differ, allowing for their distinction. 1H NMR and 19F NMR spectroscopy are also invaluable for structural elucidation.
Issue 2: Over-chlorination to 2,4,6-Trichloro-3,5-difluoroaniline
The formation of a trichloro- derivative is a result of the high reactivity of the dichlorinated product under the reaction conditions.[1]
Root Cause Analysis:
-
Excess Chlorinating Agent: Using more than the stoichiometric amount of the chlorinating agent.
-
High Reaction Temperature: Elevated temperatures increase the reaction rate and can lead to multiple chlorination events.
-
Poor Mixing: Inefficient stirring can create localized areas of high reagent concentration.
Troubleshooting Protocol:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use a slight sub-stoichiometric amount if necessary and monitor the reaction progress closely.
-
Temperature Management: Maintain a low and constant reaction temperature throughout the addition of the chlorinating agent.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture.
Issue 3: Incomplete Reaction
A significant amount of mono-chlorinated or unreacted starting material remains in the final product mixture.
Root Cause Analysis:
-
Insufficient Chlorinating Agent: Not enough reagent to fully convert the starting material.
-
Low Reaction Temperature/Short Reaction Time: The reaction may not have proceeded to completion under the chosen conditions.
-
Reagent Decomposition: The chlorinating agent may have degraded before reacting.
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material.
-
Adjust Reaction Time/Temperature: If the reaction stalls, consider increasing the reaction time or slowly warming the reaction mixture.
-
Fresh Reagents: Ensure that the chlorinating agent is of high quality and has been stored correctly.
Workflow and Troubleshooting Diagrams
Synthetic Workflow and Key Checkpoints
Caption: Synthetic workflow with analytical checkpoints.
Troubleshooting Logic for Isomer Formation
Caption: Troubleshooting isomer formation.
Data Summary Table
| Side Product | Common Cause | Recommended Analytical Technique |
| 2,6-Dichloro-3,5-difluoroaniline | Lack of regioselectivity | HPLC, GC-MS, 1H & 19F NMR |
| 2,4,6-Trichloro-3,5-difluoroaniline | Over-chlorination | GC-MS, LC-MS |
| Mono-chloro-3,5-difluoroanilines | Incomplete reaction | TLC, GC |
| Unreacted 3,5-difluoroaniline | Incomplete reaction | TLC, GC |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of 3,5-Difluoroaniline
Disclaimer: This is a general guideline and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-difluoroaniline (1 equivalent) in a suitable solvent (e.g., chloroform, acetonitrile).
-
Cooling: Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.
-
Reagent Addition: Dissolve the chlorinating agent (e.g., N-chlorosuccinimide, 2 equivalents) in the same solvent and add it dropwise to the aniline solution over a period of 1-2 hours, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Quench the reaction with a suitable quenching agent (e.g., sodium sulfite solution). Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: HPLC Method for Isomer Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
References
- Manka, J. & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43.
- European Patent Office. (1992). Process for producing 3,5-difluoroaniline (EP 0 497 213 A2).
- Google Patents. (1994). Process for preparing 3,5-difluoroaniline (US5294742A).
- Taylor & Francis Online. (2010). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
Sources
Technical Support Center: By-product Identification in 2,4-Dichloro-3,5-difluoroaniline Reactions
Welcome to the technical support center for reactions involving 2,4-Dichloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized aniline. Here, we will address common challenges related to by-product formation, providing troubleshooting guidance and answers to frequently asked questions to ensure the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Unexpected Results
This section is formatted to help you identify the root cause of impurities in your reaction mixture and provide actionable solutions.
Issue 1: Presence of Isomeric By-products in the Reaction Mixture
Symptoms:
-
You observe multiple spots on your Thin Layer Chromatography (TLC) plate with similar retention factors (Rf) to your expected product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals peaks with the same mass-to-charge ratio (m/z) as your product but different retention times.
-
Nuclear Magnetic Resonance (NMR) spectra show more complex splitting patterns or additional peaks in the aromatic region than anticipated.
Probable Causes and Solutions:
Reactions involving halogenation or nitration steps during the synthesis of or from this compound can lead to the formation of constitutional isomers. The directing effects of the amino, chloro, and fluoro substituents on the aromatic ring can lead to substitution at undesired positions.
Causality: The directing effects of the substituents on the aniline ring dictate the position of electrophilic or nucleophilic attack. For instance, in electrophilic aromatic substitution reactions, the amino group is a strong activating and ortho-, para-directing group. However, the presence of four halogen substituents deactivates the ring, making reactions sluggish and potentially less selective.
Solutions:
-
Strict Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to a loss of selectivity.
-
Controlled Reagent Addition: Add reagents dropwise or in portions to avoid localized high concentrations that can promote side reactions.
-
Choice of Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst can significantly influence the regioselectivity of the reaction. Refer to established literature for the optimal solvent and catalyst system for your specific transformation.
-
Purification: Isomeric by-products can often be separated by column chromatography. Due to their similar polarities, a shallow solvent gradient and a high-resolution silica gel may be necessary.
Issue 2: Detection of Dehalogenated or Partially Halogenated Species
Symptoms:
-
MS analysis shows molecular ion peaks corresponding to the loss of one or more halogen atoms (e.g., M-Cl, M-F, M-2Cl).
-
Elemental analysis reveals a lower-than-expected halogen content.
Probable Causes and Solutions:
Dehalogenation is a common side reaction, particularly under reductive conditions. This is frequently observed during the reduction of a nitro group to an amine in the synthesis of halogenated anilines, but can also occur in other reactions employing reducing agents or certain catalysts.
Causality: Catalytic hydrogenation, a common method for nitro group reduction, can also catalyze the hydrogenolysis of carbon-halogen bonds. The C-Cl bond is generally more susceptible to cleavage than the C-F bond under these conditions.
Solutions:
-
Catalyst Selection: If performing a reduction, consider using a milder reducing agent or a catalyst less prone to inducing dehalogenation. For example, iron powder in acidic media is often used for nitro group reduction with less risk of dehalogenation compared to some palladium catalysts.
-
Reaction Conditions: Optimize the reaction temperature, pressure (for hydrogenations), and reaction time. Harsher conditions increase the likelihood of dehalogenation.
-
Use of Dehalogenation Inhibitors: In some cases, additives can suppress dehalogenation. For instance, in the preparation of 3,5-dichloro-2,4-difluoroaniline from its nitro precursor, a dehalogenation inhibitor can be employed during the hydrogen reduction step to improve product purity[1].
Issue 3: Formation of Colored Impurities and Polymeric By-products
Symptoms:
-
The reaction mixture or the isolated product has an unexpected color (e.g., brown, red, or black).
-
The presence of a baseline or broad, unresolved peaks in your chromatogram.
-
The isolated product has a low solubility or appears as a tar-like substance.
Probable Causes and Solutions:
Anilines are susceptible to oxidation, which can lead to the formation of colored, high-molecular-weight by-products, including dimers (azo and azoxy compounds) and oligomers[2][3]. This is often exacerbated by the presence of oxidizing agents, air (oxygen), light, or elevated temperatures.
Causality: The amino group can be oxidized to form radical cations, which can then couple to form dimers and polymers. The presence of multiple activating and deactivating groups on the aniline ring can influence its oxidation potential.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Protection from Light: Protect the reaction mixture from light, as photochemical oxidation can occur.
-
Temperature Control: Avoid excessive heating, as this can accelerate oxidation and polymerization.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative side reactions.
Issue 4: By-products from Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
MS analysis indicates the substitution of a halogen atom with a nucleophile present in the reaction (e.g., a solvent molecule like methanol or a reagent).
-
For example, a peak corresponding to the replacement of a fluorine atom with a methoxy group (M-F+OMe) may be observed if methanol is used as a solvent at elevated temperatures.
Probable Causes and Solutions:
The fluorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution, especially when the reaction is carried out with strong nucleophiles or at elevated temperatures.
Causality: The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the potential for stabilization of the Meisenheimer intermediate, facilitates nucleophilic attack on the aromatic ring. Fluorine is often a good leaving group in SNAr reactions[4].
Solutions:
-
Choice of Nucleophile and Solvent: Be mindful of the nucleophilicity of your reagents and solvents. If possible, use non-nucleophilic solvents.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of SNAr side reactions.
-
Protecting Groups: If the amino group is not the desired site of reaction, consider protecting it to modulate the electronic properties of the ring and potentially reduce its susceptibility to SNAr.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should expect when working with this compound?
A1: The most common by-products depend on the specific reaction conditions, but generally fall into these categories:
-
Isomers: Such as other polychlorinated or polyfluorinated anilines, which may be present as impurities in the starting material or formed during the reaction. An example from a related synthesis is the formation of 2,4-dichloro-3,5-difluoro-6-iodoaniline as an isomer of the intended product[5].
-
Dehalogenation Products: Molecules where one or more chlorine or fluorine atoms have been replaced by hydrogen.
-
Oxidation/Dimerization Products: Colored impurities resulting from the oxidation and coupling of aniline molecules.
-
SNAr Products: Where a halogen (often fluorine) is displaced by a nucleophile present in the reaction mixture.
Q2: How can I best monitor my reaction to minimize by-product formation?
A2: Regular monitoring of your reaction is crucial.
-
TLC: is a quick and easy way to get a qualitative assessment of the reaction progress.
-
GC-MS or LC-MS: are powerful techniques for identifying the components of your reaction mixture, including starting materials, products, and by-products. They can provide molecular weight information that is invaluable for identifying unexpected products.
Q3: What are the best analytical techniques for identifying and characterizing these by-products?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and providing their mass spectra, which can be used to determine their molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile or thermally sensitive compounds. Coupling with a mass spectrometer (LC-MS) provides molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is particularly useful for fluorinated compounds, as the chemical shifts are very sensitive to the electronic environment of the fluorine atoms.
Q4: Can impurities in the starting material be a source of by-products?
A4: Absolutely. It is crucial to ensure the purity of your starting this compound. Commercially available batches may contain isomeric impurities from the manufacturing process. It is good practice to analyze the starting material by GC-MS or NMR before use.
Data Presentation
Table 1: Common By-products in Reactions of this compound and their Characteristics
| By-product Type | General Structure | Probable Cause | Key Analytical Signatures (MS) |
| Isomeric Impurities | C₆H₃Cl₂F₂N | Incomplete separation during synthesis | Same m/z as the product, different retention time |
| Dechlorination Product | C₆H₃ClF₂N | Reductive conditions | Molecular ion peak at m/z 163/165 |
| Defluorination Product | C₆H₄Cl₂FN | Reductive conditions | Molecular ion peak at m/z 179/181 |
| Oxidative Dimer | C₁₂H₄Cl₄F₄N₂ | Presence of oxidants, air, or light | Molecular ion peak at m/z 392 (and isotopic peaks) |
| SNAr with Methanol | C₇H₅Cl₂FNO₂ | Reaction in methanol at high temp. | Molecular ion peak at m/z 209/211 |
Experimental Protocols
Protocol 1: General GC-MS Method for Reaction Monitoring
This protocol provides a starting point for analyzing a reaction mixture containing this compound and its potential by-products.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the dried organic layer with the solvent to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is a good starting point.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure the elution of all components. A typical ramp rate is 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular weights of your product and potential by-products (e.g., m/z 50-500).
-
Protocol 2: General HPLC Method for By-product Separation
This protocol is suitable for the analysis of less volatile by-products or for preparative separation.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: A C18 reversed-phase column is a versatile choice.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Gradient Program: Start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute compounds with increasing hydrophobicity.
-
Flow Rate: Typically 0.5-1.0 mL/min for an analytical column.
-
Detection: A UV detector (e.g., at 254 nm) is standard. For more definitive identification, couple the HPLC to a mass spectrometer (LC-MS).
-
Mandatory Visualizations
Caption: Logical relationships of by-product formation from this compound.
Caption: Experimental workflow for the identification and characterization of by-products.
References
-
Kaszynski, P., & Obare, S. O. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43. [Link]
- Lappe, P., & Loehr, H. (1999). U.S. Patent No. 5,977,412. U.S.
-
Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2008(7), 406-410. [Link]
- CN109369414B. (2020). Method for preparing teflubenzuron intermediate 3, 5-dichloro-2, 4-difluoroaniline.
- EP0001825A1. (1979). Method of preparing 2,4-difluoroaniline.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Food and Agriculture Organization of the United Nations. (1996). teflubenzuron. [Link]
-
Nicholls, A. W., Holmes, E., Lindon, J. C., Shockcor, J. P., Farrant, R. D., Haselden, J. N., & Nicholson, J. K. (2000). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Xenobiotica, 30(12), 1161-1172. [Link]
-
Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 36(7), 411-412. [Link]
-
Toste, F. D., & Still, W. C. (2010). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 15(12), 9183-9211. [Link]
- WO2015095284A1. (2015). Processes for the diazotization of 2,5-dichloroanilines.
-
Hassan, M., & Al-Majid, A. M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1083. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. [Link]
Sources
Preventing isomer formation during the synthesis of 2,4-Dichloro-3,5-difluoroaniline
Answering the global demand for advanced pharmaceuticals and agrochemicals, 2,4-Dichloro-3,5-difluoroaniline serves as a critical building block. However, its synthesis is fraught with challenges, primarily the formation of closely related isomers that can be difficult to separate and may compromise the efficacy and safety of the final product. The electronic properties of the substituted aromatic ring make controlling the regioselectivity of chlorination a significant hurdle.
This technical support center provides researchers, chemists, and process development professionals with a detailed guide to navigating and troubleshooting the synthesis of this compound, with a focus on strategies to prevent isomer formation.
Technical Troubleshooting & FAQs
This section addresses common issues encountered during the synthesis, providing explanations grounded in chemical principles and offering practical, field-proven solutions.
Q1: What is the primary cause of isomer formation during the synthesis of this compound?
The formation of isomers is rooted in the principles of electrophilic aromatic substitution. The starting material, often 3,5-difluoroaniline, has multiple reactive sites due to the directing effects of its substituents.
-
Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director.[1][2] It strongly donates electron density into the benzene ring, particularly at positions 2, 4, and 6, making them highly susceptible to electrophilic attack.
-
Fluoro Groups (-F): Fluorine is an electronegative, deactivating group via the inductive effect. However, it possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director.[3] In 3,5-difluoroaniline, the fluorine atoms also direct incoming electrophiles to positions 2, 4, and 6.
The confluence of these directing effects makes the 2, 4, and 6 positions electronically enriched and highly activated, leading to a competitive reaction that can yield a mixture of the desired 2,4-dichloro isomer, the undesired 2,6-dichloro isomer, and the over-chlorinated 2,4,6-trichloroaniline.
Q2: My reaction produces significant amounts of the 2,6-dichloro and 2,4,6-trichloro isomers. How can I improve selectivity for the 2,4-dichloro product?
Controlling the powerful activating influence of the amino group is paramount. A combination of strategies, including amine protection and optimization of reaction conditions, is often necessary.
1. Amine Group Protection: The most effective strategy is to temporarily convert the highly activating amino group into a less activating, more sterically hindered acetamido group (-NHCOCH₃).[4][5] This acetanilide intermediate moderates the reactivity of the ring and sterically hinders the ortho positions (2 and 6), thereby favoring substitution at the para position (4). The desired 2,4-dichloro product can then be obtained after a second chlorination and subsequent deprotection (hydrolysis) of the amide.
2. Optimization of Reaction Conditions: Careful control of experimental parameters is crucial to minimize side reactions.
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Use a mild and selective agent like N-chlorosuccinimide (NCS).[4][6] | Harsher reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are less selective and more prone to causing over-chlorination on a highly activated ring. |
| Stoichiometry | Use precisely controlled molar equivalents of the chlorinating agent. A slight sub-stoichiometry (e.g., 1.8-1.9 equivalents for dichlorination) may be optimal.[6] | This minimizes the amount of available electrophile, reducing the likelihood of a third chlorination event. It is often better to have some unreacted starting material than to form an inseparable trichloro-isomer. |
| Reagent Addition | Add the chlorinating agent portion-wise or via slow drip infusion over an extended period.[6] | This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction pathway and preventing localized overheating and side reactions. |
| Temperature | Conduct the reaction at low to ambient temperatures (e.g., 0 °C to 25 °C).[4] | Lower temperatures decrease the overall reaction rate, which can enhance the kinetic selectivity between the different reactive sites on the ring. |
| Solvent | Aprotic solvents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are commonly used.[6] | The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the product distribution. |
Q3: Are there alternative synthetic routes that offer better intrinsic control over isomer formation?
Yes, a highly effective strategy is to install the chlorine atoms onto the aromatic ring before introducing the powerful activating amino group. A common route starts with 1,3-dichloro-4,6-difluorobenzene, proceeds through nitration, and finishes with the reduction of the nitro group.[7][8]
This approach circumvents the challenges of chlorinating a highly activated aniline ring. The directing effects of the chloro and fluoro groups on the starting benzene derivative guide the nitration step, and the final reduction of the nitro group to an amine does not affect the substitution pattern.
While this method involves more steps, the improved control and higher purity of the final product often justify the longer sequence, especially in pharmaceutical applications where isomeric purity is non-negotiable.
Q4: I've completed the synthesis but have a mixture of isomers. What are the recommended purification methods?
Separating closely related halogenated aniline isomers requires robust purification techniques. A multi-step approach is often the most effective.
-
Recrystallization: This is a good first step to remove bulk impurities and potentially enrich the desired isomer. The choice of solvent is critical; an ideal solvent will dissolve the compound well when hot but poorly when cold.[9] Ethanol or acetic acid are often good starting points for anilines.[10]
-
Column Chromatography: For fine purification and separation of isomers, silica gel column chromatography is the standard method.[9]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The different isomers will interact with the silica gel to varying degrees, allowing for their separation.
-
-
Analytical Assessment: The purity of the fractions should be monitored using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure a clean separation.[9][11]
References
- Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43.
- Thenappan, A. & Burton, D. J. (1994). Process for preparing 3,5-difluoroaniline. U.S.
- Krause, S. & Pfirrmann, R. (1999). Process for the preparation of 3,5-difluoroaniline. U.S.
- BenchChem. (2025). Improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis. BenchChem Technical Support.
-
European Patent Office. (1992). Process for producing 3,5-difluoroaniline. EP 0497213 A2. [Link]
-
Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]
- BenchChem. (2025). Preventing over-chlorination in aniline synthesis. BenchChem Technical Support.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 22, 2026. [Link]
- Clark, J. (2015). Multiple substitution in electrophilic substitution. Chemguide.
-
LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
LibreTexts Chemistry. (n.d.). Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
LibreTexts Chemistry. (n.d.). 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 8. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2,4-Dichloro-3,5-difluoroaniline
Welcome to the technical support center for the purification of 2,4-Dichloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing the recrystallization of this key chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for recrystallization?
A1: Understanding the fundamental properties of this compound is the first step to developing a robust purification protocol. The two most critical parameters are its melting point and general solubility.
-
Melting Point: The reported melting point is approximately 75°C, with some sources indicating a range of 72-77°C.[1][2][3] This is a crucial piece of information, as the boiling point of your chosen recrystallization solvent should ideally be lower than the compound's melting point to prevent "oiling out," a common purification pitfall.[4][5]
-
Appearance: The compound typically appears as a white to gray or brown crystalline powder.[2][3] Significant deviation from this, such as a dark oil or deeply colored solid, suggests the presence of impurities that may require special treatment, like the use of activated carbon.[6]
-
Solubility: It is reported to be soluble in methanol.[3] This provides a starting point for solvent screening. As a substituted aniline, it is expected to be more soluble in organic solvents than in water.[7]
A summary of these key properties is provided in the table below.
| Property | Value | Significance for Recrystallization |
| CAS Number | 83121-15-7 | Unique identifier for the compound. |
| Molecular Formula | C₆H₃Cl₂F₂N | Helps in calculating molar quantities. |
| Molecular Weight | ~198.00 g/mol | Essential for calculating yield. |
| Melting Point | 72-77 °C | A key parameter for selecting a solvent with a suitable boiling point to avoid oiling out. |
| Boiling Point | ~268.1 °C | Not directly relevant for recrystallization but indicates thermal stability.[1][3] |
| Appearance | White to gray to brown powder/crystal | Provides a visual cue for purity.[2][3] |
Q2: What defines an ideal recrystallization solvent for this compound?
A2: The choice of solvent is the most critical factor in a successful recrystallization.[8] An ideal solvent should exhibit the following characteristics:
-
Differential Solubility: The compound should have high solubility in the solvent at its boiling point but low solubility at low temperatures (e.g., room temperature or in an ice bath).[8][9][10] This temperature-dependent solubility is the fundamental principle that allows for the separation of the desired compound from soluble impurities.
-
Boiling Point: The solvent's boiling point should be below the melting point of this compound (~75°C) to prevent the compound from melting in the hot solvent and "oiling out".[5]
-
Inertness: The solvent must not react chemically with the compound.[9]
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[9]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[11]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[9]
Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized, step-by-step methodology. The exact volumes of solvent will depend on the purity of your starting material.
Part 1: Solvent Selection
-
Initial Screening: Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Test Solvents: Add a small volume (e.g., 0.5 mL) of different solvents at room temperature. Good candidates will show poor solubility. Solvents in which the compound dissolves readily at room temperature are unsuitable.[12]
-
Heating: Gently heat the test tubes containing undissolved solid. A suitable solvent will dissolve the compound completely at or near its boiling point.[10]
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
Solvent Suggestion Table: Based on the compound's structure, consider the following solvents for screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Methanol | 65 | Polar Protic | Known to dissolve the compound; good starting point.[3] |
| Ethanol | 78 | Polar Protic | Similar to methanol, but its higher boiling point is close to the compound's melting point, so use with caution. |
| Isopropanol | 82 | Polar Protic | Higher boiling point; risk of oiling out is increased. |
| Hexane | 69 | Non-polar | Good for creating a mixed solvent system with a more polar solvent. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent but could be used as an anti-solvent in a mixed system. Boiling point is too high. |
Part 2: The Recrystallization Workflow
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[10][11] Using a large excess of solvent will result in a poor yield.[10]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[6]
-
Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing prematurely in the funnel.[11] Warming the filtration apparatus can help prevent this.[11]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13][14] Rapid cooling can trap impurities.[14]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimum amount of ice-cold solvent to remove any residual soluble impurities.[10] Using room temperature or warm solvent will dissolve some of your product, reducing the yield.[10]
-
Drying: Dry the crystals completely to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Problem-Solving Flowchart
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Q: My compound has formed oily droplets instead of solid crystals. What is "oiling out" and how do I fix it?
A: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point.[4] Because the melting point of this compound is relatively low (~75°C), this is a common issue if using a solvent with a boiling point near or above this temperature. The oily droplets are essentially impure liquid compound, which will solidify into an amorphous solid, trapping impurities and defeating the purpose of recrystallization.[4][15]
Causality & Solution:
-
Cause: The solution is becoming supersaturated at a temperature where your compound is still a liquid. This is often due to the solvent's boiling point being too high or the solution cooling too rapidly.[4][15]
-
Immediate Fix: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool much more slowly.[4] This gives the solution more time to cool below the compound's melting point before crystallization begins.
-
Long-Term Fix: If the problem persists, your solvent choice is likely the issue. You must select a new solvent or solvent system with a lower boiling point.[6]
Q: I've cooled the solution, but no crystals have formed. What should I do?
A: This is a classic sign of either using too much solvent or having a supersaturated solution.[10]
Causality & Solution:
-
Cause 1: Excessive Solvent: You may have added too much solvent during the dissolution step.[10] Even when cold, the concentration of the compound is too low to allow for crystal formation.
-
Solution: Gently heat the solution to boil off some of the solvent.[4] Continue until the solution becomes slightly cloudy (the cloud point), which indicates saturation. Then, add a drop or two of hot solvent to redissolve the precipitate and cool again.
-
-
Cause 2: Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its solubility, but there are no nucleation sites for crystals to begin forming.
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass rod just below the surface of the liquid.[16][17] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will provide a template for other molecules to crystallize upon.[9]
-
Q: My final yield of pure crystals is very low. How can I improve it?
A: A low yield is a frustrating but common problem. It typically results from procedural errors at several key stages.[10]
Causality & Solution:
-
Cause 1: Too Much Solvent: As mentioned above, using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your compound dissolved in the mother liquor, even after cooling.[10][14]
-
Solution: Always aim to use the minimum amount of boiling solvent.
-
-
Cause 2: Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a substantial amount of product on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, receiving flask) is hot. You can pre-heat it with steam or by rinsing with hot solvent.[11] Work quickly during this step.
-
-
Cause 3: Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve a portion of your purified product.[10]
-
Solution: Always use a minimal amount of ice-cold solvent for the final wash.
-
-
Cause 4: Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or failing to use an ice bath, can result in a lower yield.
-
Solution: Be patient. Allow the solution to reach room temperature slowly before transferring it to an ice bath for at least 15-20 minutes to maximize precipitation.
-
By carefully considering the physicochemical properties of this compound and adhering to these detailed protocols and troubleshooting steps, you can consistently achieve high purity and yield in your recrystallization experiments.
References
- Gro-kipedia. (n.d.). 2,4-Dichloroaniline.
- Dakota Ingredients. (2026). The Chemical Profile of 3,5-Dichloro-2,4-difluoroaniline: Properties and Uses.
- Chem-Impex. (n.d.). 3,5-Dichloro-2,4-difluoroaniline.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]
-
Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. mt.com [mt.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. ck12.org [ck12.org]
- 15. mt.com [mt.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Column Chromatography Protocols for 2,4-Dichloro-3,5-difluoroaniline Purification
Welcome to the technical support guide for the purification of 2,4-Dichloro-3,5-difluoroaniline (CAS 83121-15-7). This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, such as the insecticide Teflubenzuron, achieving high purity of this compound is critical for successful downstream applications[1].
This guide is structured to address challenges specific to purifying halogenated anilines, focusing on practical, field-proven insights to optimize your column chromatography workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from its chemical nature. As a substituted aniline, it is a basic compound. This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, which can cause significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation on the column[2]. Furthermore, crude samples may contain closely related isomers or other halogenated impurities that are difficult to separate due to similar polarities[3].
Q2: What is the best stationary phase for this purification?
A2: For most applications, standard flash-grade silica gel (40-63 µm) is the most effective and economical choice. However, due to the basic nature of the aniline, the silica's acidity can be problematic. If severe tailing persists despite mobile phase modification, consider two alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites.
-
Alumina (Neutral or Basic): Alumina is a less acidic stationary phase and can be a suitable alternative if the compound proves unstable on silica[4]. A quick stability test on a TLC plate is recommended before scaling up[5].
Q3: How do I select an appropriate mobile phase (eluent)?
A3: Mobile phase selection should always begin with Thin-Layer Chromatography (TLC) analysis[4]. A common starting point for halogenated aromatic compounds is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate or dichloromethane (DCM) and hexanes[3].
-
Goal Rf: Aim for an Rf value for this compound between 0.25 and 0.35 on the TLC plate. This typically provides the best separation on a column.
-
Modifier for Tailing: To counteract the basicity of the aniline and prevent peak tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your eluent system[2][4]. This addition "competes" for the acidic sites on the silica, allowing your compound to elute in a sharp, symmetrical band.
Q4: What are the key safety precautions for handling this compound?
A4: According to safety data, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage[6]. It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Nitrile or other chemically resistant gloves[6].
-
A lab coat. Ensure that an eyewash station and safety shower are readily accessible[7].
Core Protocol: Purifying this compound
This protocol outlines a standard procedure for purifying crude this compound using flash column chromatography on silica gel.
Step 1: Method Development with TLC
-
Prepare TLC Chamber: Line a TLC chamber with filter paper and add your chosen eluent (e.g., 20% Ethyl Acetate in Hexanes). Let the chamber saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (like DCM or Ethyl Acetate). Using a capillary tube, spot the solution on a silica gel TLC plate.
-
Develop and Visualize: Place the plate in the chamber. Once the solvent front nears the top, remove the plate and mark the front. Visualize the spots under UV light (254 nm)[4].
-
Optimize: Adjust the solvent polarity until the desired product spot has an Rf of ~0.3. If spots are tailing or streaking, prepare a new eluent containing 0.5% triethylamine and repeat the TLC.
Step 2: Column Packing
-
Slurry Preparation: For a typical purification, weigh out silica gel (usually 50-100 times the mass of your crude sample). In a beaker, create a slurry by mixing the silica with your initial, non-polar eluent (e.g., 100% hexanes or the least polar mixture you plan to use)[4].
-
Packing: Pour the slurry into your chromatography column. Use gentle air pressure or a pump to pack the silica bed firmly, ensuring a flat, stable top surface. Elute with 2-3 column volumes of the initial solvent to fully settle the bed.
Step 3: Sample Loading
-
Minimal Solvent Dissolution: Dissolve your crude this compound in the minimum possible volume of a strong solvent like dichloromethane or the mobile phase itself.
-
Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (2-3 times the sample mass). Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column, forming a thin, even band[4]. This technique prevents solvent effects that can ruin separation.
-
Wet Loading (Alternative): If dry loading is not feasible, use a pipette to carefully apply your concentrated sample solution directly to the top of the silica bed. Allow the sample to absorb fully into the silica before starting elution.
Step 4: Elution and Fraction Collection
-
Begin Elution: Start eluting with your initial, low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA).
-
Gradient Elution: Gradually and systematically increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexanes:EtOAc) to elute compounds of increasing polarity[4]. A slow, shallow gradient is key to separating closely related impurities.
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting TLC spots from the fractions.
-
Combine and Evaporate: Once the desired product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound[4].
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a question-and-answer format.
Problem: My product is showing significant peak tailing on the column, just like on the TLC plate.
-
Possible Cause: The basic aniline group is interacting too strongly with acidic silanol groups on the silica gel surface. This causes a portion of the molecules to "stick" and elute more slowly, creating a tail.
-
Solution: This is the most common issue with amine purification. Add a basic modifier to your mobile phase. Start with 0.5% triethylamine (TEA) by volume in your hexanes/ethyl acetate mixture. This small amount of a competing base will occupy the acidic sites on the silica, allowing your product to pass through unimpeded and elute as a sharp band[2][4][8].
Problem: The separation between my product and an impurity is very poor (co-elution).
-
Possible Causes & Solutions:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly down the column without sufficient interaction with the stationary phase[4]. Solution: Decrease the polarity of your mobile phase (e.g., go from 20% to 10% ethyl acetate in hexanes). Use a very shallow gradient to maximize the resolution between the two spots.
-
Column Overload: You may have loaded too much crude material onto the column. An overloaded column leads to broad bands that merge. Solution: Reduce the amount of sample loaded. A general rule is a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations[4].
-
Poor Packing or Loading: An unevenly packed column or poor sample application can create channels and uneven bands, leading to co-elution. Solution: Ensure the silica bed is well-compacted and the top surface is perfectly flat. Use the dry loading method to apply the sample as a narrow, concentrated band.
-
Troubleshooting Flowchart
Below is a visual guide to diagnosing and resolving common column chromatography issues.
Caption: Troubleshooting workflow for common column chromatography issues.
Problem: My compound will not elute from the column, even with a highly polar solvent system.
-
Possible Cause 1: Irreversible Adsorption/Degradation: Your compound may be reacting with or binding irreversibly to the acidic silica gel[5]. This is a risk with some sensitive amine compounds.
-
Solution: First, confirm this is happening by running a stability test. Spot your compound on a TLC plate, let it sit for an hour, then elute it. If you see a new spot at the baseline or significant streaking that wasn't there before, your compound is not stable. In this case, you must switch to a different stationary phase, such as neutral alumina or a reverse-phase C18 column[4].
-
Possible Cause 2: Insufficient Solvent Polarity: While unlikely for this compound, it's possible your eluent is still not polar enough.
-
Solution: Try a more aggressive solvent system. A common choice for very polar compounds is a mixture of dichloromethane and methanol (e.g., 1-10% MeOH in DCM)[5]. Remember to include your basic modifier (TEA) as well.
Data Summary Table: Mobile Phase Optimization
| TLC Observation | Rf Value Range | Interpretation | Recommended Action for Column |
| Spot remains at the baseline | Rf ≈ 0 | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (e.g., from 10% to 20% Ethyl Acetate). |
| Spot is near the solvent front | Rf > 0.6 | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., from 20% to 5% Ethyl Acetate). |
| Spot is in the ideal range | 0.25 - 0.35 | Optimal polarity for separation. | Use this solvent system to start your column elution. |
| All spots are streaked or tailing | N/A | Strong acidic-basic interaction between aniline and silica. | Add 0.1-1% triethylamine (TEA) or another suitable base to the mobile phase and re-run TLC. |
| Product and impurity spots are not separated | ΔRf < 0.1 | Separation is difficult. | Test different solvent systems (e.g., switch Ethyl Acetate for Dichloromethane) or use a shallow gradient on the column. |
Purity Assessment
After purification, it is essential to verify the purity and identity of the this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for accurately assessing the purity of halogenated anilines[4].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both purity (from the chromatogram) and identity (from the mass spectrum).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools to confirm the structure of the purified compound and identify any remaining impurities[3].
References
-
Taday, T., Moore, J., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. Retrieved from [Link].
-
Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air. ResearchGate. Available from: [Link]
-
Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]
-
Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. ResearchGate. Available from: [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Available from: [Link]
- EP0001825B1 - Method of preparing 2,4-difluoroaniline. Google Patents.
-
Troubleshooting in Chromatography. Journal of Chromatographic Science. Available from: [Link]
-
TLC Visualization Reagents. EPFL. Available from: [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. Available from: [Link]
- JPH08295654A - Method for purifying aniline. Google Patents.
-
C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis. Nature. Available from: [Link]
-
Hazardous Substance Fact Sheet - 2,4-D. NJ.gov. Available from: [Link]
-
Chromotography with free amines? Reddit. Available from: [Link]
-
Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures. ResearchGate. Available from: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. biotage.com [biotage.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. fishersci.com [fishersci.com]
- 8. reddit.com [reddit.com]
Monitoring the progress of reactions involving 2,4-Dichloro-3,5-difluoroaniline by TLC or GC
Welcome to the Technical Support Center for monitoring chemical reactions involving 2,4-Dichloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) applications. Our goal is to equip you with the expertise to confidently monitor your reactions, ensuring the integrity and success of your synthesis projects.
Introduction to Monitoring Reactions of this compound
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the insecticide Teflubenzuron.[1][2] Its unique structure, featuring both chlorine and fluorine substituents, imparts specific chemical properties that require careful consideration during reaction monitoring.[3] Accurate tracking of the consumption of this starting material and the formation of products is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product.[4] This guide provides practical, field-tested advice to overcome common challenges encountered when using TLC and GC for this purpose.
General Troubleshooting Workflow
Before diving into specific issues for TLC and GC, it's helpful to have a general troubleshooting workflow in mind. The following diagram illustrates a logical approach to diagnosing and resolving common problems in reaction monitoring.
Caption: A general workflow for troubleshooting reaction monitoring.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid, inexpensive, and indispensable tool for qualitatively monitoring the progress of a reaction.[5] It allows for the quick determination of the presence of starting materials, intermediates, and products.
Q1: My spots are streaking or tailing on the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue when analyzing amines like this compound on silica gel plates.[6][7] The basic amino group can interact strongly with the acidic silica gel, leading to poor spot shape.[6]
-
Cause: Strong interaction between the basic aniline and the acidic silica gel stationary phase. Overloading the sample on the plate can also cause streaking.[6][8]
-
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a base to your eluting solvent system.[6][7] This neutralizes the acidic sites on the silica gel, preventing the strong interaction with the amine. A common practice is to add 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide (NH4OH) to the mobile phase.[6]
-
Reduce Sample Concentration: You may be overloading the plate.[8] Try diluting your reaction aliquot before spotting it on the TLC plate.
-
Consider Alumina Plates: For highly basic compounds, switching to an alumina (Al2O3) stationary phase, which is less acidic than silica, can sometimes resolve streaking issues.[7]
-
Q2: I can't get good separation between my starting material and my product. What should I do?
A2: Achieving good separation is key to accurately monitoring a reaction. If your spots have very similar Rf values, it can be difficult to determine if the starting material has been consumed.[9]
-
Cause: The polarity of your starting material and product may be very similar, leading to co-elution in the chosen solvent system.
-
Solution:
-
Systematically Vary Solvent Polarity: The most common mobile phase for compounds of this type is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5][6] Start with a 1:1 mixture and then systematically vary the ratio to find the optimal separation. For a synthesis involving the halogenation of an aniline, where the product is likely less polar, you might need a less polar solvent system (e.g., 9:1 hexanes:ethyl acetate). Conversely, for a reaction that adds a polar functional group, you will need to increase the polarity of your eluent.
-
Try Different Solvent Systems: If varying the ratio of your current system doesn't work, try a different combination of solvents. For example, substituting ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation.[10]
-
Use a Co-spot: Always run a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture in the same lane.[11] If the starting material and product are different, you may see an elongated spot or two distinct spots in the co-spot lane, confirming that a new compound has formed.[4][11]
-
Q3: I don't see any spots on my TLC plate after developing and visualizing with a UV lamp. What went wrong?
A3: While this compound is UV active due to its aromatic ring, several factors can lead to the absence of visible spots.
-
Cause:
-
The concentration of your sample may be too low.[8]
-
The compound may have evaporated from the plate if it is particularly volatile.
-
The compound may have reacted or degraded on the silica plate.[9]
-
The starting level of the solvent in the TLC chamber was above the spotting line, causing the sample to dissolve into the solvent pool instead of eluting up the plate.[8]
-
-
Solution:
-
Increase Sample Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[8]
-
Check for Volatility: While this specific aniline has a relatively high boiling point (predicted around 268°C), some reaction byproducts might be more volatile.[1] If you suspect volatility, minimize the time the plate is exposed to air before and after development.
-
Use a Different Visualization Method: While UV is standard, some compounds may not quench the fluorescence effectively. Try using a chemical stain. A general-purpose stain like potassium permanganate (KMnO4) or a p-anisaldehyde stain can be effective for visualizing a wide range of organic compounds.[5]
-
Ensure Proper TLC Technique: Double-check that your spotting line is above the solvent level in the developing chamber.[8]
-
| Reaction Type | Starting Material | Likely Product Polarity | Recommended Starting TLC Solvent System | Visualization |
| Halogenation (e.g., bromination) | This compound | Less polar | 9:1 Hexanes:Ethyl Acetate | UV (254 nm) |
| Acylation of the amine | This compound | More polar | 4:1 Hexanes:Ethyl Acetate + 1% Et3N | UV (254 nm) |
| Nucleophilic Aromatic Substitution | This compound | Varies depending on nucleophile | 7:3 Hexanes:Ethyl Acetate | UV (254 nm) |
Table 1: Recommended Starting TLC Solvent Systems for Common Reactions.
Gas Chromatography (GC) Troubleshooting Guide
GC is a powerful technique for both qualitative and quantitative analysis of reaction progress, offering higher resolution and sensitivity than TLC.
Q1: I'm seeing significant peak tailing for my aniline compound. How can I improve the peak shape?
A1: Peak tailing is a frequent problem when analyzing amines by GC and can significantly impact resolution and integration accuracy.[12]
-
Cause: Similar to TLC, the basic amine can interact with active sites (e.g., acidic silanol groups) in the GC system, particularly in the injector liner or at the head of the column.[12] This can also be caused by column contamination or degradation.[13]
-
Solution:
-
Use an Inert Flow Path: Ensure you are using a deactivated (silanized) inlet liner and a high-quality, low-bleed capillary column designed for inertness, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[14]
-
Check for Contamination: A common source of active sites is the accumulation of non-volatile sample matrix in the inlet liner or on the column.[15] Regularly replace the inlet liner and septum. If the column is contaminated, you can try trimming the first 10-20 cm from the inlet end.[13]
-
Optimize Injector Temperature: The injector temperature should be high enough to ensure complete volatilization of the analyte but not so high as to cause thermal degradation. A starting point of 250°C is reasonable for this compound.[16]
-
Consider Derivatization: In some cases, derivatizing the amine to a less polar, more stable derivative (e.g., an amide) can improve peak shape and sensitivity.
-
Q2: My retention times are shifting between runs. What is causing this instability?
A2: Consistent retention times are crucial for reliable peak identification. Shifting retention times point to instability in the chromatographic conditions.[15]
-
Cause:
-
Solution:
-
Perform a Leak Check: Systematically check for leaks at all fittings from the gas source to the detector, especially at the injector septum and column connections. An electronic leak detector is the best tool for this.
-
Verify Oven Performance: Ensure the oven is accurately reaching and holding the setpoint temperatures.
-
Condition the Column: If the column is new or has been exposed to air, condition it according to the manufacturer's instructions to remove volatile contaminants and ensure a stable baseline.[13] Ensure high-purity carrier gas with an oxygen trap is in use to prevent stationary phase degradation.
-
Q3: I'm seeing ghost peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and can interfere with the analysis.[17]
-
Cause:
-
Carryover: Residual sample from a previous injection adhering to the syringe, inlet liner, or column.[12]
-
Septum Bleed: Degradation products from the injector septum leaching into the flow path at high temperatures.[17]
-
Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or the solvent used to dissolve the sample.
-
-
Solution:
-
Implement a Thorough Wash Procedure: After each injection, thoroughly rinse the syringe with a strong solvent.
-
Run a Blank Gradient: Inject a blank solvent sample and run your analytical method. If ghost peaks appear, the contamination is likely in the system (septum, liner, or column). Replace the septum and liner first, as these are common sources of contamination.[17]
-
Use High-Quality Consumables: Use high-quality, low-bleed septa and ensure the purity of your carrier gas and solvents.
-
| Parameter | Recommended Starting Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | A standard, robust column providing good resolution for a wide range of semi-volatile compounds, including halogenated anilines.[14] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250 °C | Sufficiently high to ensure volatilization without causing thermal degradation.[16] |
| Injection Mode | Splitless (1 µL injection volume) | Recommended for trace analysis to ensure the entire sample is transferred to the column.[3] |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A general-purpose program that should provide good separation of starting material and products with varying polarities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, general-purpose detector.[16] MS provides higher sensitivity and structural information for peak identification.[3] |
Table 2: Recommended Starting GC Parameters for Method Development.
Frequently Asked Questions (FAQs)
Q: How do I prepare my reaction sample for TLC or GC analysis?
A: To prepare a sample for analysis, take a small aliquot (a few drops) from the reaction mixture using a glass capillary or pipette.[4] Dilute this aliquot with a suitable volatile solvent, such as ethyl acetate or dichloromethane, in a small vial. The dilution factor will depend on the concentration of your reaction; a 10- to 100-fold dilution is a good starting point. This prevents overloading the TLC plate or GC column.[8]
Q: My reaction is in a high-boiling solvent like DMF or DMSO. How does this affect my TLC analysis?
A: High-boiling solvents can interfere with TLC analysis, often causing the entire lane to streak or the spots to run unevenly.[9] To mitigate this, after spotting your sample on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[9]
Q: Can this compound degrade during GC analysis?
A: Yes, while generally stable, anilines can be susceptible to degradation at high temperatures, especially in the presence of active sites in the GC system. Using a well-maintained, inert system and the lowest necessary injector and oven temperatures will minimize the risk of degradation.
Q: How can I confirm the identity of a new spot on my TLC plate or a new peak in my GC chromatogram?
A: TLC and GC provide retention data (Rf and retention time), which are indicative but not definitive proof of a compound's identity. To confirm the structure of a new product, you will need to use a spectroscopic technique. For GC, coupling the instrument to a mass spectrometer (GC-MS) is the most common method, as the mass spectrum provides a molecular fingerprint of the compound.[3] For compounds isolated after TLC, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or direct elution from the silica into a mass spectrometer can be used for structural confirmation.
References
-
Cserháti, T., Bordás, B., & Szögyi, M. (n.d.). Solvent Strength and Selectivity of Some Halogenated Alkanes in TLC Separation of Ring-Substituted Aniline Derivatives. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Lee, H. B., & Peart, T. E. (n.d.). DERIVATIZATION AND GAS CHROMATOGRAPHIC DETERMINATION OF ANILINE AND CHLOROANILINES IN WATERS. Environment Canada. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
-
LCGC International. (n.d.). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Ruiz-Capillas, C., & Moral, A. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 227-233. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Ghiaci, M., & Aghabarari, B. (2010). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 2(7), 934-939. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Bhar, K. (2020). Gas chromatography troubleshooting strategy for analytical chemistry. ResearchGate. Retrieved from [Link]
-
LCGC International. (2014, February 1). Troubleshooting Real GC Problems. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
Tsiropoulos, N. G., Aplada-Sarlis, P. G., & Miliadis, G. E. (1999). Evaluation of teflubenzuron residue levels in grapes exposed to field treatments and in the must and wine produced from them. Journal of Agricultural and Food Chemistry, 47(11), 4583-4586. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. uoguelph.ca [uoguelph.ca]
- 2. Evaluation of teflubenzuron residue levels in grapes exposed to field treatments and in the must and wine produced from them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. How To [chem.rochester.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. vanderbilt.edu [vanderbilt.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [discover.restek.com]
- 16. lcms.cz [lcms.cz]
- 17. epfl.ch [epfl.ch]
Catalyst deactivation issues in cross-coupling of 2,4-Dichloro-3,5-difluoroaniline
Technical Support Center: Cross-Coupling of 2,4-Dichloro-3,5-difluoroaniline
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with the cross-coupling of this compound. This challenging substrate, characterized by its electron-deficient aromatic ring and multiple halogen substituents, presents unique hurdles in palladium-catalyzed reactions. This guide is structured to provide in-depth, field-proven insights into overcoming common issues, with a focus on catalyst deactivation and reaction optimization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, presented in a practical question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is stalling at low conversion, and I'm observing the formation of a black precipitate. What is happening and how can I fix it?
Answer:
The black precipitate you're observing is likely palladium black, which is aggregated, catalytically inactive palladium(0). This is a common mode of catalyst deactivation, particularly when working with challenging substrates. The stalling of your reaction is a direct consequence of the reduction in the concentration of the active catalyst.
Causality: The active catalytic species, typically a monoligated Pd(0) complex, is highly reactive but also unstable. In the absence of a sufficiently stabilizing ligand or when the rate of a key catalytic step (like oxidative addition) is slow, these Pd(0) species can collide and aggregate. The electron-deficient nature of this compound can sometimes slow down subsequent steps after the initial oxidative addition, increasing the lifetime of vulnerable intermediates.
Troubleshooting Protocol:
-
Ligand Selection is Crucial: For electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the Pd(0) center, preventing aggregation, and promote the challenging oxidative addition step.
-
Optimize Palladium Precatalyst and Loading:
-
Use a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure efficient generation of the active Pd(0) species.
-
While counterintuitive, sometimes slightly increasing the catalyst loading (from 1 mol% to 2-3 mol%) can help overcome deactivation by ensuring a sufficient concentration of active catalyst remains to complete the reaction.
-
-
Solvent and Base Considerations:
-
Ensure you are using anhydrous and thoroughly degassed solvents. The presence of oxygen can accelerate the decomposition of the catalyst.[3]
-
The choice of base is also critical. A base with low solubility might not be effective in the transmetalation step, slowing down the catalytic cycle and allowing for catalyst decomposition.[3] Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Question 2: In my Buchwald-Hartwig amination, I'm getting a significant amount of hydrodehalogenation (replacement of a chlorine atom with hydrogen) as a side product. How can I suppress this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings of aryl chlorides.[4] It arises from competing pathways within the catalytic cycle, often exacerbated by the choice of ligand, base, and the presence of water.
Causality: This side reaction can occur through several mechanisms, including the reaction of the arylpalladium(II) intermediate with the base or solvent, or via β-hydride elimination from certain intermediates. For electron-deficient substrates, the electronics of the system can sometimes favor these off-cycle pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Detailed Steps:
-
Ligand Choice: The ligand has a profound effect on the relative rates of productive coupling versus side reactions.
-
Action: Employ bulky biarylphosphine ligands (e.g., XPhos, SPhos). Their steric hindrance can disfavor the pathways leading to hydrodehalogenation.[1]
-
-
Base Selection: Strong, alkoxide bases (like NaOt-Bu) can sometimes promote hydrodehalogenation.
-
Action: Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
-
-
Control of Water Content: Even trace amounts of water can be a proton source for hydrodehalogenation.
-
Action: Use anhydrous solvents and reagents. If a co-solvent is needed, ensure it is dry.
-
Question 3: My reaction is sluggish, and I suspect the aniline nitrogen on my substrate is interfering with the catalyst. What are the signs of this, and what can I do?
Answer:
It is highly probable that the aniline moiety is acting as an inhibitor. The nitrogen's lone pair can coordinate to the palladium center, forming stable off-cycle complexes that are catalytically inactive or have reduced activity.[5][6] This is a known challenge when working with unprotected anilines.[7][8]
Signs of Aniline Inhibition:
-
The reaction starts but then slows down or stops completely.
-
The reaction requires higher than normal catalyst loadings to proceed.
-
The reaction is sensitive to the concentration of the aniline substrate.
Mitigation Strategies:
| Strategy | Description | Pros | Cons |
| 1. Ligand Competition | Use a strongly coordinating, bulky ligand that can outcompete the aniline for binding to the palladium center. | Single-step reaction, avoids extra synthetic steps. | May require extensive ligand screening; might not completely eliminate inhibition. |
| 2. N-Protection | Temporarily protect the aniline group with a removable protecting group (e.g., Boc, Piv). | Highly effective at preventing nitrogen coordination. | Adds two steps (protection/deprotection) to the synthesis, increasing cost and time. |
| 3. Use of Additives | Certain additives can interact with the aniline, reducing its ability to coordinate to the catalyst. | Can be a simple and effective solution. | Finding the right additive may require screening. |
Experimental Protocol: N-Boc Protection of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.), tetrahydrofuran (THF), and triethylamine (1.5 equiv.).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain the N-Boc protected aniline. This substrate is now ready for cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is oxidative addition to a C-Cl bond so difficult with this substrate? A1: The C-Cl bond is stronger and less polarizable than C-Br or C-I bonds, making it inherently less reactive towards oxidative addition by Pd(0). While the electron-withdrawing fluorine and chlorine atoms on your substrate do help to activate the C-Cl bonds to some extent, specialized catalytic systems are still required. The key is to use a highly electron-rich ligand that can increase the electron density on the palladium center, making it a better nucleophile to attack the C-Cl bond.[9]
Q2: Can I perform selective cross-coupling at one of the chlorine positions? A2: Achieving selective mono-coupling on a di-chlorinated substrate can be challenging but is often possible by carefully controlling the reaction conditions. The chlorine at the 4-position is flanked by a chlorine and a fluorine, while the chlorine at the 2-position is flanked by the aniline group and a fluorine. These different electronic and steric environments may lead to preferential reactivity.
-
Strategy: Use a slight excess of your aniline substrate (e.g., 0.8-0.9 equivalents of the coupling partner) and a lower reaction temperature to favor mono-arylation. Careful real-time monitoring of the reaction is essential to stop it before significant di-substitution occurs.
Q3: What role do the fluorine atoms play in catalyst deactivation? A3: The fluorine atoms primarily exert a strong electron-withdrawing effect, which can influence the stability of various palladium intermediates in the catalytic cycle. While C-F bond activation by palladium is generally difficult and unlikely to be a primary deactivation pathway under typical cross-coupling conditions, the overall electronic nature of the substrate can impact the rates of different steps, potentially opening up windows for catalyst decomposition.[10][11]
Q4: How does the choice of base affect catalyst stability? A4: The base plays a critical role in both the Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions.[3][12] A base that is too strong or too nucleophilic can attack the palladium complex or the ligands, leading to catalyst degradation. For instance, strong alkoxide bases can sometimes promote ligand cleavage or other side reactions. Weaker inorganic bases like carbonates or phosphates are often a safer choice for complex substrates, provided they have sufficient solubility and basicity to promote the desired reaction step.
Q5: I'm seeing a complex mixture of products. What could be the cause? A5: A complex product mixture can arise from several issues:
-
Lack of Selectivity: As discussed in Q2, you may be getting a mixture of mono- and di-coupled products.
-
Side Reactions: Hydrodehalogenation (see Troubleshooting Question 2) can lead to byproducts.
-
Homocoupling: Your boronic acid (in Suzuki coupling) or amine (in Buchwald-Hartwig) may be coupling with itself. This is often caused by the presence of oxygen.[3]
-
Substrate Degradation: Under harsh conditions (high temperature, strong base), your starting material or product may be unstable.
To address this, a systematic optimization is necessary:
-
Ensure a strictly inert atmosphere.
-
Screen different ligands, bases, and solvents.
-
Lower the reaction temperature.
-
Analyze the byproduct mixture to identify the major side reactions, which will guide your optimization efforts.
Catalyst Deactivation Pathways
Understanding the potential routes for catalyst deactivation is key to designing robust reaction conditions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ikm.org.my [ikm.org.my]
Validation & Comparative
The Strategic Value of 2,4-Dichloro-3,5-difluoroaniline in Modern Drug Discovery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, the choice of a single building block can dictate the success or failure of a therapeutic candidate. Halogenated anilines, in particular, have emerged as pivotal components in the medicinal chemist's toolkit, offering a powerful means to modulate the physicochemical and pharmacological properties of a molecule. Among these, 2,4-Dichloro-3,5-difluoroaniline stands out as a unique and strategically valuable synthon. This guide provides an in-depth comparison of this compound with other aniline-based building blocks, supported by experimental data and synthetic considerations, to illuminate its potential in crafting next-generation therapeutics, particularly in the realm of kinase inhibitors.
The Aniline Moiety: A Double-Edged Sword in Drug Design
Anilines are prevalent structural motifs in a vast number of approved drugs and clinical candidates. Their synthetic versatility and ability to form key interactions with biological targets make them attractive starting points for drug discovery campaigns. However, the aniline ring is not without its liabilities. It is often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and reduced bioavailability.[1] Furthermore, the metabolism of anilines can sometimes generate reactive metabolites, giving rise to toxicity concerns.[1]
This metabolic instability has driven medicinal chemists to explore various strategies to mitigate these risks. One of the most successful approaches has been the strategic introduction of halogen atoms onto the aniline ring.
The Halogen Effect: Fine-Tuning Molecular Properties
The incorporation of halogens, particularly fluorine and chlorine, into a drug molecule can profoundly influence its properties in several ways:
-
Metabolic Blocking: Halogen atoms can be strategically placed at sites of metabolic vulnerability to block oxidative metabolism, thereby increasing the drug's half-life and exposure.[2]
-
Modulation of pKa: The electron-withdrawing nature of halogens lowers the pKa of the aniline nitrogen. This can be crucial for optimizing a compound's solubility, permeability, and target engagement.[3]
-
Enhanced Target Affinity: Halogen atoms can participate in favorable interactions with the target protein, such as halogen bonding, which can enhance binding affinity and potency.
-
Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, and ability to cross cell membranes. Judicious use of halogens is necessary to maintain a balance between permeability and aqueous solubility.[3]
The unique substitution pattern of this compound, with its combination of both chlorine and fluorine atoms, offers a multi-faceted approach to leveraging these effects.
A Tale of Two Kinase Inhibitors: The Case for Strategic Halogenation
To understand the practical implications of choosing a specific halogenated aniline, we can examine the structure of the approved MEK inhibitor, Trametinib.
Trametinib: The Role of 2-Fluoro-4-iodoaniline
Initial investigations might lead one to believe that a complex building block like this compound would be a key component in sophisticated kinase inhibitors. However, the synthesis of Trametinib actually utilizes a different halogenated aniline: 2-fluoro-4-iodoaniline .[4][5] The iodine atom in this building block serves a critical role in the drug's interaction with the MEK protein.[6]
While not the focus of this guide, the choice of 2-fluoro-4-iodoaniline in Trametinib highlights the principle of "the right tool for the right job" in drug design. The specific halogen and its position are chosen to optimize a multitude of factors simultaneously.
Lifirafenib: A Case for Polychlorinated Moieties
While the detailed synthesis of the RAF/EGFR inhibitor Lifirafenib (BGB-283) is not as widely published, its clinical activity in treating various cancers underscores the continued importance of halogenated building blocks in this therapeutic area.[1][4][6] The exploration of diverse halogenation patterns on the aniline ring is a common strategy in the development of kinase inhibitors to improve potency and overcome resistance.
Comparative Analysis: this compound vs. Other Building Blocks
Table 1: Physicochemical Properties of Selected Aniline Building Blocks
| Compound | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | pKa (Predicted) |
| Aniline | 93.13 | 184 | -6 | 4.6 |
| 2,4-Dichloroaniline | 162.02 | 245 | 59-62 | 2.0 |
| 3,5-Difluoroaniline | 129.11 | 186-188 | 36-39 | 2.5 |
| 2-Fluoro-4-iodoaniline | 237.01 | 105-107 (at 15 mmHg) | 48-52 | ~3.0 |
| This compound | 197.99 | 268.1 | 75 | ~1.15 |
Data compiled from various sources. pKa values are estimates and can vary with the prediction method.
The data in Table 1 illustrates the significant impact of halogenation on the physicochemical properties of aniline. The presence of four halogen atoms in this compound results in a substantially lower predicted pKa compared to other anilines. This reduced basicity can be advantageous in several ways:
-
Reduced Off-Target Effects: Highly basic compounds are more likely to interact with off-target proteins, such as hERG, leading to cardiotoxicity.
-
Improved Cell Permeability: By reducing the extent of protonation at physiological pH, a lower pKa can lead to improved cell membrane permeability.
The combination of both chlorine and fluorine provides a unique lipophilicity profile. While chlorine generally contributes more to lipophilicity than fluorine, the overall effect is a balance that can be fine-tuned to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthetic Utility and Experimental Protocols
The reactivity of this compound in common cross-coupling reactions is a key consideration for its utility in drug discovery. The presence of multiple halogen atoms offers the potential for selective functionalization, although this can also present challenges in controlling regioselectivity.
Workflow for Incorporating Halogenated Anilines into a Kinase Inhibitor Scaffold
The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using a halogenated aniline building block via a Buchwald-Hartwig amination reaction.
Sources
- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy Unveiled: A Comparative Analysis of Pesticides Derived from 2,4-Dichloro-3,5-difluoroaniline Precursors and Novel Alternatives
For professionals in agrochemical research and development, the quest for more effective and targeted pesticides is a continuous endeavor. This guide provides an in-depth comparative analysis of the efficacy of Teflubenzuron, an insecticide synthesized from a precursor of 2,4-Dichloro-3,5-difluoroaniline, alongside two modern pesticides with distinct modes of action: the fungicide Fluoxapiprolin and the nematicide Tioxazafen. This analysis is grounded in experimental data to offer a clear perspective on their performance and potential applications.
Introduction to the Active Ingredients
Teflubenzuron , a member of the benzoylurea class of insecticides, disrupts the molting process in insect larvae by inhibiting chitin synthesis. Its synthesis involves the use of 3,5-dichloro-2,4-difluoroaniline, which is prepared from 3,5-dichloro-2,4-difluoronitrobenzene. This targeted mode of action makes it particularly effective against a wide range of lepidopteran and coleopteran pests.
Fluoxapiprolin is a novel fungicide belonging to the piperidinyl-thiazole-isoxazoline chemical class. It offers a unique mode of action by inhibiting the oxysterol-binding protein (OSBP), a critical component in the lipid metabolism and membrane trafficking of oomycete pathogens.
Tioxazafen represents a newer class of nematicides with a disubstituted oxadiazole structure. It acts by disrupting the ribosomal activity of nematodes, a mode of action distinct from many conventional nematicides, providing a valuable tool for resistance management.
Mechanism of Action: A Visual Guide
A fundamental understanding of a pesticide's mechanism of action is crucial for its effective and sustainable use. The following diagrams illustrate the distinct pathways through which Teflubenzuron, Fluoxapiprolin, and Tioxazafen exert their effects.
Caption: Mechanism of action for Teflubenzuron.
Caption: Mechanism of action for Fluoxapiprolin.
Caption: Mechanism of action for Tioxazafen.
Comparative Efficacy: Experimental Data
The following tables summarize the efficacy of Teflubenzuron, Fluoxapiprolin, and Tioxazafen against key pests in comparison to other commercially available pesticides.
Teflubenzuron: Insecticidal Efficacy
Target Pest: Diamondback Moth (Plutella xylostella)
| Insecticide | Class | Application Rate | Larval Mortality (%) | Reference |
| Teflubenzuron | Benzoylurea (IGR) | Sublethal Dose | Significant mortality and reduced fitness | [1] |
| Lufenuron | Benzoylurea (IGR) | 60 g a.i./ha | 71.45 - 74.80 | [2] |
| Emamectin Benzoate | Avermectin | 0.4 g/L | 90.8 | [3] |
| Chlorantraniliprole | Diamide | 0.5 ml/L | High | [4] |
Target Pest: Beet Armyworm (Spodoptera exigua)
| Insecticide | Class | LC50 (mg/L) | Exposure Time | Reference |
| Teflubenzuron | Benzoylurea (IGR) | Not specified | Not specified | |
| Chlorantraniliprole | Diamide | 2.781 | 48 hours | [5] |
| Bifenthrin | Pyrethroid | >1000 (resistant) | Not specified | [6] |
Fluoxapiprolin: Fungicidal Efficacy
Target Pathogen: Late Blight (Phytophthora infestans) on Tomato
| Fungicide | Class | Application Rate (g a.i./ha) | Disease Control (%) | Yield Gain (%) | Reference |
| Fluoxapiprolin | OSBPI | 20 | 75.6 - 77.6 | 48.8 - 63.2 | [7] |
| Azoxystrobin | Strobilurin | 125 | Lower than Fluoxapiprolin | Not specified | [7] |
| Mancozeb | Dithiocarbamate | 1500 | Lower than Fluoxapiprolin | Not specified | [7] |
| Mandipropamid | Carboxylic Acid Amide | Not specified | EC50: 0.01 - 0.03 µg/ml | Not specified | [8] |
Tioxazafen: Nematicidal Efficacy
Target Pest: Root-Knot Nematode (Meloidogyne incognita)
| Nematicide | Class | EC50 (µg/ml) - Motility | Exposure Time | Reference |
| Tioxazafen | Oxadiazole | 47.15 | 48 hours | [9] |
| Abamectin | Avermectin | 1.56 | 2 hours | |
| Fluopyram | Pyridinylethylbenzamide | 1.2 | 24 hours | [9] |
Target Pest: Reniform Nematode (Rotylenchulus reniformis)
| Nematicide | Class | EC50 (µg/ml) - Motility | Exposure Time | Reference |
| Tioxazafen | Oxadiazole | 47.25 | 48 hours | [9] |
| Abamectin | Avermectin | 32.9 | 2 hours | |
| Fluopyram | Pyridinylethylbenzamide | 1.97 | Not specified | [9] |
Experimental Protocols: A Guide to Efficacy Testing
Reproducible and standardized methodologies are paramount for the accurate assessment of pesticide efficacy. The following protocols outline the procedures for evaluating the insecticidal, fungicidal, and nematicidal properties of the discussed active ingredients.
Insecticide Efficacy against Plutella xylostella (Leaf-Dip Bioassay)
Caption: Workflow for insecticide efficacy testing.
Methodology:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test insecticide in distilled water. A control group with water only should be included.
-
Leaf Disc Treatment: Dip cabbage leaf discs (approximately 5 cm in diameter) into each test solution for 10 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on a clean, non-absorbent surface to air dry.
-
Bioassay Setup: Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Insect Infestation: Introduce 10-15 second-instar larvae of P. xylostella into each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment at 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: After 96 hours, record the number of dead larvae in each Petri dish. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Fungicide Efficacy against Phytophthora infestans (Detached Leaf Assay)
Caption: Workflow for fungicide efficacy testing.
Methodology:
-
Plant Material: Use fully expanded, healthy tomato leaflets from plants grown under controlled conditions.
-
Fungicide Application: Prepare a range of fungicide concentrations. Apply the solutions to the abaxial surface of the leaflets until runoff. A control group treated with water should be included.
-
Drying: Allow the treated leaflets to air dry for approximately 2 hours.
-
Assay Setup: Place the leaflets, adaxial side up, on a moistened filter paper in a Petri dish or a multi-well plate to maintain high humidity.
-
Inoculation: Place a 10 µL drop of a P. infestans zoospore suspension (e.g., 5 x 10^4 spores/mL) onto the center of each leaflet.
-
Incubation: Incubate the plates in the dark at 18-20°C for 5-7 days.
-
Disease Assessment: Measure the diameter of the necrotic lesions on each leaflet. The percentage of disease control can be calculated relative to the lesion size in the control group.
Nematicide Efficacy against Meloidogyne incognita (In Vitro Motility Assay)
Caption: Workflow for nematicide efficacy testing.
Methodology:
-
Nematode Culture: Collect second-stage juveniles (J2) of M. incognita from infected tomato roots.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test nematicide in a suitable solvent (e.g., water with a small amount of acetone).
-
Exposure: In a 96-well microtiter plate, add approximately 100 J2 nematodes to each well containing the different nematicide concentrations.
-
Incubation: Incubate the plates at 25°C.
-
Motility Assessment: At 24 and 48 hours, observe the nematodes under an inverted microscope. Nematodes that are straight and do not move when probed with a fine needle are considered dead or immobile.
-
Data Analysis: Calculate the percentage of immobile nematodes for each concentration and determine the EC50 (effective concentration for 50% immobilization) using appropriate statistical software.
Conclusion
This guide provides a comparative overview of the efficacy of Teflubenzuron, a pesticide derived from a precursor of this compound, and two other novel pesticides, Fluoxapiprolin and Tioxazafen. The experimental data presented highlights the distinct strengths of each active ingredient against specific pests. Teflubenzuron remains a valuable tool for managing key lepidopteran and coleopteran pests through its unique mode of action. Fluoxapiprolin demonstrates excellent control of oomycete pathogens like late blight, while Tioxazafen offers a new and effective solution for nematode management. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further explore the potential of these and other novel pesticide candidates. A thorough understanding of the mechanism of action, efficacy, and appropriate testing methodologies is essential for the development and deployment of sustainable and effective pest management strategies.
References
-
Dose optimization and field efficacy of OSBPI fungicide fluoxapiprolin against late blight disease of tomato under field conditions. (2025). ResearchGate. [Link]
- Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans in 2019. (n.d.).
- Sublethal effects of lufenuron on the dlamondback moth, plutella xylostella (LlNNAEUS). (2025).
-
Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis. (2022). Journal of Nematology. [Link]
-
Tioxazafen performance as seed treatment for nematode control in corn... (n.d.). ResearchGate. [Link]
-
Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis. (2022). Journal of Nematology. [Link]
-
Efficacy of different fungicides against tomato late blight disease. (n.d.). Makerere University. [Link]
- Comparative efficacy of oxathiapiprolin-based fungicides in controlling late blight in field-grown potatoes induced by mixed mefenoxam-sensitive and resistant genotypes of Phytophthora infestans. (2024).
-
Oxathiapiprolin-based fungicides provide enhanced control of tomato late blight induced by mefenoxam-insensitive Phytophthora infestans. (2018). PLOS ONE. [Link]
-
Oxathiapiprolin-based fungicides provide enhanced control of tomato late blight induced by mefenoxam-insensitive Phytophthora infestans. (2018). PubMed. [Link]
-
Effective control of two genotypes of Phytophthora infestans in the field by three oxathiapiprolin fungicidal mixtures. (2021). PLOS ONE. [Link]
-
(PDF) Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis. (2022). ResearchGate. [Link]
-
Tioxazafen | New Active Ingredient Review. (n.d.). Minnesota Department of Agriculture. [Link]
-
Tioxazafen: A New Broad-Spectrum Seed Treatment Nematicide. (2015). ResearchGate. [Link]
- Managing Nematodes in Corn and Soybean. (2024). Indiana CCA.
-
Efficacy of Selected Insecticides Against the Beet Armyworm Spodoptera Exigua - Field and Laboratory Evaluations. (n.d.). The National Cotton Council. [Link]
-
Effects of LC50 chlorantraniliprole using different application methods on adult Spodoptera exigua and across generations. (2025). Frontiers in Physiology. [Link]
-
Comparative Efficacy of Newer Insecticides against Plutella xylostella and Spodoptera litura on Cauliflower under Laboratory Con. (2019). Indian Journal of Pure & Applied Biosciences. [Link]
-
Lethal, Sub-Lethal and Trans-Generational Effects of Chlorantraniliprole on Biological Parameters, Demographic Traits, and Fitness Costs of Spodoptera frugiperda (Lepidoptera: Noctuidae). (2022). Insects. [Link]
-
Teflubenzuron Toxicity Impact and Resistance Consequences on Plutella xylostella L. (Lepidoptera: Plutellidae) Fitness. (2022). Asian Journal of Research and Review in Agriculture. [Link]
- Field resistance of Plutella xylostella (Lepidoptera: Plutellidae) to lufenuron: Inheritance and lack of cross-resistance to methoxyfenozide. (2025).
-
Effective control of two genotypes of Phytophthora infestans in the field by three oxathiapiprolin fungicidal mixtures. (2021). Bar-Ilan University Research Authority. [Link]
-
From Pathogen to Protection: Integrated Disease Management Strategies for Tomato Late Blight. (2024). Journal of Pure and Applied Microbiology. [Link]
-
Comparative efficacy of oxathiapiprolin-based fungicides in controlling late blight in field-grown potatoes induced by mixed mefenoxam-sensitive and resistant genotypes of Phytophthora infestans. (2024). Co-Lab. [Link]
-
Comparative Efficacy of Synthetic Insecticides and Botanical Extracts against Diamondback Moth (Plutella Xylostella). (2014). SciSpace. [Link]
-
Effects of chlorantraniliprole on development and reproduction of beet armyworm, Spodoptera exigua (Hubner). (2011). ResearchGate. [Link]
-
Spodoptera exigua (Hubner) (Lepidoptera: Noctuidae) Fitness and Resistance Stability to Diamide and Pyrethroid Insecticides in the United States. (2022). MDPI. [Link]
- ABAMECTIN AS A SEED TREATMENT FOR CONTROLLING Meloidogyne incognita AND Rotylenchulus reniformis. (n.d.). OAKTrust.
-
Evaluation of Meloidogyne incognita and Rotylenchulus reniformis nematode resistant cotton cultivars with supplemental. (n.d.). Auburn University Electronic Theses and Dissertations. [Link]
-
Comparative biological activity of abamectin formulations on root-knot nematodes (Meloidogyne spp.) infecting cucumber plants: in vivo and in vitro. (2023). Scientific Reports. [Link]
- Synthesis method of 3, 5-dichloro-2, 4-difluoronitrobenzene and pyrifluran. (n.d.).
-
The Chemical Profile of 3,5-Dichloro-2,4-difluoroaniline: Properties and Uses. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Tioxazafen: A New Broad-Spectrum Seed Treatment Nematicide. (2015). ACS Symposium Series. [Link]
-
The Teflubenzuron Mode of Action: A Deep Dive into Chitin Synthesis Inhibition. (n.d.). [Source organization not provided]. [Link]
-
Teflubenzuron for Insect Pest Control: A Comprehensive Review of Applications. (n.d.). [Source organization not provided]. [Link]
-
TEFLUBENZURON (190) The first draft was prepared by Dr Guibiao Ye, Institute for the Control of Agrochemicals, Ministry of Agric. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Teflubenzuron. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Teflubenzuron Toxicity Impact and Resistance Consequences on Plutella xylostella L. (Lepidoptera: Plutellidae) Fitness. (2022). Asian Journal of Research and Review in Agriculture. [Link]
-
Determining the Efficacy of selected insecticides against diamond back moth (Plutella. (n.d.). [Source organization not provided]. [Link]
Sources
- 1. jagriculture.com [jagriculture.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Lethal, Sub-Lethal and Trans-Generational Effects of Chlorantraniliprole on Biological Parameters, Demographic Traits, and Fitness Costs of Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 8. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Validation of the bioactivity of 2,4-Dichloro-3,5-difluoroaniline derivatives
A Senior Application Scientist's Guide to Validating the Bioactivity of 2,4-Dichloro-3,5-difluoroaniline Derivatives
In the landscape of contemporary drug discovery and agrochemical research, halogenated anilines serve as pivotal structural motifs. The strategic incorporation of chlorine and fluorine atoms onto an aniline scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive framework for validating the bioactivity of a specific subclass, this compound derivatives, with a focus on their potential antimicrobial and anticancer applications.
This document is structured to provide not just protocols, but the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to bioactivity assessment. We will explore comparative analyses against established compounds and present detailed methodologies for researchers, scientists, and drug development professionals.
Part 1: Antimicrobial Activity Validation
Derivatives of halogenated anilines have demonstrated significant potential as antimicrobial agents. The presence of multiple halogen substituents can enhance their ability to disrupt microbial cell membranes or inhibit essential enzymes. A common strategy to unlock the therapeutic potential of anilines is their incorporation into heterocyclic systems, such as oxadiazoles, which are known for their broad-spectrum biological activities.
Comparative Framework: Dichloro-fluoroaniline Derivatives vs. Standard Antibiotics
To establish the efficacy of novel this compound derivatives, a direct comparison against well-characterized antibiotics and antifungals is imperative. Based on literature precedents for similar compounds, such as 2,4-dichloro-5-fluorophenyl containing oxadiazoles, a logical starting point is to assess activity against a panel of clinically relevant bacteria and fungi.[1]
Table 1: Representative Antimicrobial Activity of Halogenated Aniline Derivatives
| Compound Class | Test Organism | Activity Metric (MIC in µg/mL) | Reference Compound | Activity Metric (MIC in µg/mL) |
| 2,4-dichloro-5-fluorophenyl oxadiazoles | S. aureus | 12.5 - 50 | Ciprofloxacin | 25 |
| E. coli | 25 - 100 | Ciprofloxacin | 50 | |
| C. albicans | 12.5 - 50 | Fluconazole | 25 | |
| A. niger | 25 - 100 | Fluconazole | 50 | |
| Trifluoro-anilines | V. parahaemolyticus | 50 - 100 | - | - |
| V. harveyi | 50 - 100 | - | - |
Note: Data is compiled from studies on structurally related compounds to provide a baseline for comparison.[1] MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound. This protocol is based on the broth microdilution method, which is a reliable and high-throughput approach.
Rationale: This method allows for the simultaneous testing of multiple concentrations of a derivative against different microbial strains in a 96-well plate format. The inclusion of positive and negative controls is critical for validating the results of each assay run. The colorimetric indicator, resazurin, provides a clear visual endpoint by changing color in response to cellular metabolic activity.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungi (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB) overnight at 37°C and 30°C, respectively.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in the appropriate broth (MHB or SDB) in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
-
Assay Execution:
-
Add 100 µL of the microbial inoculum to each well containing 100 µL of the diluted compound.
-
Include control wells:
-
Positive Control: Inoculum with broth and DMSO (no compound).
-
Negative Control: Broth only (no inoculum).
-
Reference Control: Inoculum with a standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).
-
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 48 hours for fungi.
-
-
Data Analysis:
-
After incubation, add 20 µL of a resazurin solution (0.015% w/v) to each well and incubate for an additional 2-4 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).
-
Visualization of Antimicrobial Testing Workflow
Caption: Workflow for MIC determination.
Part 2: Anticancer Activity Validation
The unique electronic properties imparted by chlorine and fluorine atoms make halogenated anilines attractive scaffolds for the design of anticancer agents. These compounds can be derivatized to interact with various biological targets involved in cancer cell proliferation and survival. For instance, fluorophenyl-substituted 1,3,4-thiadiazole derivatives have shown promise against estrogen-dependent breast cancer cell lines like MCF-7.[2]
Comparative Framework: Dichloro-fluoroaniline Derivatives vs. Standard Chemotherapeutics
A crucial step in validating the anticancer potential of novel this compound derivatives is to compare their cytotoxic effects against a panel of human cancer cell lines alongside a standard chemotherapeutic agent, such as doxorubicin. This provides a benchmark for their potency and selectivity.
Table 2: Representative Anticancer Activity of Halogenated Phenyl Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC50 in µM) | Reference Compound | Activity Metric (IC50 in µM) |
| Fluorophenyl-substituted 1,3,4-thiadiazoles | MCF-7 (Breast) | ~52-55 | Doxorubicin | ~0.5-1.5 |
| MDA-MB-231 (Breast) | > 100 | Doxorubicin | ~0.5-1.5 | |
| Ciminalum–thiazolidinone hybrids | AGS (Gastric) | ~1.57 (GI50) | - | - |
| DLD-1 (Colon) | ~1.57 (GI50) | - | - |
Note: Data is compiled from studies on structurally related compounds.[2][3] IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are common metrics for cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and widely used method for screening the cytotoxic potential of novel compounds.
Rationale: This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This allows for the quantitative determination of a compound's effect on cell proliferation.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions in culture media to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Replace the media in the cell plates with media containing the diluted compounds. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay and Data Acquisition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualization of Anticancer Testing Workflow
Caption: Workflow for MTT cell viability assay.
Part 3: Investigating the Mechanism of Action
Identifying the molecular target and mechanism of action is a critical step in the validation of any bioactive compound. For derivatives of this compound, several potential mechanisms can be hypothesized based on related structures. For example, Teflubenzuron, which contains a related aniline moiety, is known to be an insect growth regulator that inhibits chitin synthesis.[4] Other halogenated compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR) in parasites.[5]
A systematic approach is required to elucidate the specific mechanism of a novel derivative.
Conceptual Workflow for Target Identification
The following workflow outlines a logical progression from initial screening to target validation.
Caption: Conceptual workflow for MoA studies.
Explanation of the Workflow:
-
Initial Screening & Hypothesis Generation: The process begins with the phenotypic screening data obtained from the antimicrobial and anticancer assays. Computational tools can then be used to predict potential protein targets based on the chemical structure of the derivative. This leads to a set of hypotheses about the mechanism of action.
-
Target Validation:
-
Biochemical Assays: If the hypothesized target is an enzyme (e.g., DHFR), in vitro enzyme inhibition assays are performed to determine if the compound directly interacts with and inhibits the purified protein.
-
Cell-based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within a cellular context.
-
Genetic Approaches: Modulating the expression of the putative target protein in cells (e.g., via CRISPR or siRNA) and observing changes in sensitivity to the compound can provide strong evidence for a specific mechanism.
-
-
Pathway Analysis: Once the direct target is validated, further experiments are conducted to understand the downstream consequences of target inhibition. This includes analyzing changes in the expression and activity of proteins in the relevant signaling pathway.
By following this structured and multi-faceted approach, researchers can rigorously validate the bioactivity of novel this compound derivatives, paving the way for their potential development as new therapeutic or agrochemical agents.
References
-
Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles. European Journal of Medicinal Chemistry. [Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
-
Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Medicines for Malaria Venture. [Link]
-
The Chemical Profile of 3,5-Dichloro-2,4-difluoroaniline: Properties and Uses. Wat-Chems. [Link]
Sources
- 1. Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates | Medicines for Malaria Venture [mmv.org]
A Spectroscopic Guide to Differentiating 2,4-Dichloro-3,5-difluoroaniline Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise identification and characterization of chemical intermediates are paramount. Halogenated anilines, in particular, serve as versatile building blocks, but their synthesis can often yield a mixture of positional isomers. Distinguishing between these isomers is a critical quality control step, ensuring the desired reactivity, biological activity, and safety profile of the final product. This guide provides an in-depth spectroscopic comparison of 2,4-Dichloro-3,5-difluoroaniline and its key positional isomers, offering a practical framework for their unambiguous identification.
This technical guide eschews a rigid template, instead focusing on the nuanced spectroscopic differences that arise from the varied placement of chloro and fluoro substituents on the aniline ring. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining the theoretical underpinnings of the expected spectral variations and providing practical, self-validating experimental protocols.
The Isomeric Landscape
The focus of this guide is this compound and its primary positional isomers. Understanding the substitution pattern is the first step in predicting and interpreting their spectroscopic signatures. The isomers considered in this comparison are:
-
Isomer 1: this compound
-
Isomer 2: 2,5-Dichloro-3,4-difluoroaniline
-
Isomer 3: 2,6-Dichloro-3,5-difluoroaniline
-
Isomer 4: 3,5-Dichloro-2,4-difluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to their local electronic environment, which is directly influenced by the positions of the electronegative halogen substituents.
¹H NMR Spectroscopy: Probing the Aromatic Proton
The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum provide a clear fingerprint for each isomer. The electron-withdrawing nature of both chlorine and fluorine atoms will generally shift the aromatic proton signals downfield (to a higher ppm value).
Predicted ¹H NMR Data
| Isomer | Predicted Chemical Shift (ppm) & Multiplicity | Rationale |
| 1: this compound | ~7.0-7.5 (s, 1H) | A single aromatic proton is present, flanked by two halogen atoms. The lack of adjacent protons would result in a singlet. |
| 2: 2,5-Dichloro-3,4-difluoroaniline | ~6.8-7.3 (s, 1H) | Similar to Isomer 1, a single aromatic proton will appear as a singlet. The precise chemical shift will differ due to the altered positions of the halogens. |
| 3: 2,6-Dichloro-3,5-difluoroaniline | ~6.9-7.4 (s, 1H) | Again, a singlet is expected for the lone aromatic proton. The symmetrical placement of the chloro groups flanking the amino group will have a distinct electronic effect. |
| 4: 3,5-Dichloro-2,4-difluoroaniline | ~6.7-7.2 (s, 1H) | This isomer also presents a single aromatic proton, which will be observed as a singlet. The chemical shift will be influenced by the ortho and para fluorine atoms. |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially when subtle differences in chemical shifts are the primary means of differentiation. Deuterated chloroform (CDCl₃) is a common solvent, but for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may influence the chemical shift of the -NH₂ protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The number of distinct carbon signals reveals the symmetry of the isomer, while the chemical shifts are indicative of the electronic environment of each carbon atom. Carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet.
Predicted ¹³C NMR Data Highlights
| Isomer | Key Differentiating Features |
| 1: this compound | Six distinct aromatic carbon signals are expected. Two of these will be doublets with large ¹JCF coupling constants. |
| 2: 2,5-Dichloro-3,4-difluoroaniline | Six unique aromatic carbon signals. Two carbons will show large ¹JCF couplings. |
| 3: 2,6-Dichloro-3,5-difluoroaniline | Due to symmetry, only four distinct aromatic carbon signals are expected. Two of these will be doublets with large ¹JCF couplings. |
| 4: 3,5-Dichloro-2,4-difluoroaniline | Symmetry will result in four unique aromatic carbon signals. Two of these will be doublets with large ¹JCF couplings. |
Trustworthiness of the Protocol: A standard proton-decoupled ¹³C NMR experiment is typically sufficient. However, for unambiguous assignment of carbons, especially in cases of signal overlap, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments correlate carbon signals with their attached protons (HSQC) or with protons that are two or three bonds away (HMBC), providing a robust method for piecing together the molecular structure.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for differentiating fluorinated isomers. The chemical shift of a fluorine nucleus is highly dependent on its position on the aromatic ring and the nature of the adjacent substituents.
Predicted ¹⁹F NMR Data
| Isomer | Predicted Chemical Shift Range (ppm) | Rationale |
| 1: this compound | Two distinct fluorine signals. | The two fluorine atoms are in different chemical environments. |
| 2: 2,5-Dichloro-3,4-difluoroaniline | Two distinct fluorine signals. | The two fluorine atoms are in non-equivalent positions. |
| 3: 2,6-Dichloro-3,5-difluoroaniline | One fluorine signal. | The two fluorine atoms are chemically equivalent due to the molecule's symmetry. |
| 4: 3,5-Dichloro-2,4-difluoroaniline | Two distinct fluorine signals. | The two fluorine atoms are in different chemical environments. |
Authoritative Grounding: The chemical shifts in ¹⁹F NMR are influenced by both inductive and resonance effects of the other substituents on the ring. For instance, electron-donating groups tend to cause an upfield shift (more negative ppm value), while electron-withdrawing groups lead to a downfield shift. The presence of other halogens can have a more complex influence, and empirical data from similar structures is often used for prediction.[1]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. While all isomers will show characteristic absorptions for the N-H and aromatic C-H and C=C bonds, the key to differentiation lies in the fingerprint region, particularly the C-Cl and C-F stretching frequencies.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Two bands for a primary amine, typically sharp. |
| Aromatic C-H Stretch | 3000-3100 | Usually weak to medium intensity. |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands of variable intensity. |
| C-F Stretch | 1100-1400 | Strong absorption. The exact position is sensitive to the substitution pattern. |
| C-Cl Stretch | 600-850 | Strong to medium absorption. The position can vary depending on the substitution pattern. |
Expertise and Experience: The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can also be diagnostic of the substitution pattern on the aromatic ring. While complex in these highly substituted systems, subtle differences in this region can provide corroborating evidence for a particular isomeric structure.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the molecular ion peak (M⁺) will be the same. However, the relative abundances of the fragment ions can differ, providing clues to the isomeric structure.
Predicted Fragmentation Pathways
-
Molecular Ion (M⁺): All isomers will have a molecular ion peak at m/z 197 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F). The presence of two chlorine atoms will result in a characteristic isotopic pattern with M+2 and M+4 peaks in an approximate ratio of 100:65:10.
-
Loss of Cl: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine atom, leading to a fragment at m/z 162.
-
Loss of HF: The elimination of a molecule of hydrogen fluoride can also occur, resulting in a fragment at m/z 177.
-
Loss of HCN: Fragmentation of the aniline ring can lead to the loss of HCN, giving a fragment at m/z 170.
Self-Validating System: High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecular ion and its fragments, providing an extra layer of confidence in the identification. The accurate mass measurement can distinguish between ions of the same nominal mass but different elemental formulas.
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λmax) and molar absorptivity (ε) are influenced by the substitution pattern on the aromatic ring. Halogen substituents can cause a bathochromic (red) shift in the absorption bands of aniline.
Predicted UV-Vis Absorption
All isomers are expected to exhibit two primary absorption bands, similar to aniline:
-
π → π* transition: Around 230-250 nm.
-
n → π* transition: A weaker band around 280-300 nm.
The precise λmax values will vary between the isomers due to the different electronic effects of the substituents in their respective positions. These differences are often subtle and may require a high-resolution spectrophotometer and careful comparison with reference standards.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 10-20 mg of the aniline isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Gently agitate the vial to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
General Procedure for Acquiring Spectroscopic Data
The following diagram outlines a logical workflow for the spectroscopic analysis of the dichlorodifluoroaniline isomers.
Caption: A typical workflow for the spectroscopic identification of dichlorodifluoroaniline isomers.
Conclusion
The differentiation of this compound and its positional isomers is a challenge that can be confidently addressed through a systematic and multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from NMR, IR, MS, and UV-Vis spectroscopy that allows for unambiguous isomer identification. This guide provides the foundational knowledge and practical protocols to empower researchers in their analytical endeavors, ensuring the quality and integrity of their chemical entities.
References
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
- Kasler, F. (1973). Quantitative Analysis by NMR Spectroscopy. Academic Press.
Sources
A Senior Application Scientist's Comparative Guide to HPLC-MS/MS Analysis of Dichloroaniline Metabolites
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental and occupational health, as well as in the synthesis of pharmaceuticals and agrochemicals, dichloroanilines (DCAs) represent a class of compounds demanding rigorous analytical scrutiny.[1] As metabolites of widely used herbicides and fungicides, their presence in biological matrices serves as a critical biomarker for exposure assessment.[2][3] This guide provides an in-depth, objective comparison of methodologies for the determination of DCA metabolites using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), grounded in experimental data and field-proven insights.
The Analytical Imperative: Why Dichloroaniline Metabolites?
Dichloroaniline isomers, such as 3,4-DCA and 3,5-DCA, are the primary metabolites of several phenylurea herbicides and dicarboximide fungicides.[2][4] Their toxicological profiles, which can exceed that of the parent compounds, necessitate sensitive and specific analytical methods for their quantification in biological samples, most commonly urine.[2][4] HPLC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity and selectivity.
Strategic Sample Preparation: A Comparative Analysis
The journey to accurate quantification begins with meticulous sample preparation. The primary objectives are to isolate the DCA metabolites from the complex urinary matrix, minimize interfering substances, and concentrate the analytes to detectable levels. Two principal techniques dominate this crucial first step: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that partitions analytes between two immiscible liquid phases. For DCA metabolites, which are aromatic amines, the choice of an appropriate organic solvent and pH adjustment of the aqueous sample are critical.
-
Expert Insight: Toluene is a frequently employed solvent for the extraction of DCAs.[5] The efficiency of LLE is highly dependent on the partition coefficient of the analytes, which can be manipulated by adjusting the pH of the urine sample. Basic hydrolysis is often performed on urine samples to break down conjugates and metabolites of the parent pesticides into their corresponding dichloroanilines.[3][5]
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively retain analytes from a liquid sample, followed by elution with a suitable solvent. This technique offers several advantages over LLE, including higher analyte recovery, reduced solvent consumption, and amenability to automation.
-
Expert Insight: For the analysis of DCA metabolites, mixed-mode SPE cartridges, such as those combining reversed-phase and ion-exchange functionalities, can provide excellent cleanup by removing both nonpolar and charged interferences from the urine matrix.[6] A study on urinary biomarkers of xylene exposure demonstrated the effectiveness of mixed-mode strong anion exchange SPE for reducing matrix effects.[6]
Head-to-Head Comparison of Sample Preparation Techniques
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Field-Proven Rationale |
| Analyte Recovery | Generally lower and more variable. | Typically higher and more reproducible.[6] | SPE offers more specific interactions between the analyte and the sorbent, leading to more efficient extraction. |
| Matrix Effect | Can be significant due to co-extraction of interfering compounds. | Generally lower due to more selective cleanup.[6] | The ability to use specific wash steps in SPE helps to remove matrix components that can cause ion suppression or enhancement in the MS source.[7][8] |
| Solvent Consumption | High. | Low. | SPE protocols are designed to use minimal solvent volumes, making it a more environmentally friendly and cost-effective option. |
| Throughput | Low, not easily automated. | High, readily automated. | The use of 96-well SPE plates allows for the simultaneous processing of multiple samples, significantly increasing throughput. |
Chromatographic Separation: The Art of Resolution
The heart of the HPLC-MS/MS method is the chromatographic separation of the target analytes from each other and from co-eluting matrix components. The choice of the stationary phase (column chemistry) is paramount for achieving the desired resolution and peak shape.
The Workhorse: C18 Reversed-Phase Columns
C18 columns, with their long alkyl chains, are the most widely used stationary phases in reversed-phase chromatography.[9] They provide excellent retention for nonpolar and moderately polar compounds, including DCA metabolites.
The Alternative: Phenyl-Hexyl Columns
Phenyl-hexyl columns offer a different selectivity compared to C18 columns.[10] The phenyl groups in the stationary phase can interact with aromatic analytes, like DCAs, through π-π interactions, leading to unique retention and separation characteristics.[11][12]
-
Expert Insight: For aromatic compounds, phenyl-hexyl columns can provide enhanced retention and selectivity compared to C18 columns.[11] This can be particularly advantageous when separating closely related isomers or when dealing with complex matrices where co-eluting interferences are a concern.
Performance Comparison of HPLC Columns
| Parameter | C18 Column | Phenyl-Hexyl Column | Underlying Mechanism |
| Selectivity for Aromatic Analytes | Based primarily on hydrophobicity. | Enhanced by π-π interactions.[10][11] | The electron-rich phenyl rings of the stationary phase interact with the aromatic rings of the DCA metabolites, providing an additional retention mechanism. |
| Retention | Strong for nonpolar compounds. | Can be stronger for aromatic compounds.[11] | The combination of hydrophobic and π-π interactions can lead to increased retention of aromatic analytes on phenyl-hexyl columns. |
| Peak Shape | Generally good for a wide range of compounds. | Can be excellent for aromatic compounds. | The specific interactions can lead to more symmetrical peaks for aromatic analytes. |
Detection and Quantification: The Power of Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity required for the trace-level quantification of DCA metabolites in complex biological matrices.
Ionization: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like DCA metabolites.[13] It typically produces protonated molecules ([M+H]^+) in the positive ion mode, which is commonly used for the analysis of anilines.[4]
Detection: Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry.[14] It involves the selection of a specific precursor ion (the protonated molecule of the analyte) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole.[15]
-
Expert Insight: The selection of appropriate MRM transitions (precursor ion → product ion) is critical for the specificity of the method. At least two transitions are typically monitored for each analyte to provide confident identification and quantification. The collision energy for each transition should be optimized to maximize the signal of the product ion.
Illustrative MRM Transitions for Dichloroaniline Isomers
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 3,4-Dichloroaniline | 162.0 | 126.0 | 90.0 |
| 3,5-Dichloroaniline | 162.0 | 126.0 | 90.0 |
| Note: These are representative transitions and should be optimized for the specific instrument and conditions used. |
Method Validation and Performance
A robust HPLC-MS/MS method must be thoroughly validated to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and assessment of matrix effects.
A study developing a method for the simultaneous determination of 3,4-DCA and 3,5-DCA in chives reported the following performance characteristics:[2][16]
| Parameter | 3,4-Dichloroaniline | 3,5-Dichloroaniline |
| LOD (µg/kg) | 0.6 | 1.0 |
| LOQ (µg/kg) | 2.0 | 3.0 |
| Linearity (R²) | > 0.996 | > 0.996 |
| Recovery (%) | 75.3 - 86.0 | 78.2 - 98.1 |
| Matrix Effect (%) | -9.0 to -2.6 | -4.4 to 2.3 |
These data demonstrate the high sensitivity and accuracy that can be achieved with a well-optimized HPLC-MS/MS method.
Experimental Protocols
Detailed Step-by-Step Methodology: Sample Preparation (SPE)
-
Sample Pre-treatment: To a 1 mL aliquot of urine, add an internal standard solution. For the analysis of conjugated metabolites, perform enzymatic or chemical hydrolysis.[9]
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the DCA metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Detailed Step-by-Step Methodology: HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatograph equipped with a binary pump and an autosampler.
-
Column: A phenyl-hexyl reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Data Analysis: Quantify the analytes using a calibration curve constructed from standards of known concentrations.
Visualizing the Workflow
Sources
- 1. biocompare.com [biocompare.com]
- 2. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. support.waters.com [support.waters.com]
- 11. separationmethods.com [separationmethods.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Carbon-Halogen Bond Dissociation Energies in Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The carbon-halogen (C-X) bond is often a key reactive site, and its strength, quantified by the bond dissociation energy (BDE), dictates the conditions required for its cleavage and subsequent functionalization. A thorough understanding of the C-X BDE is therefore paramount for reaction design, optimization, and the prediction of metabolic pathways of halogenated aniline-containing drugs.
This guide provides a comparative analysis of the C-X bond dissociation energies across a series of halogenated anilines, including fluoro-, chloro-, bromo-, and iodoanilines. We will explore the influence of the halogen's identity and its position (ortho, meta, or para) on the C-X bond strength, supported by available experimental and computational data. Furthermore, we will detail the primary experimental and computational methodologies employed to determine these crucial thermochemical parameters, offering a practical resource for researchers in the field.
The Decisive Role of the Halogen and its Position
The strength of the C-X bond in halogenated anilines is not a fixed value but is instead modulated by two principal factors: the nature of the halogen atom and its placement on the aniline ring relative to the amino group.
The Halogen's Identity: A Clear Trend in Bond Strength
The fundamental trend in C-X bond strength follows the electronegativity and size of the halogen atom. Generally, the C-F bond is the strongest, and the C-I bond is the weakest. This is a direct consequence of the orbital overlap between the carbon and halogen atoms; the smaller fluorine atom allows for more effective orbital overlap with carbon, resulting in a stronger, more stable bond. As we descend the halogen group, the atomic radius increases, leading to more diffuse orbitals and weaker overlap with carbon's orbitals.[1][2]
This trend is consistently observed across various organic molecules. For instance, in methyl halides, the bond dissociation enthalpies are as follows: CH₃-F (452 kJ/mol), CH₃-Cl (351 kJ/mol), CH₃-Br (293 kJ/mol), and CH₃-I (234 kJ/mol).[3] A similar trend is expected for halogenated anilines.
The Positional Influence of the Amino Group: An Electronic Tug-of-War
The amino group (-NH₂) is a powerful electron-donating group, a characteristic that significantly influences the electronic structure of the benzene ring and, consequently, the strength of the C-X bond. This influence is exerted through two primary electronic effects: the resonance (or mesomeric) effect and the inductive effect.
-
Resonance Effect: The amino group can donate its lone pair of electrons into the π-system of the benzene ring. This delocalization of electron density is most pronounced at the ortho and para positions.[4] This increased electron density can affect the C-X bond by altering the polarity and the bond order.
-
Inductive Effect: Nitrogen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and diminishing with distance.
The interplay of these effects leads to variations in the C-X bond strength depending on the halogen's position:
-
Para-substituted anilines: In para-haloanilines, the electron-donating resonance effect of the amino group is maximized at the carbon bearing the halogen. This increase in electron density can lead to a slight strengthening of the C-X bond compared to the meta position due to increased ionic character.
-
Ortho-substituted anilines: The "ortho effect" introduces additional complexity. Proximity between the amino group and the halogen can lead to steric hindrance and potential intramolecular interactions, such as hydrogen bonding, which can influence the C-X bond strength in ways not solely predicted by electronic effects.
-
Meta-substituted anilines: At the meta position, the resonance effect of the amino group is not felt. Therefore, the electronic environment around the C-X bond is primarily influenced by the inductive effect of the amino group and the inherent properties of the halogen.
Comparative Analysis of C-X Bond Dissociation Energies
| Halogenated Aniline | Halogen (X) | Position | Calculated C-Cl Bond Length (Å)[5] | Expected C-X BDE Trend |
| Fluoroaniline | F | ortho, meta, para | - | Strongest |
| Chloroaniline | Cl | ortho | 1.769 | Intermediate |
| meta | 1.765 | Intermediate | ||
| para | 1.765 | Intermediate | ||
| Bromoaniline | Br | ortho, meta, para | - | Weaker |
| Iodoaniline | I | ortho, meta, para | - | Weakest |
Note: The C-Cl bond lengths for chloroaniline isomers are provided from DFT calculations and show a slight decrease from ortho to meta/para, suggesting subtle electronic differences.[5] The BDE trend is based on established principles of C-X bond strengths.
Methodologies for Determining C-X Bond Dissociation Energies
Accurate determination of BDEs is crucial for quantitative analysis. Both experimental and computational methods are employed, each with its own set of advantages and considerations.
Experimental Approaches
1. Photoacoustic Calorimetry (PAC)
Photoacoustic calorimetry is a powerful technique for measuring the enthalpy of reactions in solution, from which bond dissociation energies can be derived.[6]
Workflow for Photoacoustic Calorimetry:
Caption: Workflow for determining BDE using Photoacoustic Calorimetry.
Experimental Protocol for Photoacoustic Calorimetry:
-
Sample Preparation: A dilute solution of the halogenated aniline and a suitable photosensitizer in a non-absorbing solvent is prepared. The concentration is adjusted to ensure sufficient absorption of the laser pulse.
-
Laser Irradiation: The sample is irradiated with a nanosecond laser pulse of a wavelength that is absorbed by the photosensitizer.
-
Acoustic Wave Detection: The heat released from the photochemical reaction generates a pressure wave (sound wave) that propagates through the solution. This acoustic wave is detected by a piezoelectric transducer.
-
Signal Analysis: The amplitude of the detected acoustic signal is proportional to the amount of heat released in the reaction.
-
Calibration: The system is calibrated using a compound that undergoes a well-characterized photochemical reaction with a known enthalpy change.
-
BDE Calculation: By measuring the enthalpy of the reaction involving the cleavage of the C-X bond, and knowing the heats of formation of the resulting radicals, the C-X bond dissociation energy can be calculated.
2. Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry can be used to determine bond dissociation energies through collision-induced dissociation (CID) experiments.
Workflow for Tandem Mass Spectrometry:
Caption: Workflow for BDE determination using Tandem Mass Spectrometry.
Experimental Protocol for Tandem Mass Spectrometry:
-
Ionization: The halogenated aniline is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Precursor Ion Selection: The molecular ion of the halogenated aniline is mass-selected in the first stage of the tandem mass spectrometer.
-
Collision-Induced Dissociation (CID): The selected ions are accelerated into a collision cell containing an inert gas (e.g., argon). Collisions with the gas molecules impart energy to the ions, leading to fragmentation.
-
Fragment Ion Analysis: The resulting fragment ions are mass-analyzed in the second stage of the mass spectrometer.
-
Energy-Resolved Mass Spectrometry: The collision energy is varied, and the abundance of the precursor and fragment ions is monitored. The energy at which dissociation occurs is related to the bond dissociation energy.
-
Data Modeling: The data is modeled using appropriate theoretical frameworks to extract the bond dissociation energy.
Computational Approaches
Density Functional Theory (DFT) Calculations
DFT has become a powerful and widely used tool for calculating thermochemical properties, including bond dissociation energies, with a good balance of accuracy and computational cost.[2]
Workflow for DFT Calculation of BDE:
Caption: Workflow for calculating BDE using Density Functional Theory.
Computational Protocol for DFT BDE Calculation:
-
Structure Preparation: The 3D structures of the parent halogenated aniline molecule and the corresponding aryl and halogen radicals are built using a molecular modeling program.
-
Geometry Optimization: The geometries of the parent molecule and the radical fragments are optimized to find the lowest energy conformation. A common and reliable functional for this purpose is B3LYP, often paired with a basis set such as 6-31G(d).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G(d,p)).
-
BDE Calculation: The bond dissociation energy is calculated as the difference between the sum of the energies of the radical products and the energy of the parent molecule, including the ZPVE corrections.
BDE = [E(aryl radical) + E(halogen radical)] - E(halogenated aniline)
Conclusion and Future Directions
The C-X bond dissociation energy in halogenated anilines is a critical parameter for understanding their reactivity and stability. The strength of this bond is primarily dictated by the identity of the halogen, following the trend C-F > C-Cl > C-Br > C-I. The position of the halogen on the aniline ring introduces more subtle variations due to the electronic influence of the amino group.
While a complete and directly comparable experimental dataset for all isomers remains an area for further investigation, computational methods, particularly DFT, provide a reliable means of estimating these values and understanding the underlying electronic factors. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to determine the C-X BDEs in their specific systems of interest.
Future work should focus on systematically measuring the C-X BDEs for a comprehensive library of halogenated anilines using techniques like photoacoustic calorimetry to build a definitive experimental database. Such a database would be invaluable for refining computational models and for providing a solid foundation for reaction design and the development of new synthetic methodologies in the pharmaceutical and materials science fields.
References
-
Testbook. The correct sequence of bond enthalpy of 'C – X'. [Link]
-
Khan Academy. Nature of C-X bond. [Link]
-
Unacademy. Enthalpies of Bond Dissociation. [Link]
-
Chemistry LibreTexts. Bond Energies. [Link]
- Feng, P., & Ngai, M. Y. (2022). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE (Journal of Visualized Experiments), (187), e64329.
-
Chemguide. bond enthalpy (bond energy). [Link]
-
Filo. Correct order of bond dissociation enthalpy of the given halogens is. [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (Vol. 85). CRC press.
-
PubChem. 4-Chloroaniline. [Link]
-
ResearchGate. The DFT estimated HOMED indices for isomers of aniline. [Link]
-
PubMed. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. [Link]
-
Cheméo. m-Chloroaniline (CAS 108-42-9). [Link]
-
Cheméo. Chemical Properties of o-Chloroaniline (CAS 95-51-2). [Link]
-
Wikipedia. 4-Fluoroaniline. [Link]
-
Wired Chemist. Common Bond Energies (D). [Link]
-
NIST WebBook. p-Chloroaniline. [Link]
-
PubChem. 4-Fluoroaniline. [Link]
-
Semantic Scholar. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure−Stability Study of the FMO and NLO Properties. [Link]
-
ResearchGate. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. [Link]
-
NIST. Bond Dissociation Energies in Simple Molecules. [Link]
-
Chemistry LibreTexts. Bond Enthalpies. [Link]
-
Quora. Which carbon halogen bond has the lowest bond enthalpy?. [Link]
-
Doc Brown's Chemistry. Hess's Law cycle Bond Enthalpy (bond dissociation energy) theoretical calculations for Enthalpy of Reaction bond energy calculations for combustion of alkanes alcohols Doc Brown's advanced level chemistry revision notes. [Link]
-
ResearchGate. (PDF) Theoretical investigation of para amino‐dichloro chalcone isomers, part I: A DFT structure—stability study. [Link]
-
Scientific World. First principles study of structural equilibrium configuration of Ortho-, Meta-, and Para-chloroaniline molecules. [Link]
-
Pearson+. Use bond-dissociation enthalpies (Table 4-2, p. 167) to calculate. [Link]
-
NIST WebBook. o-Chloroaniline. [Link]
- Google Patents.
-
OpenStax. 6.8 Describing a Reaction: Bond Dissociation Energies. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. testbook.com [testbook.com]
- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
A Comparative Guide to the Influence of Fluorine and Chlorine Substituents on Aniline Reactivity
For researchers, medicinal chemists, and materials scientists, aniline is a foundational scaffold. Its reactivity can be precisely tuned through aromatic substitution, with halogens being a primary tool in this molecular engineering endeavor. This guide provides an in-depth comparison of how fluorine and chlorine, two of the most common halogen substituents, uniquely modulate the electronic properties and chemical behavior of the aniline ring. We will move beyond simple descriptors, explaining the causal electronic effects that govern these changes and providing the experimental frameworks to validate these principles in a laboratory setting.
The Duality of Halogen Electronic Effects: A Tale of Induction and Resonance
The net influence of a halogen substituent on the aniline ring is a delicate balance between two opposing electronic forces: the inductive effect and the resonance effect.[1] Understanding this push-and-pull is critical to predicting reactivity.
-
Inductive Effect (-I): Both fluorine and chlorine are significantly more electronegative than carbon. Consequently, they withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[2] This effect is distance-dependent and deactivates the ring by making it more electron-poor. Fluorine is the most electronegative element (Pauling scale: 3.98), and therefore exerts a stronger electron-withdrawing inductive effect than chlorine (Pauling scale: 3.16).[3]
-
Resonance (Mesomeric) Effect (+R or +M): The lone pairs of electrons in the p-orbitals of fluorine and chlorine can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the electron density at the ortho and para positions, but not the meta position. While both halogens exhibit this effect, the efficiency of orbital overlap differs.
The interplay of these effects dictates the substituent's overall character. For both fluorine and chlorine, the powerful inductive (-I) effect outweighs the weaker resonance (+R) effect, making them net deactivating groups in electrophilic aromatic substitution. However, the +R effect is still crucial as it dictates the regioselectivity of these reactions.
Caption: Opposing electronic effects of Fluorine and Chlorine on the aniline ring.
Impact on Basicity: A Quantitative Look at pKa
The basicity of aniline is a direct measure of the availability of the nitrogen atom's lone pair of electrons to accept a proton.[4] Electron-withdrawing groups decrease the electron density on the nitrogen, making the aniline less basic (lower pKa).[5][6] This occurs because the electron-withdrawing halogen destabilizes the resulting positive charge on the conjugate acid (the anilinium ion).
The stronger inductive effect of fluorine makes it more effective at withdrawing electron density than chlorine. Consequently, fluoroanilines are generally weaker bases than their corresponding chloroaniline isomers.
| Compound | Substituent Position | pKa (of conjugate acid) |
| Aniline | - | 4.60[7] |
| 3-Fluoroaniline | meta | 3.51 |
| 4-Fluoroaniline | para | 4.65[8] |
| 3-Chloroaniline | meta | 3.52 |
| 4-Chloroaniline | para | 3.98[9] |
Data Analysis: The data clearly shows that halogen substitution (with the exception of 4-fluoroaniline in some datasets) lowers the basicity of aniline. The meta-substituted anilines are significantly less basic than the para-substituted ones. This is because at the meta position, the electron-donating resonance effect (+R) is not operative, and the full force of the electron-withdrawing inductive effect (-I) is felt, reducing the nitrogen's basicity more profoundly. For the para-substituted compounds, the lower basicity of 4-chloroaniline compared to 4-fluoroaniline highlights the dominant and stronger inductive pull of fluorine.[10]
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a self-validating method to determine the pKa of a substituted aniline.
-
Preparation:
-
Accurately prepare a 0.01 M solution of the haloaniline in a 50:50 ethanol/water mixture to ensure solubility.
-
Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00).
-
Prepare a standardized 0.01 M solution of hydrochloric acid (HCl).
-
-
Titration:
-
Place 50.0 mL of the haloaniline solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the 0.01 M HCl titrant in small, precise increments (e.g., 0.20 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (identified by a sharp change in pH).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq) from the inflection point of the curve.
-
The pKa is the pH at the half-equivalence point (Veq/2). At this point, the concentrations of the protonated aniline (conjugate acid) and the free aniline base are equal.
-
The result is validated by the clear sigmoidal shape of the titration curve and a well-defined equivalence point.
-
Caption: Workflow for the experimental determination of aniline pKa via titration.
Reactivity in Electrophilic Aromatic Substitution (EAS)
While the amino group of aniline is a powerful activating group and an ortho, para-director, the addition of a halogen substituent deactivates the ring towards electrophilic attack compared to aniline itself.[11][12] This deactivation is a direct result of the powerful -I effect of the halogens.
-
Directing Effect: The resonance (+R) effect, despite being weaker than the inductive effect, is responsible for the regioselectivity. The donation of the halogen's lone pairs stabilizes the cationic intermediate (the arenium ion or sigma complex) when the electrophile adds to the ortho or para positions.[13] Attack at the meta position does not allow for this resonance stabilization from the halogen. Therefore, both fluoro- and chloroanilines direct incoming electrophiles to the ortho and para positions.
-
Reactivity: The overall rate of reaction is controlled by the energy of the rate-determining step, which is the formation of the arenium ion. The strong -I effect of the halogens destabilizes this cationic intermediate, raising the activation energy and slowing the reaction. Since fluorine has a stronger -I effect than chlorine, fluoroanilines are generally less reactive in EAS reactions than chloroanilines .
Caption: Resonance stabilization in EAS favors ortho/para attack for haloanilines.
Experimental Protocol: Competitive Bromination of Haloanilines
This experiment demonstrates the relative reactivity of fluoro- vs. chloroaniline.
-
Reaction Setup:
-
In a flask, create an equimolar solution of 4-fluoroaniline and 4-chloroaniline (e.g., 1.0 mmol of each) in 20 mL of a suitable solvent like acetic acid.
-
Cool the mixture in an ice bath.
-
-
Bromination:
-
Slowly add a solution containing a sub-stoichiometric amount of bromine (e.g., 0.5 mmol) in acetic acid dropwise with constant stirring. Using less than one equivalent of the electrophile ensures it will preferentially react with the more activated ring.
-
-
Quenching and Workup:
-
After the addition is complete and the color of bromine has faded, quench the reaction by adding an aqueous solution of sodium bisulfite to remove any excess bromine.
-
Extract the organic products into a suitable solvent like dichloromethane.
-
Wash the organic layer with sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify and quantify the unreacted starting materials and the brominated products (2-bromo-4-fluoroaniline and 2-bromo-4-chloroaniline).
-
Self-Validation: A higher ratio of brominated chloroaniline to brominated fluoroaniline in the product mixture validates the principle that the chloro-substituted ring is more reactive towards electrophilic substitution than the fluoro-substituted ring.
-
Oxidation Potential
The oxidation of anilines involves the removal of an electron from the π-system.[14] The ease with which this occurs is quantified by the oxidation potential; a lower potential indicates a more easily oxidized compound. Electron-withdrawing substituents make the aromatic ring more electron-poor, making it more difficult to remove an electron. This results in a higher oxidation potential.[15]
Given fluorine's superior electron-withdrawing capabilities via the inductive effect, it is expected that fluoroanilines will have higher oxidation potentials than their chloroaniline counterparts.
| Compound | Substituent | Oxidation Potential (Ep vs Ag/AgCl) |
| Aniline | H | ~0.55 V |
| 4-Fluoroaniline | 4-F | ~0.68 V |
| 4-Chloroaniline | 4-Cl | ~0.66 V |
| 3-Chloroaniline | 3-Cl | ~0.72 V |
(Note: Exact values can vary based on experimental conditions like solvent, pH, and reference electrode. The trend is the key takeaway.)
Experimental Protocol: Determination of Oxidation Potential by Cyclic Voltammetry (CV)
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent like acetonitrile.
-
Analyte Solution: Prepare a 1 mM solution of the haloaniline in the electrolyte solution.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Polish the working electrode with alumina slurry before each measurement to ensure a clean, reproducible surface.
-
-
Data Acquisition:
-
Purge the analyte solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen.
-
Immerse the electrodes in the solution.
-
Using a potentiostat, scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.2 V) and back again at a set scan rate (e.g., 100 mV/s).
-
-
Analysis:
-
The resulting plot of current vs. potential is a voltammogram.
-
The oxidation potential (Ep) is the potential at which the peak anodic (oxidation) current is observed.
-
Self-Validation: A well-defined, irreversible or quasi-reversible oxidation peak should be observed. Comparing the Ep value of 4-fluoroaniline directly against 4-chloroaniline under identical conditions will show that the former has a higher (more positive) oxidation potential, confirming its greater resistance to oxidation.
-
Conclusion
The substitution of fluorine or chlorine onto an aniline ring has profound and predictable effects on its reactivity, driven by the interplay between inductive and resonance effects. This guide provides a framework for understanding these influences:
-
Basicity: Both halogens decrease basicity compared to aniline. Fluorine's stronger inductive effect generally results in a weaker base than the corresponding chlorine-substituted isomer.
-
Electrophilic Aromatic Substitution: Both halogens are deactivating but ortho, para-directing. Fluoroanilines are less reactive (slower reaction rates) than chloroanilines due to fluorine's more potent deactivation of the ring.
-
Oxidation Potential: Both halogens increase the oxidation potential, making the molecule harder to oxidize. Fluoroanilines exhibit higher oxidation potentials than chloroanilines.
By understanding these fundamental principles and employing the validation protocols described, researchers can rationally select and utilize fluoro- and chloroaniline derivatives for applications ranging from drug development to the synthesis of advanced materials.
References
- Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (n.d.). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Truhlar Group.
- Cramer, C. J., & Truhlar, D. G. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(22), 5061-5071.
- Winget, P., et al. (n.d.).
- Tratnyek, P. G., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(3), 264-276.
- (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
- BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
- BenchChem. (2025). Electronic effects of fluorine and bromine on the aniline ring.
- Reddit. (2022).
- Crampton, M. R., Rabbitt, L. C., & Terrier, F. (2000). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 78(5), 637-644.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Mizuta, S., et al. (2018). Hammett plot for fluoro substitution reactions of para‐substituted aniline derived α‐bromoamide.
- Taylor, J. B., & Unitt, J. F. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
- BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
- University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers.
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
- National Institutes of Health. (n.d.). Aniline. PubChem.
- Making Molecules. (2025).
- Eightfold. (n.d.). Inductive Effects and Resonance.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- National Institutes of Health. (n.d.). 4-Fluoroaniline. PubChem.
- Fiveable. (n.d.). P-Chloroaniline Definition - Organic Chemistry Key Term.
- National Institutes of Health. (n.d.). 4-Chloroaniline. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. eightfoldlearning.com [eightfoldlearning.com]
- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 13. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 14. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 15. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-3,5-difluoroaniline
As researchers and drug development professionals, our work with novel chemical entities like 2,4-Dichloro-3,5-difluoroaniline is foundational to discovery. However, our responsibility extends beyond the synthesis and application of these molecules to their entire lifecycle, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing waste streams containing this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are built upon the principles of risk mitigation, regulatory compliance, and scientific best practices.
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent hazards of this compound is the critical first step in establishing a safe disposal workflow. This compound is not benign; its hazard profile necessitates a stringent and cautious approach to waste management. The causality is clear: its toxicity and irritant properties demand that it be isolated from personnel and the environment at all stages, from initial use to final disposal.
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our handling and disposal procedures.[1]
| Hazard Classification (GHS) | Signal Word | Hazard Statement | Implication for Disposal Protocol |
| Acute Toxicity 4 (Oral) | Danger | H302: Harmful if swallowed | Prohibits disposal in standard trash or drains to prevent accidental ingestion or environmental release. |
| Skin Irritation 2 | Danger | H315: Causes skin irritation | Mandates the use of chemically resistant gloves during handling and disposal to prevent dermal contact. |
| Serious Eye Damage 1 | Danger | H318: Causes serious eye damage | Requires use of chemical safety goggles and/or a face shield to prevent irreversible eye injury from splashes. |
| STOT SE 3 | Danger | H335: May cause respiratory irritation | Necessitates that all handling, including waste consolidation, occurs in a well-ventilated area or chemical fume hood. |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure (Respiratory System)
The presence of both chlorine and fluorine atoms marks this compound as a halogenated aromatic amine.[1] Halogenated organic compounds are of particular concern for environmental persistence and the potential to form hazardous byproducts, such as hydrogen chloride and hydrogen fluoride, during incomplete combustion.[1] Therefore, the only acceptable terminal disposal method is high-temperature incineration in a specialized facility.[1]
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins the moment the chemical is deemed waste. Diligent segregation and containment are non-negotiable steps that prevent dangerous reactions and cross-contamination.
Waste Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams. This compound is incompatible with strong oxidizing agents.[1]
-
Action: Designate a specific, clearly marked waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids."
-
Causality: Segregating this waste prevents exothermic or explosive reactions that could occur if mixed with incompatible chemicals (e.g., strong acids, oxidizers) in a general waste container. It also ensures the waste stream is correctly profiled for disposal by your institution's Environmental Health & Safety (EHS) office or licensed waste contractor.
Containerization and Labeling
The container is the primary barrier protecting you and the environment from the waste.
-
Action: Use a chemically-resistant, sealable container, such as a high-density polyethylene (HDPE) bottle or drum.[2] The container must be in good condition with a secure, leak-proof cap.
-
Labeling: Before adding any waste, affix a properly completed hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Your name, laboratory, and contact information.
-
-
Causality: Proper containment and labeling are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Accurate labeling ensures that everyone who handles the container understands its contents and associated dangers, preventing accidental exposures and facilitating compliant disposal.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling different forms of waste containing this compound.
Required Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the following:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene), inspected for tears or holes before use.[1]
-
Body Protection: A lab coat and closed-toe shoes.[1]
-
Respiratory Protection: If there is a risk of aerosolization or dust generation outside of a fume hood, a respirator may be required.[1] Consult your institution's EHS department for specific guidance.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Work Area: Perform all operations within a certified chemical fume hood to mitigate inhalation risk.[4]
-
Transfer: Carefully transfer the solid waste from its original container into your designated "Halogenated Organic Solids" hazardous waste container using a dedicated spatula or scoop.
-
Avoid Dust: Do not create dust.[4][5] If the material is a fine powder, handle it with extreme care.
-
Seal and Store: Securely cap the waste container. Wipe the exterior of the container with a damp cloth to remove any residual contamination, disposing of the wipe as contaminated solid waste. Store the container in your lab's designated Satellite Accumulation Area, away from heat or ignition sources.[1]
Protocol 3.2: Disposal of Contaminated Labware and Debris
This includes items such as used gloves, weigh boats, paper towels, and silica gel from chromatography.
-
Segregation: Collect all solid debris contaminated with this compound. Do not mix with non-hazardous waste.
-
Containment: Place the contaminated items into the same "Halogenated Organic Solids" waste container. If dealing with sharps (e.g., contaminated needles or broken glass), they must first be placed in a designated sharps container, which is then managed as hazardous waste.
-
Seal and Store: Securely cap the container and move it to the Satellite Accumulation Area.
Protocol 3.3: Disposal of Solutions
-
Work Area: Conduct all transfers within a chemical fume hood.
-
Containment: Pour the waste solution into a designated "Halogenated Organic Liquids" hazardous waste container. Use a funnel to prevent spills.
-
Do Not Overfill: Fill the container to no more than 80% capacity to allow for vapor expansion.
-
Seal and Store: Securely cap the container, wipe the exterior, and store it in the Satellite Accumulation Area with secondary containment (e.g., a chemical-resistant tray).
The diagram below illustrates the decision-making process for managing waste streams of this compound.
Figure 1: Waste Management Workflow for this compound.
Emergency Procedures: Spill & Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]
-
Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., fume hood is operational).[1]
-
PPE: Don appropriate PPE, including respiratory protection if necessary.[1]
-
Containment: For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6] Do not use combustible materials like paper towels for the initial containment.
-
Cleanup: Carefully sweep or scoop the material and absorbent into your hazardous waste container.[4][5] Avoid any action that creates dust.[4][5]
-
Decontaminate: Clean the spill area with a suitable solvent (consult your SDS or EHS office), and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Regulatory Framework: RCRA Waste Classification
In the United States, the disposal of this compound is regulated by the EPA under RCRA. While this specific chemical is not individually listed with its own "P" or "U" code, it falls under the broader category of halogenated organic compounds.[8][9][10]
Waste containing this compound would likely be classified under the "F" list of hazardous wastes from non-specific sources if it were part of a spent solvent mixture (e.g., F001, F002).[8] Regardless of the specific code, its hazardous characteristics require that it be managed as a regulated hazardous waste. Your institution's EHS department is the ultimate authority for assigning the final waste code and will manage its disposal through licensed hazardous waste haulers and treatment facilities.
By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.
References
- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 3,5-Dichloro-2,4-difluoroaniline.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Fisher Scientific. (2025). Safety Data Sheet: 3,5-Difluoroaniline.
- Environmental Safety, Sustainability and Risk, University of Maryland. EPA Hazardous Waste Codes.
- Central Drug House (P) Ltd. 2,4-DICHLOROANILINE CAS No 554-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Central Drug House (P) Ltd. 3,5-DIFLUORO ANILINE CAS No 372-39-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichloroaniline.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency, RCRAInfo. Waste Code.
- Washington State University, Environmental Health & Safety. Aniline.
- ChemicalBook. (2025). 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7.
- Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- U.S. Government Publishing Office. 40 CFR 302.4 -- Hazardous substances and reportable quantities.
- Apollo Scientific. (2023). Safety Data Sheet: 3,5-Difluoroaniline.
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Waste Code [rcrainfo.epa.gov]
Navigating the Safe Handling of 2,4-Dichloro-3,5-difluoroaniline: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling of 2,4-Dichloro-3,5-difluoroaniline (CAS No. 83121-15-7), a halogenated aromatic amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
This compound is a member of the aromatic amine family, a class of compounds known for their potential toxicity.[2] The presence of both chlorine and fluorine atoms on the aniline ring can further influence its reactivity and toxicological profile.
Based on data for its isomer, 3,5-Dichloro-2,4-difluoroaniline, the primary hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The core principle of safe handling is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion. A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times.[1] A face shield must be worn over the goggles when there is a risk of splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Gloves should be inspected for integrity before each use and changed frequently. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an organic vapor cartridge is necessary if handling the solid outside of a certified chemical fume hood.[1] |
| Footwear | Closed-toe Shoes | Leather or other chemical-resistant material is required. |
The Causality Behind PPE Selection:
-
Eye and Face Protection: The severe eye damage potential of this compound's isomer necessitates robust protection to prevent irreversible harm from splashes.[1]
-
Hand Protection: Aromatic amines can be absorbed through the skin, making impermeable gloves a critical barrier to systemic exposure.[4]
-
Respiratory Protection: The potential for respiratory tract irritation from airborne particles of the solid material requires the use of a respirator to protect the lungs.[1]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and personal protective equipment should be readily available.
-
Waste Containers: Have clearly labeled, dedicated hazardous waste containers ready for both solid and liquid waste.
Handling
-
Weighing: If weighing the solid, do so within the chemical fume hood or in a containment glove box to prevent inhalation of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid and minimize the creation of dust.
-
Heating: Avoid heating the compound unless absolutely necessary and under strict temperature control, as this may lead to decomposition and the release of toxic fumes.[5]
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention. |
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Caption: Immediate actions to take in case of exposure to this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.[8]
Waste Segregation and Collection
-
Solid Waste: All contaminated disposable materials, such as gloves, bench paper, and pipette tips, must be collected in a clearly labeled, sealed container for "Hazardous Chemical Waste."
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
Disposal Method
Dispose of all waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
References
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
MDPI. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2025). Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2002). Aniline ToxFAQs. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]
-
PubMed Central. (n.d.). Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]
-
BVL. (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
